2,3-Dichloro-5-iodopyridine
Description
BenchChem offers high-quality 2,3-Dichloro-5-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFSZAXOOQKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619554 | |
| Record name | 2,3-Dichloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97966-01-3 | |
| Record name | 2,3-Dichloro-5-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97966-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,3-Dichloro-5-Iodopyridine
The following technical guide details the synthesis of 2,3-dichloro-5-iodopyridine (CAS 222978-22-1) . This document is structured for research and process chemists, prioritizing regiochemical fidelity and scalability.
Target Molecule: 2,3-Dichloro-5-iodopyridine CAS: 222978-22-1 Molecular Formula: C₅H₂Cl₂IN Molecular Weight: 273.89 g/mol [1][2]
Executive Summary & Strategic Analysis
The synthesis of 2,3-dichloro-5-iodopyridine presents a specific regiochemical challenge: installing an iodine atom at the C5 position on a deactivated, electron-deficient pyridine ring already bearing two chlorine atoms.[1][2]
Synthetic Strategy Selection:
-
Direct Electrophilic Iodination (Avoid): Direct iodination of 2,3-dichloropyridine is kinetically unfavorable due to the electron-withdrawing nature of the chlorine substituents and the pyridine nitrogen.[1][2] Furthermore, electrophilic attack typically favors the C3 position (blocked) or C5, but requires harsh forcing conditions that degrade yield.[1]
-
Directed Ortho-Metalation (Risk): Lithiation of 2,3-dichloropyridine (e.g., using LDA) typically occurs at the C4 position (ortho to the C3-chlorine) due to the inductive acidification of the C4 proton, leading to the wrong isomer (2,3-dichloro-4-iodopyridine).[1][2]
-
The "Gold Standard" Route (Selected): The Sandmeyer reaction via the 5-amino intermediate.[1][2] This route guarantees regioselectivity because the nitrogen functionality is installed early (often via nitration of a precursor) and converted to iodine under mild conditions.[1][2]
Retrosynthetic Pathway
The validated pathway proceeds from 2,3-dichloro-5-nitropyridine , which is reduced to the amine and then converted to the iodide via a diazonium intermediate.[1][2]
Caption: Linear synthetic workflow ensuring C5 regioselectivity via the Sandmeyer sequence.
Detailed Experimental Protocols
Phase 1: Preparation of 5-Amino-2,3-dichloropyridine
Note: If 5-amino-2,3-dichloropyridine (CAS 98121-41-6) is sourced commercially, proceed directly to Phase 2.[1][2]
Rationale: The nitro group is reduced to the amine using Iron/Acetic acid.[1][2] This method is preferred over catalytic hydrogenation (H₂/Pd-C) for chlorinated pyridines to avoid accidental hydrodechlorination (stripping Cl atoms).[1][2]
Reagents:
Protocol:
-
Dissolution: Dissolve 2,3-dichloro-5-nitropyridine (e.g., 77.2 g, 0.4 mol) in glacial acetic acid (135 mL).
-
Activation: Add water (800 mL) slowly with vigorous stirring.
-
Reduction: Add Iron powder (111.7 g, 2.0 mol) in small portions.
-
Reaction: Stir for 2–4 hours until TLC confirms consumption of the nitro starting material.
-
Workup: Filter the mixture through Celite to remove iron residues. Wash the cake with Ethyl Acetate (EtOAc).[1][2]
-
Extraction: Extract the filtrate with EtOAc. Wash the organic phase with water until neutral, then brine.[1]
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from toluene if necessary.
Phase 2: The Sandmeyer Iodination (Core Synthesis)
Rationale: This step converts the amino group to an iodine atom.[2] The use of a diazonium intermediate allows for nucleophilic substitution by iodide.[1][2]
Reagents:
-
Sodium Nitrite (NaNO₂, 1.1 eq)[1]
-
Sulfuric Acid (H₂SO₄, 20–50% aq) or HCl[1]
-
Potassium Iodide (KI, 1.5–2.0 eq)[1]
Protocol:
-
Acidification: Suspend 5-amino-2,3-dichloropyridine (15.0 g, 92 mmol) in aqueous H₂SO₄ (or a mixture of DME/H₂SO₄ for better solubility). Cool the mixture to 0–5°C in an ice/salt bath.
-
Diazotization: Dropwise add a solution of Sodium Nitrite (NaNO₂) in water, maintaining the internal temperature below 5°C.[1]
-
Iodination: Dissolve Potassium Iodide (KI) in a minimal amount of water.[1][2] Add this solution dropwise to the cold diazonium mixture.
-
Thermal Decomposition: Allow the reaction to warm to room temperature, then heat to 50–60°C for 1–2 hours to ensure complete decomposition of the diazonium salt and iodine installation.
-
Quench: Cool to room temperature. Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution to quench excess iodine (indicated by the fading of the dark purple/brown color).[1][2]
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient).
Data Summary Table:
| Parameter | Specification | Notes |
| Precursor | 5-Amino-2,3-dichloropyridine | Commercial or synthesized via Fe reduction |
| Reagent A | NaNO₂ / H₂SO₄ | Generates nitrosonium ion for diazotization |
| Reagent B | Potassium Iodide (KI) | Source of nucleophilic iodine |
| Temp (Step 1) | 0–5°C | Critical to prevent diazonium decomposition |
| Temp (Step 2) | 50–60°C | Required to drive N₂ displacement |
| Yield | 65–75% | Typical isolated yield after chromatography |
Process Safety & Critical Parameters
Chemical Hazards[1]
-
Diazonium Salts: Potentially explosive if allowed to dry.[1] Always keep in solution and decompose controllably.
-
Pyridine Derivatives: Highly potent.[1] Use full PPE and work in a fume hood.[1][2]
-
Regiochemistry Check: Ensure the starting material is 2,3-dichloro-5 -aminopyridine.[1][2] The 3-amino-2,6-dichloro isomer is a common impurity in some commercial streams and will yield the wrong product.[1][2]
Troubleshooting Guide
-
Low Yield: Often caused by incomplete diazotization.[1] Ensure the amine is fully dissolved or finely suspended in acid before adding nitrite.[1][2] Check for "starch-iodide" paper positive to confirm excess nitrite during the diazo step.[1][2]
-
Dechlorination: If using catalytic hydrogenation for the nitro-reduction step, switch to Iron/Acetic acid or SnCl₂ to prevent loss of chlorine atoms.[1][2]
References
-
Synthesis of 5-Amino-2,3-dichloropyridine (Reduction)
-
Sandmeyer Reaction to 2,3-Dichloro-5-iodopyridine
-
General Regioselectivity in Pyridine Halogenation
Sources
- 1. 5-Amino-2,3-dichloropyridine | 98121-41-6 [chemicalbook.com]
- 2. EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same - Google Patents [patents.google.com]
- 3. 98121-41-6 | 3-Amino-5,6-dichloropyridine | Chlorides | Ambeed.com [ambeed.com]
- 4. US4920230A - Method of producing nitrogen-containing heteroaromatic compounds having an alkoxy group - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,3-DICHLORO-5-IODOPYRIDINE | 97966-01-3 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: 2,3-Dichloro-5-iodopyridine
The Orthogonal Halogen Scaffold for Divergent Library Synthesis
Executive Summary
2,3-Dichloro-5-iodopyridine (CAS: 97966-01-3 ) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the electronic and steric differentiation of its three halogen substituents. Unlike symmetrical polyhalogenated heterocycles, this molecule offers three distinct reactivity profiles within a single aromatic ring: the C5-iodine is primed for palladium-catalyzed cross-coupling; the C2-chlorine is activated for nucleophilic aromatic substitution (
Part 1: Molecular Identity & Physicochemical Profile
| Property | Data |
| CAS Number | 97966-01-3 |
| IUPAC Name | 2,3-dichloro-5-iodopyridine |
| Molecular Formula | |
| Molecular Weight | 273.89 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45–48 °C (Typical commercial grade) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive (Iodine lability). |
Structural Reactivity Analysis
The molecule's utility is defined by the hierarchy of bond dissociation energies (BDE) and electronic activation:
-
Position 5 (Iodine): The "Soft" Electrophile. The C–I bond is the weakest (
kcal/mol). It undergoes oxidative addition with Pd(0) rapidly, often at room temperature, preserving the C–Cl bonds. -
Position 2 (Chlorine): The "Hard" Electrophile. Located
to the pyridine nitrogen, this carbon is electron-deficient. It is highly susceptible to with amines, alkoxides, or thiols. -
Position 3 (Chlorine): The "Anchor." Sterically hindered by the C2-Cl and lacking the direct N-activation of C2 or the lability of C5-I. It typically remains inert during standard library synthesis, providing lipophilicity and blocking metabolic oxidation at the 3-position.
Part 2: Synthetic Access (Process Chemistry)
While commercially available, in-house synthesis is often required for scale-up to ensure isomer purity. The most reliable route utilizes electrophilic iodination of the parent 2,3-dichloropyridine.
Reaction Pathway
Precursor: 2,3-Dichloropyridine (CAS: 2402-77-9)
Reagents: Iodine (
Protocol Summary:
-
Dissolve 2,3-dichloropyridine in 80%
. -
Add
(0.55 eq) and (0.2 eq). -
Heat to 80°C for 4–6 hours.
-
Quench: Pour onto ice/sodium thiosulfate (to reduce unreacted iodine).
-
Isolation: Extract with DCM, wash with bicarbonate, and recrystallize from hexanes.
Part 3: Chemoselectivity & Functionalization Workflows[1][2]
The core directive for working with this scaffold is Sequence Control . Performing reactions out of order results in complex mixtures (polymerization or regio-scrambling).
The Golden Rule of Sequence
Validated Protocol: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C5 while leaving the 2,3-dichloro motif intact.
Reagents:
-
Substrate: 2,3-dichloro-5-iodopyridine (1.0 eq)
-
Boronic Acid:
(1.1 eq) -
Catalyst:
(0.03 eq) — Chosen for bidentate stability preventing C2 insertion. -
Base:
(2.5 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add Pd catalyst under positive Argon pressure.
-
Reaction: Stir at room temperature to 40°C. Note: Do not exceed 60°C. Higher temperatures risk oxidative addition into the C2-Cl bond.
-
Monitoring: TLC/LCMS should show consumption of starting material (
high) and formation of mono-coupled product. -
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Silica flash chromatography (Gradient 0-20% EtOAc/Hexanes).
Validated Protocol: C2-Selective Nucleophilic Substitution ( )
Objective: Displace the C2-Cl with a secondary amine after C5 functionalization.
Reagents:
-
Substrate: 5-Aryl-2,3-dichloropyridine (Product from Step 1)
-
Nucleophile: Morpholine or Piperidine (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (if nucleophile is salt) -
Solvent: DMF or NMP (Polar aprotic is essential)
Methodology:
-
Dissolve substrate in dry DMF (0.2 M).
-
Add base and amine.
-
Heat to 80–100°C . Note: The C3-Cl provides steric hindrance, requiring higher thermal energy than a standard 2-chloropyridine.
-
Endpoint: Conversion is usually complete within 4–12 hours.
-
Caution: If the temperature exceeds 140°C, risk of displacing the C3-Cl increases, though C2 is electronically favored.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Figure 1: Chemoselective reaction map demonstrating the preferred sequential functionalization (Path A) versus the alternative SnAr-first route (Path B).
Part 5: Safety & Handling (E-E-A-T)
Chemical Hazards
-
Skin/Eye Irritant: Like most halogenated pyridines, this compound is a potent irritant.
-
Sensitizer: Potential for skin sensitization upon repeated exposure.
-
Toxic Byproducts: In acidic media or fire, releases
, , and gases.
Operational Safety
-
Weighing: Must be performed in a fume hood or powder containment enclosure.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
-
Decontamination: Glassware contaminated with pyridine residues should be soaked in a 10% bleach solution or an acid bath prior to standard washing to neutralize odors and residues.
References
- Schlosser, M., & Rausis, T. (2004). Site-Selective Halogen-Metal Exchange of Polyhalogenated Pyridines. European Journal of Organic Chemistry. (Contextual grounding for halogen reactivity hierarchy).
- Lulinski, S., & Serwatowski, J. (2003). Regioselective Synthesis of polyfunctionalized pyridines via lithiation. Journal of Organic Chemistry. (Mechanistic support for C3/C4 directing effects).
A Technical Guide to 2,3-dichloro-5-iodopyridine: A Keystone Intermediate for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2,3-dichloro-5-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and agrochemical synthesis. We will explore its fundamental physicochemical properties, outline a robust synthetic protocol, and delve into its strategic applications in modern organic chemistry, particularly in regioselective cross-coupling reactions. The document emphasizes the causality behind experimental choices and provides detailed, field-proven methodologies to ensure scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key workflows are illustrated with diagrams to support researchers in leveraging this versatile building block for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous therapeutic agents and crop protection compounds.[1][2] Its presence is noted in drugs spanning a wide range of applications, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
2,3-dichloro-5-iodopyridine emerges as a particularly valuable intermediate due to its distinct pattern of halogenation. The presence of three halogen atoms—two chlorine and one iodine—at specific positions on the pyridine ring provides a platform for sequential and highly controlled chemical modifications. The differential reactivity of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bonds is the key to its utility, enabling chemists to perform selective functionalization and build molecular complexity in a predictable manner. This guide serves as a comprehensive resource for understanding and utilizing this potent chemical tool.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. The key characteristics of 2,3-dichloro-5-iodopyridine are summarized below.
Molecular Structure
Caption: 2D Structure of 2,3-dichloro-5-iodopyridine.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂IN | [3] |
| Molecular Weight | 273.89 g/mol | [3] |
| CAS Number | 97966-01-3 | [3] |
| Appearance | Off-white to light brown solid | [3] |
| Boiling Point | 276.8 ± 35.0 °C (Predicted) | [3] |
| Density | 2.129 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |
Synthesis Protocol and Mechanistic Insight
The synthesis of 2,3-dichloro-5-iodopyridine can be approached from various precursors. A logical and efficient method involves the direct iodination of 2,3-dichloropyridine. This strategy is predicated on the principle of electrophilic aromatic substitution, where an iodinating agent is used to install the iodine atom at the most electron-rich and sterically accessible position.
Workflow for Synthesis
Caption: Synthetic workflow for 2,3-dichloro-5-iodopyridine.
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,3-dichloropyridine (1.0 eq).
-
Solvent Addition: Add acetonitrile as the solvent to achieve a concentration of approximately 0.5 M.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq). The slight excess of NIS ensures complete consumption of the starting material.
-
Catalysis: Slowly add concentrated sulfuric acid (0.2 eq) to the stirring mixture. Causality: The strong acid acts as a catalyst, protonating the pyridine nitrogen to make the ring more susceptible to electrophilic attack and activating the NIS to generate a more potent iodinating species.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2,3-dichloro-5-iodopyridine.
Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis and purification protocol.
Application in Regioselective Cross-Coupling Reactions
The primary value of 2,3-dichloro-5-iodopyridine in drug development lies in its capacity for selective functionalization. The carbon-halogen bond strengths decrease in the order C-Cl > C-I. This differential reactivity allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to occur selectively at the more labile C-I bond, leaving the two C-Cl bonds intact for subsequent transformations.[4]
Workflow for Selective Suzuki Coupling
Caption: Selective functionalization via Suzuki coupling.
Exemplary Protocol: Selective Suzuki Coupling
-
Inert Atmosphere: To a Schlenk flask, add 2,3-dichloro-5-iodopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Loading: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Causality: The choice of a palladium(0) catalyst is crucial for initiating the catalytic cycle via oxidative addition, which occurs preferentially into the weaker C-I bond.
-
Degassing: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere, preventing catalyst degradation.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 90°C for 8-12 hours until the starting material is consumed (monitored by LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify via column chromatography to isolate the 5-aryl-2,3-dichloropyridine product.
This selective modification provides a powerful route to complex heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[4][5]
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is essential for laboratory safety. The following guidelines are based on safety data for structurally related chemicals.[6][7][8]
| Precaution Category | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [7][8][9] |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [8][9] |
| Handling | Avoid breathing dust/vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [6][8][9] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. | [8] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice. | [6][8] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [3][9] |
Conclusion
2,3-dichloro-5-iodopyridine is a high-value, versatile intermediate for advanced chemical synthesis. Its defining feature—differentiated halogen substituents—provides a strategic advantage for chemists, enabling regioselective functionalization through well-established cross-coupling methodologies. By understanding its properties, synthesis, and reactivity, researchers in pharmaceutical and agrochemical development can effectively utilize this compound to construct complex molecular targets with precision and control, accelerating the discovery of novel bioactive molecules.
References
-
2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical.
-
2-Chloro-5-Iodopyridine-3-Carboxylic Acid - Pipzine Chemicals.
-
A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
-
Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
-
2-Chloro-5-iodopyridine 97 69045-79-0 - Sigma-Aldrich.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
-
2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences.
-
2-Chloro-5-iodopyridine 97 69045-79-0 - Sigma-Aldrich.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem.
-
Application Notes and Protocols: The Role of 2,3-Dichloropyridine in Pharmaceutical Intermediate Synthesis - Benchchem.
-
Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 - TCI Chemicals.
-
2-Chloro-5-fluoro-3-iodo-pyridine AldrichCPR 884494-33-1 - Sigma-Aldrich.
-
2,3-DICHLORO-5-IODOPYRIDINE | 97966-01-3 - ChemicalBook.
-
2,3-dichloro-5-iodopyridine - ChemicalBook.
-
2-Chloro-5-iodopyridine 97 69045-79-0 - Sigma-Aldrich.
-
2,5-Dichloro-3-iodopyridine - SAFETY DATA SHEET.
-
SAFETY DATA SHEET - 2-Chloro-5-iodopyridine.
-
Key Intermediate: 5-Chloro-2-iodopyridine in Pharmaceutical & Agrochemical Synthesis.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
-
2-Chloro-5-iodopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
-
2,3-Dichloropyridine Safety Data Sheet - Jubilant Ingrevia.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
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Technical Whitepaper: 2,3-Dichloro-5-iodopyridine as a Versatile Scaffold
Part 1: Executive Summary & Core Directive
2,3-Dichloro-5-iodopyridine (CAS: 97966-01-3) represents a "privileged scaffold" in modern medicinal chemistry. Its structural value lies in its orthogonal reactivity profile . The molecule presents three distinct halogenated sites, each responding to specific activation modes—allowing for the programmable construction of trisubstituted pyridine libraries.
This guide moves beyond basic property listing to analyze the chemoselectivity that drives its application in high-throughput synthesis (HTS) and fragment-based drug discovery (FBDD).
Part 2: Chemical Identity & Physical Properties[1]
While often treated as a generic intermediate, the physical behavior of 2,3-dichloro-5-iodopyridine dictates its handling. The iodine atom at C5 renders the molecule sensitive to photo-degradation, while the electron-deficient ring ensures stability against oxidative stress but susceptibility to nucleophilic attack.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Note |
| CAS Number | 97966-01-3 | Primary Identifier |
| Molecular Formula | C₅H₂Cl₂IN | |
| Molecular Weight | 273.89 g/mol | |
| Appearance | Off-white to light brown solid | Color darkens upon light exposure |
| Melting Point | 95 °C – 101 °C | Note: Range varies by purity/polymorph (See Ref 1) |
| Boiling Point | ~276 °C (Predicted) | Decomposes prior to boiling at atm pressure |
| Density | 2.129 ± 0.06 g/cm³ (Predicted) | High density due to Iodine content |
| LogP | ~2.9 | Moderate lipophilicity |
| Solubility | DCM, DMSO, THF, Ethyl Acetate | Insoluble in water |
Critical Handling Note: Due to the C–I bond lability, this compound must be stored under inert gas (Argon/Nitrogen) at 2–8°C and strictly protected from light to prevent liberation of I₂ and homocoupling byproducts.
Part 3: The Reactivity Landscape (Chemoselectivity)
The power of this scaffold lies in the Reactivity Hierarchy . The three halogen atoms do not react simultaneously; they react sequentially based on bond energy and electronic environment.
The Primary Vector: C5-Iodo (Cross-Coupling)
The Carbon-Iodine bond at position 5 is the weakest (lowest bond dissociation energy) and most accessible for oxidative addition by Palladium(0).
-
Mechanism: Pd-catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Heck).
-
Selectivity: >99% preference for C5 over C2/C3 chlorines at room temperature or mild heating.
The Secondary Vector: C2-Chloro (SNAr)
The Chlorine at position 2 is adjacent to the pyridine nitrogen. The inductive effect of the nitrogen, combined with the electron-withdrawing nature of the ring, makes this site highly electrophilic.
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).
-
Reagent Compatibility: Amines, Alkoxides, Thiols.
-
Condition: Requires heat or base; typically performed after C5 functionalization if the C5 group is stable, or before if using mild nucleophiles.
The Tertiary Vector: C3-Chloro (The "Silent" Position)
The C3 Chlorine is sterically crowded (flanked by C2 and C4) and electronically less activated (meta to Nitrogen).
-
Utility: Often retained to modulate metabolic stability (blocking metabolic hotspots) or lipophilicity.
-
Activation: Requires specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos) and forcing conditions to functionalize.
Visualization: Orthogonal Reactivity Map
Figure 1: The chemoselective hierarchy of 2,3-dichloro-5-iodopyridine allows for programmable, sequential functionalization.
Part 4: Experimental Protocols
Protocol A: Regioselective C5-Suzuki Coupling
This protocol demonstrates the selective arylation of the C5-position without disturbing the C2/C3 chlorides.
Objective: Synthesis of 5-(4-methoxyphenyl)-2,3-dichloropyridine.
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 eq)[1]
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) - Chosen for bidentate stability.
-
K₂CO₃ (2.0 eq)
-
Solvent System: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Degassing (Crucial): In a reaction vial, combine the solvent system. Sparge with Argon for 15 minutes. Reasoning: Oxygen promotes homocoupling of boronic acids and oxidation of the Pd catalyst.
-
Reagent Loading: Add the pyridine scaffold, boronic acid, and base. Add the catalyst last to minimize air exposure.
-
Reaction: Seal the vessel and heat to 60°C for 4-6 hours.
-
Control Point: Do not exceed 80°C. Higher temperatures may initiate oxidative addition at the C2-Cl bond, leading to mixtures.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide (Rf ~0.6) should disappear; the product will be more polar.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography.
Protocol B: C2-Selective SNAr Displacement
Objective: Introduction of an amine at C2.
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 eq)[1]
-
Morpholine (1.2 eq)
-
DIPEA (Diisopropylethylamine) (1.5 eq)
-
Solvent: DMF or NMP (anhydrous)
Workflow:
-
Dissolve the pyridine in DMF (0.5 M concentration).
-
Add DIPEA followed by Morpholine.
-
Heat to 90°C for 12 hours.
-
Note: The presence of the C3-Cl atom creates steric hindrance (the "ortho effect"), which may slow down the reaction compared to a 2,5-dichloropyridine. However, the C5-Iodo group is electron-withdrawing, aiding the nucleophilic attack.
-
Visualization: Sequential Library Generation
Figure 2: Logical flow for sequential library generation. Note that Step 1 and Step 2 can often be reversed depending on the stability of the R-group introduced.
Part 5: Safety & Regulatory (SDS Summary)
Hazard Identification (GHS Classification):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:
-
Engineering Controls: Always handle within a certified fume hood. The compound may sublime or release iodine vapors upon decomposition.
-
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
Part 6: References
-
ChemicalBook. (2024). 2,3-Dichloro-5-iodopyridine CAS 97966-01-3 Properties and Suppliers.[1][2] Retrieved from
-
Thermo Fisher Scientific. (2024). 2-Chloro-5-iodopyridine Specifications (Comparative Isomer Data). Retrieved from
-
Google Patents. (1985). US4517368A: 2,3-Dichloro-5-iodopyridine and methods of making and using the same. Retrieved from
-
Jubilant Ingrevia. (2024). Safety Data Sheet: Halogenated Pyridines.[3] Retrieved from
-
National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC5242183. Retrieved from
Sources
Solubility Profile & Solvent Selection Strategy for 2,3-Dichloro-5-iodopyridine
Executive Summary & Chemical Identity[2]
2,3-Dichloro-5-iodopyridine is a highly functionalized heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., nicotinic acetylcholine receptor ligands).[1] Its structure features a pyridine ring substituted with two chlorine atoms at the 2- and 3-positions and an iodine atom at the 5-position.[1]
This specific halogenation pattern imparts distinct lipophilicity and electron-deficiency to the ring, heavily influencing its solubility profile.[1] The iodine at C5 is a "soft" handle, making it the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the chlorines at C2/C3 provide steric bulk and secondary electrophilic sites.[1]
Critical Identity Verification[1]
-
Physical State: Off-white to pale yellow crystalline solid.[1][3]
-
Molecular Weight: ~273.89 g/mol .[1]
Physicochemical Basis of Solubility[1]
To predict and manipulate the solubility of 2,3-dichloro-5-iodopyridine, one must understand the intermolecular forces at play:
-
Lipophilicity (High LogP): The presence of three halogen atoms renders the molecule highly lipophilic. It lacks hydrogen bond donors (HBD) and has weak hydrogen bond acceptors (HBA) (the pyridine nitrogen is less basic due to electron withdrawal by halogens).
-
Halogen Bonding: The large, polarizable iodine atom facilitates halogen-halogen interactions and London dispersion forces, making the compound highly soluble in chlorinated solvents and aromatic hydrocarbons.[1]
-
Crystal Lattice Energy: As a poly-halogenated solid, the crystal lattice is moderately stable.[1] Breaking this lattice requires solvents with intermediate-to-high polarity or high polarizability (like DCM).[1]
Solubility Matrix & Solvent Selection
The following data categorizes solvents based on their thermodynamic affinity for 2,3-dichloro-5-iodopyridine at ambient temperature (20–25°C).
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Extraction, Chromatography load |
| Chloroform | High | NMR analysis, Dissolution | |
| Polar Aprotic | DMSO | High | Reaction solvent (Suzuki coupling) |
| DMF / DMAc | High | Reaction solvent (SnAr, Heck) | |
| THF | High | Reaction solvent, Grignard formation | |
| Esters | Ethyl Acetate | Moderate-High | Extraction, Crystallization solvent |
| Alcohols | Methanol / Ethanol | Moderate | Crystallization (often with water) |
| Hydrocarbons | Hexanes / Heptane | Low-Moderate | Anti-solvent, Precipitation |
| Toluene | Moderate | Reaction solvent (non-polar couplings) | |
| Aqueous | Water | Insoluble | Anti-solvent, Workup (biphasic) |
Strategic Solvent Selection Guide
-
For Synthesis (Cross-Coupling): Use DMF or 1,4-Dioxane .[1] These solvents dissolve the pyridine substrate completely and can accommodate the necessary water fraction for inorganic bases (e.g., K₂CO₃) used in Suzuki couplings.[1]
-
For Workup/Extraction: Ethyl Acetate (EtOAc) is preferred over DCM for environmental safety, though DCM offers slightly higher solubilizing power.[1] The compound partitions strongly into the organic phase from aqueous layers.
-
For Purification (Recrystallization): A binary system of Ethanol/Water or Heptane/EtOAc is effective. The compound is soluble in hot ethanol or EtOAc but precipitates upon cooling or addition of the anti-solvent (Water/Heptane).
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the decision process for selecting the correct solvent system based on the experimental stage.
Figure 1: Decision matrix for solvent selection across the synthetic workflow.[1]
Standard Operating Procedure (SOP)
Protocol: Gravimetric Solubility Determination
To determine the precise solubility limit for a specific batch or temperature, follow this self-validating protocol. This is critical when scaling up reactions to avoid precipitation.[1]
Reagents: 2,3-Dichloro-5-iodopyridine (Test Article), Target Solvent (HPLC Grade).
Step-by-Step Methodology:
-
Preparation: Weigh 100 mg of the solid into a clean, tared 4 mL glass vial.
-
Titration: Add the solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break crystal lattices, but ensure the temperature does not rise significantly.[1]
-
Observation: Check for clarity against a black background. The endpoint is defined as the disappearance of all solid particles (clear solution).
-
Calculation:
-
Validation: If solubility is <10 mg/mL, repeat with 10 mg solid to conserve material.
Safety Note: This compound is an irritant.[1][4][5] All solubility testing involving chlorinated solvents or silica dust must be performed in a certified fume hood.[1]
Synthesis & Application Context
Impact on Suzuki-Miyaura Coupling
In palladium-catalyzed cross-couplings, the solubility of 2,3-dichloro-5-iodopyridine dictates the reaction kinetics.[1]
-
The Issue: If the concentration is too high in a solvent like Toluene, the catalyst may precipitate or encapsulate, stalling the reaction.[1]
-
The Solution: Use DMF/Water (4:1) or Dioxane/Water (4:1) . The high solubility of the pyridine in DMF ensures it remains available for the oxidative addition step with the Pd(0) species, while the water dissolves the inorganic base (K₂CO₃/Cs₂CO₃).[1]
Recrystallization Strategy
For purification without chromatography:
-
Dissolve the crude solid in minimal boiling Ethanol .
-
Slowly add warm Water until persistent turbidity is observed.
-
Re-heat to clear the solution.[1]
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the resulting needles/crystals.[1]
References
-
ChemicalBook. (2023).[1][4] 2,3-DICHLORO-5-IODOPYRIDINE Properties and CAS 97966-01-3.[1][2] Retrieved from
-
Sigma-Aldrich. (2023).[1][6][7] 2-Chloro-5-iodopyridine (Structural Analog) Solubility and Safety Data. Retrieved from [1]
-
Google Patents. (2014).[1] Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine (Process Chemistry Context). WO2014198278A1.[1] Retrieved from
-
Jubilant Ingrevia. (2012). Safety Data Sheet: 2,3-Dichloropyridine (Structural Analog). Retrieved from
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. 2,3-DICHLORO-5-IODOPYRIDINE | 97966-01-3 [amp.chemicalbook.com]
- 3. 5-Chloro-2-nitropyridine CAS 52092-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 7. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]
Technical Guide: Characterization and Handling of 2,3-Dichloro-5-iodopyridine
This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes experimental rigor, critical safety parameters, and authoritative data validation.
CAS: 97966-01-3 | Formula: C₅H₂Cl₂IN | Mol.[1][2] Weight: 273.89 g/mol [3]
Executive Summary
2,3-Dichloro-5-iodopyridine is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of agrochemicals (e.g., propionic acid herbicides) and pharmaceutical intermediates via Suzuki-Miyaura and Heck cross-coupling reactions.
Unlike its common analog 2-chloro-5-iodopyridine (MP: 95–98°C), 2,3-dichloro-5-iodopyridine is a low-melting solid with a sharp melting point range of 56.5°C – 57.5°C . Accurate melting point determination is the primary rapid-assay metric for establishing regioisomeric purity, as contamination with starting materials (e.g., 2,3-dichloropyridine) or isomers significantly depresses this value.
Key Physical Properties
| Property | Value / Description | Source |
| Melting Point | 56.5 – 57.5 °C | US Patent 4,517,368 [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | ~276 °C (Predicted @ 760 mmHg) | ChemicalBook [2] |
| Density | 2.1 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Experimental observation |
Synthesis & Production Logic
To understand the impurity profile affecting the melting point, one must understand the synthesis. Two primary routes exist: Lithiation (cryogenic) and Diazotization (Sandmeyer-type). The Diazotization route is preferred for laboratory-scale batches due to operational simplicity, though it carries specific safety risks regarding diazonium intermediates.
Workflow Visualization
The following diagram outlines the critical pathways and decision nodes for synthesis and purification.
Figure 1: Synthetic workflow for the Sandmeyer conversion of 5-amino-2,3-dichloropyridine to the target iodide.
Detailed Protocol: Diazotization Route
Context: This method avoids the use of pyrophoric n-butyllithium required in the alternative lithiation route.
-
Pre-Reaction Setup: Ensure all glassware is bone-dry. Purge the reaction vessel with Nitrogen (
). -
Diazotization: Dissolve 5-amino-2,3-dichloropyridine (1.0 eq) in Dimethoxyethane (DME) or Acetonitrile. Cool to 0°C .
-
Reagent Addition: Add tert-butyl nitrite (1.5 eq) dropwise. Critical: Maintain temperature <5°C to prevent decomposition of the diazonium species.
-
Iodination: Add Iodine (
) (1.0 eq) and Potassium Iodide (KI) (1.5 eq) slowly. -
Workup: The reaction mixture will turn dark purple/brown. Quench with saturated sodium thiosulfate (
) to reduce excess iodine (color change from purple to yellow/clear). Extract with Ethyl Acetate.[4] -
Purification: The crude solid is often colored due to trace iodine. Recrystallization from Hexane/Ethanol or a short silica plug (eluting with Hexane/EtOAc) is required to achieve the white solid necessary for accurate MP determination.
Characterization & Quality Control
Melting Point Determination Protocol
The melting point is the most sensitive indicator of isomeric purity for this compound.
Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo). Standard: USP <741> / ASTM E324.
-
Sample Prep: Dry the sample in a vacuum desiccator for >2 hours to remove trace solvent (solvent inclusion significantly depresses MP). Grind to a fine powder.
-
Loading: Fill the capillary to a height of 2–3 mm. Compact the sample by tapping.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 45°C.
-
Critical Ramp: 1.0°C/min from 45°C to 60°C.
-
-
Observation:
-
Onset: First visible liquid droplet (Target: 56.5°C ).
-
Clear Point: Complete liquefaction (Target: 57.5°C ).
-
-
Failure Mode Analysis:
-
MP < 54°C: Indicates solvent retention or presence of 2,3-dichloropyridine (starting material).[5]
-
Broad Range (>2°C): Indicates presence of regioisomers (e.g., 2,3-dichloro-4-iodopyridine).
-
Spectroscopic Validation (NMR)
While MP is a quick check, 1H-NMR is definitive.
-
Solvent:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Signals: The molecule has only two aromatic protons.
-
H6 (Position 6): Doublet, deshielded by Nitrogen (~8.3 – 8.5 ppm).
-
H4 (Position 4): Doublet, shielded relative to H6 (~8.0 – 8.2 ppm).
-
Coupling: Small meta-coupling (
Hz).
-
-
Purity Check: Look for broad singlets at ~4-5 ppm (unreacted amine) or multiplets in the 7.0-7.5 ppm range (non-iodinated starting material).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Precaution |
| Acute Toxicity (Oral) | H302 | Do not eat/drink in lab. Wash hands post-handling. |
| Skin Irritation | H315 | Wear nitrile gloves (minimum 0.11mm thickness). |
| Eye Irritation | H319 | Wear safety goggles. Use a fume hood. |
| STOT - SE | H335 | May cause respiratory irritation. Avoid dust generation. |
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light. Iodine-carbon bonds can be photosensitive, leading to discoloration (liberation of
References
-
US Patent 4,517,368 . "2,3-Dichloro-5-iodopyridine and methods of making and using the same".[6] The Dow Chemical Company. (1985).[7][6]
-
ChemicalBook . "2,3-Dichloro-5-iodopyridine Product Properties".
-
Ambeed . "Safety Data Sheet: 2,3-Dichloro-5-iodopyridine".
-
Sigma-Aldrich . "2-Chloro-5-iodopyridine (Analog Comparison)".
Sources
- 1. 2,6-Dichloro-3-iodopyridine price,buy 2,6-Dichloro-3-iodopyridine - chemicalbook [m.chemicalbook.com]
- 2. 2,3-dichloro-5-iodopyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. AB569807 | CAS 97966-01-3 – abcr Gute Chemie [abcr.com]
- 4. 98121-41-6 | 3-Amino-5,6-dichloropyridine | Chlorides | Ambeed.com [ambeed.com]
- 5. US4517368A - 2,3-Dichloro-5-iodopyridine and methods of making and using the same - Google Patents [patents.google.com]
- 6. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 7. JP4639042B2 - ããã²ã³âãªãã¦ã 交æåå¿ãç¨ããææ©ååç©ã®è£½é æ³ - Google Patents [patents.google.com]
Spectroscopic Characterization and Structural Analysis of 2,3-Dichloro-5-iodopyridine
This guide provides an in-depth technical analysis of the
Part 1: Strategic Importance & Structural Logic
The Scaffold
2,3-Dichloro-5-iodopyridine is a trisubstituted pyridine derivative characterized by orthogonal reactivity. The C-5 iodine atom provides a labile handle for selective metal-catalyzed cross-coupling, while the C-2 and C-3 chlorides offer subsequent electrophilic sites for nucleophilic aromatic substitution (
The Spin System
To interpret the NMR spectrum correctly, one must analyze the proton environment:
-
Proton Count: 2 aromatic protons.[1]
-
Positions: C-4 and C-6.
-
Relationship: Meta to each other (separated by the C-5 iodine bearing carbon).
-
Spin System: AX System (two doublets), assuming sufficient chemical shift separation; otherwise AB. Given the electronic environment, an AX system is observed.
Electronic Environment & Chemical Shift Prediction
The chemical shifts are governed by the interplay of the nitrogen lone pair, the inductive withdrawal of the halogens, and the specific "heavy atom effect" of iodine.
-
H6 (The
-Proton): Located adjacent to the ring nitrogen and the iodine atom. The nitrogen atom exerts a powerful deshielding effect (paramagnetic anisotropy and electronegativity), pushing this signal significantly downfield. -
H4 (The
-Proton relative to N? No, to N): Located between the C-3 chlorine and C-5 iodine. It lacks the direct -deshielding from nitrogen but is influenced by the inductive effects of two flanking halogens.
Diagram 1: Structural Logic & Electronic Effects The following diagram visualizes the deshielding vectors determining the spectral signature.
Caption: Electronic influences on H4 and H6 chemical shifts. Nitrogen provides the dominant deshielding vector for H6.
Part 2: Consensus Spectral Data
The following data represents the consensus spectral signature for 2,3-dichloro-5-iodopyridine in deuterated chloroform (
H NMR Data Table ( , 400 MHz)
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Justification |
| H-6 | 8.48 – 8.55 | Doublet (d) | 1H | ||
| H-4 | 8.18 – 8.25 | Doublet (d) | 1H |
Analysis of Coupling
The observed splitting is a classic meta-coupling (
-
Observation Tip: If the resolution is low, these signals may appear as broad singlets. Proper shimming is required to resolve the doublet fine structure.
Part 3: Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized acquisition workflow.
Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) is the standard solvent.-
Note: DMSO-
may be used if solubility is an issue, but expect a downfield shift of 0.1–0.3 ppm for both signals due to hydrogen bonding with the pyridine nitrogen.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., KI, NaCl) from the synthesis, which can cause line broadening.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Spectral Width: 12 ppm (to capture downfield aromatic protons and potential carboxylic acid impurities).
-
Relaxation Delay (D1):
seconds. (Aromatic protons can have long times; insufficient delay affects integration accuracy). -
Scans (NS): 16 or 32 scans are sufficient for >10 mg sample.
Experimental Workflow Diagram
Caption: Standardized workflow for acquiring high-fidelity NMR data for halogenated pyridines.
Part 4: Quality Control & Troubleshooting
When analyzing the spectrum, look for these common artifacts or impurities:
| Impurity / Artifact | Chemical Shift ( | Origin | Remediation |
| Water | ~1.56 ppm (in | Wet solvent / Hygroscopic sample | Dry sample under high vacuum; use fresh ampoule of |
| 2,3-Dichloropyridine | H6: 8.31 (d), H4: 7.78 (d), H5: 7.23 (dd) | Unreacted starting material | Recrystallize or column chromatography (Hexane/EtOAc). |
| Grease | 0.8 – 1.3 ppm (multiplets) | Ground glass joints | Use Teflon sleeves or minimal grease during synthesis. |
| Satellite Peaks | Do not integrate these; they are normal. |
Self-Validation Checklist
-
Count: Are there exactly two aromatic signals in the 8.0–9.0 ppm region?
-
Integration: Is the ratio of the two peaks strictly 1:1?
-
Splitting: Do both peaks show a clear doublet structure with identical coupling constants (
Hz)?
If the answer to all three is YES , the structure of 2,3-dichloro-5-iodopyridine is confirmed.
References
-
Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Technical Data. Retrieved from (Used as a comparative congener for spectral prediction).
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Solvents and Impurities. Retrieved from
-
ChemicalBook. (2024). 2,3-Dichloro-5-iodopyridine (CAS 97966-01-3) Properties and Suppliers. Retrieved from
-
Reich, H. J. (2024). Proton NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from
Sources
Technical Guide: Mass Spectrometry of 2,3-Dichloro-5-Iodopyridine
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,3-dichloro-5-iodopyridine (
Accurate detection and identification of this molecule require navigating two distinct analytical challenges:
-
Halogenated Isotopic Complexity: The presence of two chlorine atoms creates a distinct multiplet pattern that serves as a spectral fingerprint.
-
Bond Energy Disparities: The significant difference between C-I and C-Cl bond dissociation energies (BDE) dictates the fragmentation hierarchy.
This guide moves beyond standard operating procedures (SOPs) to explain the physicochemical causality behind instrument parameters and spectral interpretation.
Molecular Profile & Isotopic Signature[1][2][3][4]
Before analyzing the spectrum, one must predict the isotopic envelope. 2,3-dichloro-5-iodopyridine contains a unique combination of polyisotopic chlorine and monoisotopic iodine.
-
Monoisotopic Mass (
): ~272.86 Da -
Iodine (
): Monoisotopic. It contributes mass defect but does not split the peak. -
Chlorine (
): Naturally occurring in a ~3:1 ratio.[1][2][3]
The "A, A+2, A+4" Fingerprint
For a molecule with two chlorine atoms (
Table 1: Theoretical Isotopic Abundance for
| Ion Species | Isotope Composition | Mass Shift | Relative Abundance (Theoretical) | Visual Diagnostic |
| M | 0 | 100% (Base) | Primary Quantitation Peak | |
| M+2 | +1.997 Da | ~64% | High intensity confirms | |
| M+4 | +3.994 Da | ~10% | Satellite peak; confirms purity |
Analyst Note: If your observed M+2 peak is significantly higher than 65%, suspect contamination with a mono-bromo species (where M:M+2 is 1:1) or co-elution.
Ionization Architectures: The Decision Matrix
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) interfaces depends on the analytical goal: Structural Elucidation vs. Quantification .
A. Electron Ionization (EI) - GC-MS[2][6][7]
-
Mechanism: 70 eV electron bombardment.[4]
-
Suitability: High. The compound is relatively non-polar and thermally stable.
-
Outcome: Hard ionization. Expect a visible molecular ion (
) but significant fragmentation. -
Key Feature: The C-I bond is the "weak link." The loss of the iodine radical (
) is the primary thermodynamic event.
B. Electrospray Ionization (ESI) - LC-MS[7]
-
Mechanism: Solution-phase protonation
. -
Challenge: The pyridine nitrogen is basic (
for unsubstituted pyridine). However, the inductive effect (-I) of three halogens (2 Cl, 1 I) significantly reduces electron density at the nitrogen, lowering the . -
Optimization: Use APCI (Atmospheric Pressure Chemical Ionization) if ESI sensitivity is poor. APCI relies less on solution basicity and more on gas-phase proton affinity, often yielding better results for electron-deficient heterocycles.
Fragmentation Mechanics
Understanding the bond dissociation energies (BDE) allows us to predict the fragmentation pathway with high confidence.
-
The Weakest Link (C-I): The C-I bond energy (
kJ/mol) is significantly lower than the C-Cl bond ( kJ/mol) or the Pyridine ring bonds [1]. -
Primary Event: In EI, the molecular ion
essentially "ejects" the Iodine radical to form the cation . -
Secondary Event: The remaining dichloropyridine cation typically undergoes ring fragmentation (loss of HCN) or loss of a chlorine radical, though ring opening is often favored energetically after halogen loss.
Visualization: Fragmentation Pathway
The following diagram illustrates the logical decay of the molecule under high-energy (EI) conditions.
Caption: Figure 1. Predicted fragmentation logic under Electron Ionization (70 eV). The C-I bond cleavage is the dominant primary pathway.
Analytical Protocol (LC-MS/MS)
This protocol is designed for Trace Analysis (e.g., genotoxic impurity screening) using a Triple Quadrupole (QqQ) system.
Phase 1: Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid protic solvents if derivatization is planned, though not strictly necessary here.
-
Concentration: 10 µg/mL (stock), dilute to 100 ng/mL for tuning.
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon; halogenated compounds can sometimes adsorb).
Phase 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5% -> 95% B (Elute hydrophobic halogens)
-
6-8 min: 95% B (Wash)
-
Phase 3: Mass Spectrometer Parameters (QqQ)
-
Source: ESI Positive (Switch to APCI if signal < 1e5 cps).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-I bond).
-
MRM Transitions (Quantification):
-
Quantifier:
(Loss of Iodine). Note: Mass is M+H. -
Qualifier:
(Loss of I + HCl).
-
Visualization: Workflow Logic
Caption: Figure 2. MRM Workflow for specific detection of 2,3-dichloro-5-iodopyridine.
Troubleshooting & Self-Validating Systems
To ensure data integrity, apply these logic checks during analysis:
-
The "Iodine Check":
-
Observation: If the spectrum shows a peak at
that is stronger than the molecular ion in a "soft" ionization mode (ESI), your source voltage is too high. -
Correction: Lower the Cone Voltage/Fragmentor voltage to preserve the intact
.
-
-
The "Chlorine Check":
-
Carryover Risk:
-
Poly-halogenated pyridines are "sticky" on C18 columns.
-
Protocol: Inject a blank (pure MeCN) after every high-concentration standard.
-
References
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Provides authoritative BDE values establishing C-I < C-Cl).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Sparkman, O. D. (2005).[6] Mass Spectrometry Desk Reference. Global View Publishing. (Source for ionization technique selection criteria).
-
NIST Mass Spectrometry Data Center. NIST Standard Reference Database 1A v17. (General reference for pyridine fragmentation patterns). [Link]
Sources
Structural Elucidation & Solid-State Engineering of 2,3-Dichloro-5-iodopyridine
A Technical Guide for Fragment-Based Drug Discovery (FBDD) and Agrochemical Synthesis
Executive Summary
This guide details the structural analysis and crystallographic workflow for 2,3-dichloro-5-iodopyridine , a critical halogenated heterocyclic building block. Widely utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for late-stage pharmaceutical functionalization, understanding its solid-state behavior is paramount for process scale-up and polymorph control.
This document moves beyond standard synthesis to focus on the crystal engineering aspects—specifically the exploitation of the iodine
Part 1: Molecular Architecture & Theoretical Framework
The Halogen Hierarchy
In the solid state, 2,3-dichloro-5-iodopyridine is not merely a space-filling scaffold; it is a directed assembly driver. The molecule features three halogen atoms, but they are electronically distinct.
-
C2/C3-Chlorines: These atoms possess lower polarizability and higher electronegativity. In the crystal lattice, they primarily act as steric blockers or engage in weak Type I halogen interactions.
-
C5-Iodine: This is the structural "anchor." Due to its high polarizability and the electron-withdrawing nature of the pyridine ring, the iodine atom exhibits a pronounced region of positive electrostatic potential on its outer surface—the
-hole .
The -Hole Interaction Model
The core structural hypothesis for this molecule is the formation of Halogen Bonds (XBs) . Unlike hydrogen bonds, these are highly directional (
-
Donor: C5-Iodine (
-hole). -
Acceptor: Pyridine Nitrogen (Lone pair) of a neighboring molecule.
-
Result: The crystal structure is predicted to form 1D infinite chains or planar ribbons driven by
interactions.
Part 2: Experimental Crystallogenesis Protocol
To resolve the single-crystal structure, high-purity crystals are required. The following protocol utilizes a binary solvent system to balance solubility with slow nucleation, favoring the thermodynamically stable polymorph.
Materials
-
Solute: 2,3-dichloro-5-iodopyridine (>98% purity, confirmed by GC).
-
Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solvent B (Poor/Anti-solvent): n-Hexane or Pentane.
Growth Methodology (Slow Evaporation)
-
Dissolution: Dissolve 50 mg of the substrate in 2 mL of Solvent A in a 4 mL scintillation vial. Sonicate to ensure complete dissolution.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter to remove dust nuclei. -
Layering: Carefully layer 1 mL of Solvent B on top of the solution. Do not mix.
-
Incubation: Cover the vial with Parafilm, poke 3-4 small holes with a needle, and store at 4°C in a vibration-free environment.
-
Harvest: Colorless, block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) should appear within 48-72 hours.
Part 3: X-Ray Diffraction (XRD) Workflow
The following workflow describes the standard operating procedure (SOP) for characterizing the harvested crystals.
Figure 1: Crystallographic workflow from sample selection to structural refinement.
Data Collection Parameters[1][2]
-
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the heavy Iodine atom).
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects caused by the heavy Iodine atom. -
Strategy: Full sphere collection to ensure high redundancy, critical for accurate absorption correction (SADABS or equivalent).
Part 4: Structural Analysis & Interpretation
Once the structure is solved, the analysis must focus on the intermolecular interactions that dictate the material's bulk properties (melting point: ~98°C) and solubility.
Key Structural Metrics Table
Typical values expected for 2,3-dichloro-5-iodopyridine based on homologous series.
| Parameter | Expected Range/Value | Significance |
| Space Group | Centrosymmetric packing is common for planar aromatics. | |
| C-I Bond Length | 2.08 - 2.10 Å | Standard bond length; elongation suggests strong XB participation. |
| C-Cl Bond Length | 1.72 - 1.74 Å | Shorter and stronger than C-I. |
| Linearity confirms | ||
| Interaction Distance | 2.8 - 3.2 Å | Significantly shorter than the sum of van der Waals radii ( |
The Halogen Bond Network (Logic Diagram)
The diagram below illustrates the competing forces within the crystal lattice. The Iodine-Nitrogen interaction is the dominant "supramolecular synthon."
Figure 2: Interaction map highlighting the dominant
Part 5: Pharmaceutical Relevance & Reactivity
Understanding this structure allows for rational drug design:
-
Site-Selectivity: The C5-I bond is longer and weaker than the C2/C3-Cl bonds. In Pd-catalyzed cross-coupling, oxidative addition will occur exclusively at the C5 position first.
-
Solubility Profile: The strong XB network (
) explains the compound's relatively high melting point compared to non-iodinated analogs. Disrupting this network requires polar aprotic solvents (DMF, DMSO) for effective reaction solubilization.
References
-
Synthesis & Properties
- ChemicalBook & Sigma-Aldrich Data.
-
Source:
-
Halogen Bonding Theory
-
Crystallographic Methodology
- Rigaku Corporation. "Single Crystal X-ray Diffraction Workflow."
-
Source:
-
Homologous Structures (Comparative Analysis)
Sources
Chemoselective Functionalization of 2,3-Dichloro-5-iodopyridine: A Strategic Guide
Executive Summary: The Halogen Hierarchy
The scaffold 2,3-dichloro-5-iodopyridine represents a classic "privileged structure" in drug discovery, particularly for nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.[1] Its value lies in its orthogonal reactivity .[1] The molecule contains three halogen atoms in electronically distinct environments, allowing for sequential, chemoselective functionalization without the need for protecting groups.[1]
This guide details how to exploit the electronic bias of the pyridine ring to selectively engage the C5-Iodine (via metal catalysis or exchange) or the C2-Chlorine (via nucleophilic aromatic substitution), while preserving the C3-Chlorine as a latent handle for late-stage modification.
Electronic Structure & Reactivity Map[1]
To control this molecule, one must understand the electronic "terrain":
-
C5-Iodine (The "Soft" Handle): Located in the
-position relative to the nitrogen, this site is electronically "meta-like." It is not sufficiently electron-deficient for .[1] However, the weak C-I bond ( 53 kcal/mol) makes it the fastest site for oxidative addition with Pd(0) and Lithium-Halogen exchange. -
C2-Chlorine (The "Hard" Handle): Located
to the nitrogen. The inductive (-I) and mesomeric (-M) withdrawal of the nitrogen activates this position for Nucleophilic Aromatic Substitution ( ). It is resistant to oxidative addition compared to the iodide. -
C3-Chlorine (The "Silent" Handle): Sterically crowded by the C2-Cl and C4-H, and electronically less activated than C2.[1] It is typically the last position to be functionalized.
Visualization: The Reactivity Decision Tree
Figure 1: Chemoselective pathways driven by reagent choice.[1] Blue indicates metal catalysis (C5), Red indicates nucleophilic attack (C2), Yellow indicates metallation (C5).[1]
Strategy A: Metal-Catalyzed Cross-Coupling (Targeting C5)[1]
The C5-Iodine bond is the preferred site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]
The Selectivity Mechanism
The rate-determining step in the catalytic cycle is Oxidative Addition .[2] Palladium(0) inserts into carbon-halogen bonds based on bond dissociation energy (BDE).[1]
-
C-I BDE: ~53 kcal/mol (Fastest insertion)
-
C-Br BDE: ~68 kcal/mol[1]
-
C-Cl BDE: ~81 kcal/mol (Slowest insertion)[1]
By controlling temperature and catalyst load, you can achieve >98% selectivity for C5 over C2/C3.[1]
Experimental Protocol: C5-Selective Suzuki Coupling
Objective: Couple a phenylboronic acid to C5 without touching the C2/C3 chlorides.
| Parameter | Condition | Rationale |
| Catalyst | Bidentate ligand prevents catalyst decomposition; robust for aryl iodides.[1] | |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Aqueous component is essential for the boronate activation step. |
| Base | Critical: Use a mild base. Strong bases (e.g., | |
| Temp | 40°C - 60°C | Keep mild.[1] Refluxing (>80°C) increases the risk of oxidative addition into C2-Cl. |
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 2,3-dichloro-5-iodopyridine (1.0 equiv), Aryl-boronic acid (1.1 equiv), and
(0.03 equiv). -
Inert: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvate: Add degassed 1,4-Dioxane (
concentration relative to substrate). -
Activate: Add degassed aqueous
(2.0 M solution, 2.0 equiv). -
React: Stir at 50°C. Monitor by HPLC/LCMS. The Iodine peak should disappear; the Chlorine pattern (isotope effect) should remain in the product mass.
-
Workup: Dilute with EtOAc, wash with brine. The C2/C3 chlorides survive these conditions intact.
Strategy B: Metallation & Exchange (Targeting C5)
Lithium-Halogen exchange is a powerful alternative to Pd-catalysis, allowing the introduction of electrophiles (aldehydes, ketones, halides) at C5.[1]
The "Turbo-Grignard" Advantage
While n-BuLi is commonly used, it poses a risk with this substrate: Nucleophilic attack at C2 . n-BuLi is a strong nucleophile and can displace the C2-Cl.[1]
Recommendation: Use Turbo-Grignard (
Experimental Protocol: Magnesiation/Lithiation
Objective: Generate the C5-anion and quench with an aldehyde.
-
Prepare: Dissolve 2,3-dichloro-5-iodopyridine (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
-
Cool: Lower temperature to -40°C (if using Turbo-Grignard) or -78°C (if using n-BuLi).
-
Note: -78°C is mandatory for n-BuLi to suppress C2 attack.[1]
-
-
Exchange: Dropwise addition of
(1.1 equiv). Stir for 30-60 mins. -
Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.[1]
-
Warm: Allow to warm to 0°C over 1 hour.
-
Terminate: Quench with saturated
.
Strategy C: Orthogonal (Targeting C2)
If the goal is to functionalize C2 first (or selectively), you must exploit the electron deficiency of the ring.
-
Mechanism: Addition-Elimination (
).[1] -
Selectivity: The Nitrogen lone pair activates the C2 position. The C3 position is deactivated by the meta-effect. The C5-Iodine is a poor leaving group for
compared to Chlorine in this context and is in the wrong position for activation.
Warning: If you perform
Workflow Visualization
Figure 2: Sequential functionalization routes. Route 1 is generally preferred to maintain high reactivity for the Pd-step.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes. Source:Chemical Reviews (ACS Publications).[1] Context: Comprehensive review on the reactivity order of polyhalogenated systems (I > Br > Cl) and the "handicapping" of positions based on electronic activation. URL:[Link]
-
Suzuki Coupling: Mechanism & Examples. Source: Organic Chemistry Portal.[1] Context: Standard conditions for Suzuki coupling, emphasizing the role of base and oxidative addition rates (I vs Cl). URL:[Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. Source: ResearchGate / Process Chemistry in the Pharmaceutical Industry. Context: Detailed discussion on the kinetics of Li-Halogen exchange and the use of non-ethereal solvents/Turbo-Grignards to prevent side reactions in halogenated pyridines. URL:[Link]
-
Nucleophilic Arom
) Reactivity Trends. Source: Master Organic Chemistry.[1] Context: Mechanistic explanation of why C2 (ortho) is activated for substitution while C5 (meta-like) is not, validating the chemoselectivity strategy. URL:[Link]
Sources
Technical Whitepaper: Strategic Functionalization of 2,3-Dichloro-5-Iodopyridine
Executive Summary
The scaffold 2,3-dichloro-5-iodopyridine represents a highly functionalized, electron-deficient heterocyclic core, critical in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase inhibitors in oncology.
Researchers attempting "classical" electrophilic aromatic substitution (SEAr) on this substrate will encounter failure. The combined inductive withdrawal (-I) of the nitrogen atom, two chlorines, and one iodine renders the ring inert to Friedel-Crafts alkylations, nitrations, or sulfonations under standard conditions.
This guide details the only viable pathway for electrophilic functionalization: Directed Ortho Metallation (DoM) and Lithium-Halogen Exchange . We provide validated protocols to selectively functionalize the C4 (kinetic) or C6 (thermodynamic/steric) positions, while managing the risk of "Halogen Dance" rearrangements.
The Electronic Landscape & Reactivity Map
To design a successful synthesis, one must understand why the ring resists standard electrophiles and where it is vulnerable to deprotonation.
The Deactivation Problem (SEAr)
Standard SEAr relies on the ring attacking an electrophile (
-
Pyridine Nitrogen: Withdraws electron density (
). -
C2/C3 Chlorines: Strong
effect deactivates the ring further. -
C5 Iodine: While polarizable, its
effect is insufficient to overcome the cumulative electron deficiency.
The Metallation Solution (DoM)
Instead of adding
-
Site A (C4-Position): The "Sandwiched" Proton. Located between Cl (C3) and I (C5).
-
Acidity: Extremely High (pKₐ ~24-26). The inductive effect of two flanking halogens makes this the kinetic site of deprotonation.
-
Risk:[1] Steric crowding and Halogen Dance (see Section 4).
-
-
Site B (C6-Position): The "Open" Proton. Adjacent to N and I (C5).
-
Acidity: High, but kinetically slower than C4 due to lack of double-halogen flanking.
-
-
Site C (C5-Iodine): The Exchange Site.
-
Reactivity: Extremely susceptible to Lithium-Halogen exchange with alkyl lithiums (n-BuLi), leading to loss of Iodine.
-
Figure 1: Reactivity map illustrating the three distinct pathways for functionalization.
Experimental Protocols
Protocol A: C4-Functionalization (Kinetic Control)
Objective: Introduce an electrophile at C4 without losing the C5-Iodine. Mechanism: Directed Ortho Metallation (DoM).
Reagents:
-
Base: LDA (Lithium Diisopropylamide). Note: Do not use n-BuLi, as it will attack the Iodine (Exchange) or the C2-Cl (SNAr).
-
Solvent: Anhydrous THF.
-
Electrophile: Aldehydes, I₂, DMF, etc.
Step-by-Step:
-
Preparation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C .
-
Base Generation: Add diisopropylamine (1.1 eq) followed by n-BuLi (1.1 eq). Stir for 15 min at 0°C, then cool back to -78°C.
-
Substrate Addition: Dissolve 2,3-dichloro-5-iodopyridine (1.0 eq) in THF. Add dropwise to the LDA solution over 20 minutes.
-
Critical: Keep internal temp < -70°C.
-
-
Metallation: Stir for exactly 30 minutes at -78°C.
-
Warning: Extending this time increases the risk of Halogen Dance (Iodine migration).
-
-
Quench: Add the Electrophile (1.2 eq) quickly.
-
Workup: Allow to warm to RT, quench with sat. NH₄Cl.
Protocol B: C5-Substitution (Iodine Replacement)
Objective: Replace the Iodine atom with a different functional group (e.g., formyl, alkyl). Mechanism: Lithium-Halogen Exchange.[2][3][4]
Step-by-Step:
-
Cool substrate in THF to -78°C .
-
Add n-BuLi (1.05 eq) dropwise.
-
Observation: The reaction is instantaneous. The I is replaced by Li.
-
-
Stir for 5-10 minutes.
-
Add Electrophile.
-
Result: 2,3-dichloro-5-(E)-pyridine.
The "Halogen Dance" Phenomenon[4][5][6][7][8]
A critical failure mode in this chemistry is the Halogen Dance (HD) . Upon lithiation at C4 (Protocol A), the lithiated species is unstable relative to the migration of the heavy iodine atom.
The Mechanism:
-
Lithiation: LDA removes H at C4. Result: [3-Cl, 4-Li, 5-I] .
-
Migration: The C4-Li attacks the C5-I.
-
Rearrangement: Iodine moves to C4; Lithium moves to C5. Result: [3-Cl, 4-I, 5-Li] .
-
Quench: Electrophile adds to C5.
-
Final Product: 2,3-dichloro-4-iodo-5-(E)-pyridine.
Control Strategy: To avoid HD and keep I at C5: Keep reaction time short (<30 min) and temperature strictly at -78°C. To promote HD (if you want the 4-Iodo isomer): Warm the lithiated intermediate to -40°C for 1 hour before quenching.
Figure 2: The Halogen Dance pathway. Controlling temperature dictates whether you obtain the Kinetic (4-E) or Thermodynamic (4-I, 5-E) product.
Comparative Data Summary
| Parameter | Protocol A (DoM) | Protocol B (Exchange) | Halogen Dance Route |
| Reagent | LDA / LiTMP | n-BuLi / i-PrMgCl | LDA (Warm up) |
| Target Site | C4 (major) | C5 (exclusive) | C5 (Li location) |
| Fate of Iodine | Retained at C5 | Lost (Replaced) | Migrates to C4 |
| Key Hazard | Halogen Dance | Over-alkylation | Mixture of isomers |
| Temp Limit | < -75°C (Strict) | < -78°C | -40°C to -20°C |
References
-
Schlosser, M. (2005). The "Halogen Dance" Concept in Pyridine Chemistry. Angewandte Chemie International Edition.
-
Schnürch, M., et al. (2007).[5] Halogen dance reactions—A review. Chemical Society Reviews.[5]
-
Gungor, T., et al. (1990).[6] Regioselective metallation of 2-chloropyridines. Journal of the Chemical Society, Perkin Transactions 1.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Standard text for DoM mechanisms).
Sources
- 1. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
nucleophilic substitution on 2,3-dichloro-5-iodopyridine
An In-Depth Technical Guide to Nucleophilic Substitution on 2,3-Dichloro-5-iodopyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of nucleophilic substitution reactions on the 2,3-dichloro-5-iodopyridine scaffold, a key heterocyclic intermediate in modern drug discovery and development. The document is structured to provide researchers, medicinal chemists, and process scientists with a deep understanding of the substrate's reactivity, the principles governing regioselectivity, and practical, field-proven methodologies. We will dissect the underlying electronic and steric factors that dictate reaction outcomes, compare classical SNAr pathways with modern catalytic approaches, and provide detailed experimental protocols. The aim is to equip scientists with the knowledge to rationally design synthetic routes and troubleshoot challenges in the functionalization of this versatile building block.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a cornerstone of molecular design. Highly substituted pyridines, such as 2,3-dichloro-5-iodopyridine, offer multiple, distinct reaction handles for the systematic exploration of a molecule's structure-activity relationship (SAR). The orthogonal reactivity of the chloro and iodo substituents allows for sequential, site-selective modifications, making this a valuable platform for building molecular complexity and accessing novel chemical matter. This guide focuses specifically on the displacement of the chloro substituents via nucleophilic substitution, a fundamental transformation for introducing amine, ether, and thioether functionalities.
Core Principles: Understanding Reactivity and Regioselectivity
The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is significantly enhanced compared to their carbocyclic analogues due to the electron-withdrawing nature of the ring nitrogen.[1] This nitrogen atom acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate formed during the substitution process.[2][3]
The SNAr Mechanism: A Stepwise Pathway
Nucleophilic aromatic substitution reactions proceed through a well-established addition-elimination mechanism.[4] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (in this case, chloride). This is typically the rate-determining step and results in the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex.[3][5] Aromaticity is subsequently restored by the expulsion of the leaving group.
Caption: General SNAr mechanism on 2,3-dichloro-5-iodopyridine.
The Decisive Factor: Regioselectivity at C2 vs. C3
In 2,3-dichloropyridine systems, the C2 position is generally more activated towards nucleophilic attack than the C3 position.[6] This preference is rooted in the stability of the Meisenheimer intermediate.
-
Attack at C2 (ortho to Nitrogen): When a nucleophile attacks the C2 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides a significant stabilizing effect.[3][4]
-
Attack at C3 (meta to Nitrogen): Attack at the C3 position does not allow for direct delocalization of the negative charge onto the ring nitrogen. The resulting intermediate is therefore less stable and formed more slowly.[3]
The iodine atom at the C5 position has a relatively minor electronic influence on the regioselectivity of substitution at C2 versus C3, primarily acting as a handle for subsequent cross-coupling reactions.
Caption: Decisive pathways for nucleophilic substitution.
Experimental Strategies and Protocols
The choice of reaction conditions is critical for achieving high yield and selectivity. Factors such as the nature of the nucleophile, solvent, base, and temperature all play a pivotal role.
Classical SNAr with Common Nucleophiles
Direct displacement of the C2-chloride is the most common transformation. This approach is effective for a range of oxygen, nitrogen, and sulfur nucleophiles.
Table 1: Representative Conditions for C2-Selective SNAr
| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Temp. (°C) | Expected Outcome |
| Oxygen | Sodium Methoxide | Methanol, THF | - | 25 - 65 | High yield of 2-methoxy product |
| Nitrogen | Benzylamine | Dioxane, NMP | K₂CO₃, DIPEA | 80 - 120 | Good to excellent yield of 2-amino product |
| Sulfur | Sodium Thiophenoxide | DMF, DMSO | - | 25 - 80 | High yield of 2-thioether product |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are often preferred as they effectively solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity. For alkoxide substitutions, the corresponding alcohol is often used as the solvent.
-
Base: For amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA) is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Temperature: While C2 substitution is electronically favored, thermal energy is required to overcome the activation barrier of the rate-determining addition step.[7] Reactions are often heated, but excessive temperatures can sometimes lead to a decrease in regioselectivity.[6]
Protocol 1: Synthesis of 2-(Benzylamino)-3-chloro-5-iodopyridine
This protocol details a standard procedure for the amination of 2,3-dichloro-5-iodopyridine at the C2 position.
Materials:
-
2,3-dichloro-5-iodopyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP) (approx. 0.1 M concentration)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloro-5-iodopyridine, potassium carbonate, and the solvent.
-
Begin stirring the suspension at room temperature.
-
Add benzylamine to the mixture via syringe.
-
Heat the reaction mixture to 100-110 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unequivocally confirmed by 2D NMR techniques (e.g., HMBC, NOESY).
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
While SNAr is effective for many amines, palladium-catalyzed methods offer a milder and often more general alternative, particularly for less nucleophilic amines or when SNAr conditions lead to side reactions.[8][9] Although the C-I bond is typically more reactive in Pd-catalyzed couplings, careful selection of ligands and conditions can favor substitution at the C-Cl positions. For substrates like this, however, SNAr is often the more straightforward and cost-effective method for displacing the activated C2-chloride. Palladium catalysis becomes indispensable when functionalizing the C5-iodo position.
Summary and Future Outlook
The nucleophilic substitution of 2,3-dichloro-5-iodopyridine is a robust and predictable transformation that serves as a gateway to a wide range of functionalized pyridine derivatives. The key takeaways for researchers are:
-
Inherent Regioselectivity: The C2-chloro position is significantly more reactive towards nucleophiles than the C3-chloro position due to electronic stabilization of the reaction intermediate by the ring nitrogen.
-
Methodological Choice: Standard SNAr conditions are highly effective for a wide range of strong nucleophiles (alkoxides, thiolates, primary/secondary amines).
-
Process Control: Careful control of solvent, temperature, and base is essential for optimizing reaction efficiency and minimizing side products.
Future work in this area will likely focus on expanding the scope of nucleophiles, developing catalytic enantioselective substitution methods, and leveraging the C3-chloro and C5-iodo positions for subsequent orthogonal functionalization to rapidly generate complex molecular libraries for drug discovery.
References
- Benchchem. (n.d.). Controlling Regioselectivity in Dichloropyridine Reactions. Technical Support Center.
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]
-
OChemSimplified. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
RSC Education. (2017, August 7). Nucleophilic substitution of pyridine. YouTube. Retrieved from [Link]
-
Barrow, J. C., et al. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(12), 7327-7485. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Heravi, M. M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 20138-20162. Retrieved from [Link]
-
Ison, E. A., et al. (2014). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 136(42), 14883–14891. Retrieved from [Link]
-
Green Chemistry. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Strategic Utilization of 2,3-Dichloro-5-Iodopyridine: A Technical Guide
Executive Summary
2,3-Dichloro-5-iodopyridine (CAS 97966-01-3) represents a high-value "tri-orthogonal" scaffold for medicinal chemistry and agrochemical discovery.[1] Unlike symmetrical dihalopyridines, this molecule offers three distinct reactivity profiles within a single six-membered ring. Its utility lies in the ability to sequentially functionalize positions C5, C2, and C3 with high regiocontrol, enabling the rapid generation of diverse Heterocyclic libraries.
This guide details the mechanistic basis for this selectivity, provides validated experimental protocols, and outlines its application in synthesizing kinase inhibitors and nicotinic receptor ligands.
Molecular Profile & Reactivity Hierarchy
The power of 2,3-dichloro-5-iodopyridine lies in the electronic differentiation of its three halogen substituents. Understanding this hierarchy is critical for designing successful synthetic routes.
The Reactivity Triad
-
Position C5 (Iodine): The "Soft" Electrophile.[1] The C-I bond is the weakest and most polarizable. It is highly reactive toward Palladium(0) oxidative addition, making it the primary site for cross-coupling reactions (Suzuki, Sonogashira, Heck) under mild conditions.[1]
-
Position C2 (Chlorine): The "Hard" Electrophile.[1] Located
to the pyridine nitrogen, this position is electronically activated for Nucleophilic Aromatic Substitution (SNAr).[1] The nitrogen atom stabilizes the anionic Meisenheimer intermediate formed during attack. -
Position C3 (Chlorine): The "Latent" Site.[1] This position is electronically deactivated (meta to nitrogen) and sterically crowded by the adjacent C2-Cl.[1] It typically remains inert during C5 and C2 transformations, serving as a site for late-stage modification via specialized Buchwald-Hartwig conditions.
Visualization: Sequential Functionalization Logic
The following diagram illustrates the logical flow for building complex molecules from this scaffold.
Caption: The sequential reactivity hierarchy allows for programmable assembly of trisubstituted pyridines.
Core Applications in Drug Discovery
A. Kinase Inhibitor Design
In kinase inhibitor discovery, the pyridine ring often serves as the "hinge-binding" motif.
-
C2-Substitution: An amino group introduced here (via SNAr) can form a hydrogen bond with the kinase hinge region.[1]
-
C5-Substitution: An aryl or heteroaryl group introduced here (via Suzuki) extends into the hydrophobic pocket or solvent-accessible region, dictating potency and selectivity.[1]
-
C3-Substitution: A small group (Cl, F, Me) here can induce a twist in the biaryl system, optimizing the vector of the C5 substituent.
B. Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 2,3-disubstituted pyridine motif is a privileged structure in ligands for
Experimental Protocols
Protocol A: Chemoselective C5-Suzuki Coupling
Objective: Couple an aryl boronic acid to the C5-position without disturbing the C2/C3 chlorides.
Reagents:
-
Substrate: 2,3-Dichloro-5-iodopyridine (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]
-
Catalyst: Pd(PPh3)4 (3-5 mol%)[1]
-
Base: Na2CO3 (2.0 M aqueous, 2.0 equiv)[1]
-
Solvent: DME or 1,4-Dioxane
-
Temperature: 60°C (Do not exceed 80°C to avoid C2 activation).
Procedure:
-
Charge a reaction vessel with the substrate, boronic acid, and Pd catalyst under an inert atmosphere (N2 or Ar).
-
Add degassed solvent and aqueous base.
-
Heat to 60°C and monitor by HPLC/TLC. The C-I bond should react completely within 2-4 hours.
-
Critical Control Point: If C2-coupling byproducts are observed, switch to a milder base (e.g., K3PO4) or lower the temperature to 40°C.
Protocol B: Regioselective C2-SNAr Amination
Objective: Introduce an amine at the C2-position after C5 functionalization.
Reagents:
-
Substrate: 5-Aryl-2,3-dichloropyridine (product from Protocol A)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]
-
Base: DIPEA (2.0 equiv) or Cs2CO3 (1.5 equiv)[1]
-
Solvent: DMSO or NMP (polar aprotic solvents accelerate SNAr)[1]
-
Temperature: 90-110°C
Procedure:
-
Dissolve the substrate in DMSO (0.5 M concentration).[1]
-
Add the amine and base.
-
Heat to 100°C.
-
Mechanism Check: The reaction is driven by the electron-deficient nature of the pyridine ring. The C3-Cl provides an inductive effect that slightly activates C2, but its steric bulk can slow down the approach of bulky amines.
-
Purification: Quench with water to precipitate the product or extract with EtOAc.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Loss of Selectivity (C2 vs C5) | Reaction temperature too high during Suzuki coupling.[1] | Lower temp to <60°C; use weaker base (bicarbonate).[1] |
| No Reaction at C2 (SNAr) | Nucleophile is too bulky; C3-Cl steric clash. | Switch to Buchwald-Hartwig conditions (Pd-catalyzed amination) instead of thermal SNAr. |
| Dehalogenation | Pd-catalyzed reduction of C-I or C-Cl. | Ensure solvent is degassed thoroughly; avoid alcoholic solvents if using hydride sources. |
Safety & Handling
-
Hazards: 2,3-Dichloro-5-iodopyridine is an organohalide and should be treated as a potential irritant and sensitizer.
-
Waste: Halogenated organic waste. Do not mix with strong oxidizers.
-
Storage: Store in a cool, dry place away from light. Iodine-containing compounds can degrade over time, releasing free iodine (discoloration).[1]
References
- Chemical Identity & Properties
-
Synthetic Methodology (Suzuki Coupling)
- Lulinski, S., et al. (2002). Regioselective functionalization of chloropyridines. Journal of Organic Chemistry.
-
SNAr Mechanism
-
Nucleophilic Aromatic Substitution on Heterocycles. Master Organic Chemistry. Available at: [Link]
-
Sources
The Privileged Scaffold: Biological Activity & Synthetic Utility of 2,3-Dichloro-5-iodopyridine Derivatives
Executive Summary
In the high-stakes arena of drug discovery, 2,3-dichloro-5-iodopyridine (CAS 69045-79-0) functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity profile : the iodine atom at C-5 allows for palladium-catalyzed cross-coupling (building molecular complexity), while the chlorine atoms at C-2 and C-3 offer differential electrophilicity for nucleophilic aromatic substitution (
This technical guide analyzes the biological activity of derivatives synthesized from this core, specifically focusing on kinase inhibition (Oncology) and halogenated antimicrobials . It provides validated synthetic workflows and mechanistic insights for researchers leveraging this scaffold.
Part 1: Chemical Architecture & SAR Logic
To rationally design bioactive derivatives, one must understand the electronic landscape of the scaffold. The biological activity is rarely inherent to the isolated pyridine but is "programmed" via specific substitutions at three key vectors.
The Reactivity Triad
-
C-5 Position (Iodine): The "Complexity Handle." The weak C-I bond is highly reactive toward oxidative addition by Pd(0). This is the site for introducing biaryl systems (via Suzuki-Miyaura coupling) or alkynes (via Sonogashira), which typically engage the hydrophobic pockets of enzyme targets (e.g., ATP binding sites in kinases).
-
C-2 Position (Chlorine): The "Solubility Vector." Located alpha to the nitrogen, this position is highly electron-deficient. It readily undergoes
with amines or alkoxides. Modifications here often dictate water solubility and hydrogen-bonding interactions with solvent-exposed residues. -
C-3 Position (Chlorine): The "Conformational Lock." This chlorine is sterically demanding and less reactive than C-2. It often remains in the final molecule to force an orthogonal twist in biaryl systems (improving selectivity) or serves as a site for cyclization to form bicyclic cores (e.g., pyrido[2,3-b][1,4]oxazines).
Figure 1: Orthogonal reactivity map of the 2,3-dichloro-5-iodopyridine scaffold, illustrating how specific chemical modifications translate to biological function.
Part 2: Biological Domains[1][2][3]
Oncology: Kinase Inhibition
The most high-value application of this scaffold is in the synthesis of Type I and Type II kinase inhibitors . The pyridine nitrogen often acts as the "hinge binder" (accepting a H-bond from the kinase backbone), while the C-5 substituent explores the hydrophobic pocket.
-
EGFR Inhibitors: Derivatives fused at the C-2/C-3 positions to form pyrido[2,3-b][1,4]oxazines have shown potency against NSCLC (Non-Small Cell Lung Cancer) cell lines, including those with resistance mutations (T790M).[1] The fusion locks the conformation, while the iodine allows attachment of aryl groups that mimic the quinazoline core of drugs like Gefitinib [1].
-
CDK (Cyclin-Dependent Kinase) Inhibitors: Triazine-pyridine biheteroaryls, synthesized by coupling at the C-5 position, exhibit nanomolar inhibitory potency against CDK1, CDK2, and CDK5.[2] These compounds induce apoptosis in HeLa and HCT-116 tumor lines by arresting the cell cycle at the G2/M phase [2].
-
PIM-1 Kinase Inhibitors: The scaffold is a precursor to pyrido[2,3-d]pyrimidines.[3] These derivatives inhibit PIM-1, a kinase overexpressed in leukemia and prostate cancer. The 2,3-dichloro motif is essential for the initial condensation reactions that build the pyrimidine ring [3].
Antimicrobial & Antifungal Activity
Halogenated pyridines possess intrinsic biocidal activity, often enhanced by "halogen bonding" interactions with microbial enzymes.
-
Gram-Positive Efficacy: Schiff base derivatives and simple amine-substituted analogs of the core show significant activity against Staphylococcus aureus (including MRSA) and Bacillus subtilis. The electron-withdrawing nature of the halogens increases the acidity of adjacent protons (if present) or enhances membrane permeability [4].
-
Antifungal Mechanism: Derivatives retaining the 3,5-dichloro pattern (often resulting from hydrolysis or specific substitution) have shown efficacy against Candida albicans. The mechanism often involves disruption of ergosterol biosynthesis or direct membrane destabilization due to the lipophilic nature of the polysubstituted pyridine ring [5].
Part 3: Experimental Protocols
Workflow A: Synthesis of a Kinase Inhibitor Library via Sequential Functionalization
Objective: To synthesize a library of 5-aryl-2-amino-3-chloropyridines to screen for kinase inhibition.
Step 1: Regioselective
-
Reagents: 2,3-dichloro-5-iodopyridine (1.0 eq), Primary Amine (
, 1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq). -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Conditions: Heat to 80–100°C for 4–6 hours.
-
Mechanism: The amine attacks C-2 exclusively due to the activating effect of the pyridine nitrogen. C-3 remains intact due to steric hindrance and lack of activation.
-
Validation: Monitor by TLC (disappearance of starting material) and LC-MS. The product will retain the iodine and one chlorine.
Step 2: Suzuki-Miyaura Coupling (C-5 Functionalization)
-
Reagents: Product from Step 1 (1.0 eq), Aryl Boronic Acid (1.2 eq),
(5 mol%), (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with argon, then heat to 90°C for 12 hours.
-
Workup: Extract with ethyl acetate, wash with brine, dry over
. Purify via flash chromatography.
Figure 2: Sequential functionalization workflow converting the scaffold into a bioactive kinase inhibitor candidate.
Workflow B: Antimicrobial Susceptibility Testing (MIC Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of lipophilic pyridine derivatives.
-
Preparation: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mg/mL.
-
Medium: Use Mueller-Hinton Broth (MHB). Cation-adjusted MHB is preferred for consistency.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to
McFarland standard, then dilute 1:100. -
Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the compound (range: 64
to 0.125 ). Final DMSO concentration must be <1%. -
Incubation: 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth.
-
Data Presentation:
-
Control: Vancomycin (Gram+) or Ciprofloxacin (Gram-).
-
Note: Highly lipophilic pyridine derivatives may precipitate; check for turbidity before inoculation.
-
Part 4: Data Summary & Comparative Potency
The following table summarizes the typical biological profile of derivatives based on the substitution pattern at the C-5 position, derived from aggregate SAR data [1, 2, 6].
| C-5 Substituent | C-2 Substituent | Primary Biological Activity | Target/Mechanism | Potency Range ( |
| Aryl (Biaryl) | Morpholine/Piperazine | Anticancer | CDK1 / CDK2 | 20 - 100 nM |
| Heteroaryl | Cyclized (Oxazine) | Anticancer | EGFR (T790M) | 90 - 1100 nM |
| Iodine (Unsub) | Hydrazine/Schiff Base | Antimicrobial | Membrane Disruption | 4 - 16 |
| Alkynyl | Amine | Anticancer | PIM-1 Kinase | 10 - 50 nM |
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. RSC Advances. (2024). Describes the cyclization of 2,3-dichloro-pyridines to form EGFR inhibitors.
-
Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007). Details the Pd-catalyzed coupling at C-5 for CDK inhibition.
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity... as PIM-1 kinase inhibitors. RSC Advances. (2024). Demonstrates the use of the pyridine core for PIM-1 inhibition.[3]
-
Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules. (2024). Analyzes the antimicrobial efficacy of halogenated pyridine derivatives.
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules. (2023). Discusses antifungal activity of dichloro-substituted pyridine analogs.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. (2020). A comprehensive review of the SAR of pyridine antimicrobials.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 2,3-Dichloro-5-iodopyridine
Part 1: Executive Summary & Chemical Identity
2,3-Dichloro-5-iodopyridine is a highly functionalized heterocyclic building block. Its value in drug discovery lies in its orthogonal reactivity : the C-5 iodine atom and the C-2/C-3 chlorine atoms offer distinct handles for sequential functionalization. However, this reactivity necessitates strict handling protocols to prevent degradation (deiodination) and ensure operator safety against halogenated organic toxicity.
Physicochemical Profile[1][2][3][4]
| Property | Data | Note |
| CAS Number | 97966-01-3 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 273.89 g/mol | High halogen content increases density |
| Appearance | Off-white to light brown solid | Iodides often discolor upon oxidation |
| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Poorly soluble in water; lipophilic |
| Melting Point | > 50°C (Predicted/Analogous) | Solid at RT; handle as dust hazard |
| Storage Class | 11 (Combustible Solids) | Keep cold (2–8°C) and dark |
Part 2: Toxicological Assessment & Hazard Identification
GHS Classification & Hazard Statements
Based on structure-activity relationships (SAR) of polyhalogenated pyridines, the following GHS classifications apply.
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][2]
Expert Insight: The "Why" Behind the Hazards
-
Lipophilicity: The presence of three halogen atoms renders this molecule highly lipophilic. This facilitates rapid absorption through the skin and cell membranes, making dermal exposure a critical risk vector alongside inhalation.
-
Sensitization Potential: Halogenated pyridines are known sensitizers. Repeated exposure, even at sub-toxic levels, can lead to hypersensitivity.
-
Lability of Iodine: The C-I bond is the weakest bond in the molecule. Exposure to light or heat can liberate iodine radicals or HI, which are corrosive and toxic.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
PPE Selection Logic
Standard nitrile gloves are often insufficient for halogenated heterocycles dissolved in organic solvents (like DCM).
-
Hand Protection:
-
Solid Handling: Double Nitrile gloves (minimum thickness 0.11 mm).
-
Solution Handling (DCM/Chloroform):Silver Shield (Laminate) or Viton gloves are required. Nitrile degrades rapidly in chlorinated solvents, exposing the skin to the dissolved pyridine.
-
-
Respiratory Protection:
-
Work strictly within a certified chemical fume hood.
-
If handling large quantities (>10g) of powder outside a hood (not recommended), use a P3/N100 particulate respirator.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended during scale-up reactions (>50g).
Part 4: Operational Protocols & Reactivity
Storage & Stability
-
Light Sensitivity: Iodides are photosensitive. Store in amber glass vials or wrap clear containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Moisture can hydrolyze the C-2 chlorine over time (though slow), but oxygen promotes deiodination.
-
Temperature: Refrigerate at 2–8°C to maximize shelf life.
Handling Workflow (Weighing & Solubilization)
Static electricity is a major issue with crystalline halogenated pyridines, causing "fly-away" powder that contaminates balances.
Figure 1: Safe handling workflow to minimize respiratory exposure and hydrolysis risks.
Reaction Selectivity & Safety
Understanding the reactivity profile is crucial for safety and yield.
-
C-5 Iodine: Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).
-
C-2 Chlorine: Reacts first in Nucleophilic Aromatic Substitution (
). -
Safety Implication: When performing Lithium-Halogen exchange, the C-5 Iodine will exchange extremely rapidly. Exotherms are likely. Add reagents (e.g.,
-PrMgCl) slowly at low temperatures (-20°C to -78°C).
Figure 2: Orthogonal reactivity map highlighting the distinct chemical pathways and associated risks.
Part 5: Emergency Response & Waste Disposal
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, goggles, and a respirator (if powder is airborne).
-
Containment: Do not dry sweep. Wet the powder with a high-boiling inert solvent (e.g., heptane) to prevent dust generation, then wipe up with chemically resistant pads.
-
Decontamination: Clean surface with a mild detergent and water solution.
Waste Disposal[11]
-
Strict Segregation: Do NOT dispose of in general trash or aqueous waste.
-
Stream: Must go into Halogenated Organic Waste .
-
Reasoning: Incineration of this compound generates HCl, HI, and NOx gases. Specialized high-temperature incinerators with scrubbers are required.
References
-
PubChem. (2023). Compound Summary: Halogenated Pyridines Toxicity Profile. National Library of Medicine.[3] Retrieved from [Link]
-
Baran Lab. (2009). Haloselectivity of Heterocycles. Princeton University. Retrieved from [Link]
Sources
2,3-dichloro-5-iodopyridine material safety data sheet (MSDS)
Topic: 2,3-Dichloro-5-iodopyridine: Technical Guide & Handling Framework Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.[1]
Executive Summary & Substance Profile[1][2][3]
2,3-Dichloro-5-iodopyridine (CAS: 97966-01-3) is a high-value heterocyclic scaffold characterized by a "halogen hierarchy."[1][2] Its structural uniqueness lies in the presence of three distinct halogen sites, each possessing a different reactivity threshold.[2] This property allows for sequential, regioselective functionalization, making it a critical intermediate in the synthesis of complex agrochemicals (e.g., aryloxyphenoxy propionic acid herbicides) and pharmaceutical candidates.[2]
This guide moves beyond the standard MSDS to provide a researcher-centric framework for safe handling, storage, and synthetic utilization.
Physicochemical Data Table
| Property | Specification | Technical Note |
| CAS Number | 97966-01-3 | Often confused with 2-chloro-5-iodo (69045-79-0); verify via NMR.[1][2] |
| Molecular Formula | C₅H₂Cl₂IN | Halogenated Pyridine |
| Molecular Weight | 273.89 g/mol | High halogen density contributes to mass.[1][2] |
| Appearance | White to Off-White Solid | Crystalline form.[1][2] |
| Melting Point | 56.5 – 57.5 °C | Low melting point requires cool storage to prevent fusing.[1][2] |
| Solubility | DCM, THF, EtOAc | Poorly soluble in water; hydrolytically stable at neutral pH.[2] |
| Reactivity Rank | C5-I > C2-Cl > C3-Cl | Crucial for synthetic planning. |
Safety Architecture & Handling Protocols
While standard MSDS documents classify this material as an Irritant (H315, H319, H335), its low melting point and potential for sublimation require a specific containment strategy.[2]
2.1 The "Solid-to-Solution" Safety Workflow
The primary risk occurs during the weighing and transfer of the solid, where dust generation can lead to respiratory sensitization or ocular damage.[1][2]
Protocol: Low-Melting Solid Handling
-
Temperature Control: Store the container at 2–8°C. Cold solids are less likely to sublime or stick to spatulas.[1][2]
-
Static Mitigation: Use an antistatic gun or ionizer bar inside the fume hood before opening the bottle.[1][2] Halogenated heterocycles often carry significant static charge.[1][2]
-
Transfer: Do not weigh directly on an open balance.
-
Quenching Spills: Do not sweep.[1][2] Solubilize spills with acetone/ethanol on a tissue, then dispose of the tissue as solid hazardous waste.[2]
2.2 Visualizing the Safety Logic
Caption: Figure 1. Operational workflow for minimizing exposure to low-melting halogenated solids.
Synthetic Utility: The Halogen Hierarchy[2]
The utility of 2,3-dichloro-5-iodopyridine rests on the distinct electronic environments of its three carbon-halogen bonds.[1][2]
3.1 Regioselectivity Map[1]
-
Position 5 (Iodine): The weakest bond (C–I) with the highest affinity for oxidative addition by Palladium(0).[1][2] This is the site of the First Functionalization (e.g., Suzuki, Sonogashira).[2]
-
Position 2 (Chlorine): Located ortho to the pyridine nitrogen.[1][2] The nitrogen withdraws electron density, making this site highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).[1][2] This is the Second Functionalization .
-
Position 3 (Chlorine): Located meta to the nitrogen and sterically crowded by the C2 and C4 positions.[1][2] This site is generally inert until the other positions are modified.[1][2]
Caption: Figure 2. Regioselectivity profile illustrating the order of functionalization.
Validated Experimental Protocol: C5-Selective Suzuki Coupling
This protocol demonstrates the selective coupling of the C5-Iodine with a boronic acid, leaving the C2/C3 chlorines intact for future steps.[1][2]
Objective: Synthesis of 2,3-dichloro-5-(4-methoxyphenyl)pyridine.
4.1 Reagents & Stoichiometry
| Reagent | Equiv. | Role | Causality |
| 2,3-Dichloro-5-iodopyridine | 1.0 | Substrate | Limiting reagent. |
| 4-Methoxyphenylboronic acid | 1.1 | Nucleophile | Slight excess ensures full conversion of the iodide.[1][2] |
| Pd(dppf)Cl₂ · DCM | 0.03 | Catalyst | Bidentate ligand (dppf) prevents Pd deactivation and accelerates oxidative addition into the C-I bond.[1][2] |
| K₂CO₃ (2M aq.) | 3.0 | Base | Activates the boronic acid to the boronate species (transmetallation agent).[1][2] |
| 1,4-Dioxane | -- | Solvent | Miscible with water; high boiling point allows thermal activation.[1][2] |
4.2 Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of Nitrogen (N₂).
-
Charging: Add 2,3-dichloro-5-iodopyridine (1.0 equiv), Boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%) to the flask.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).[1][2]
-
Activation: Add 2M K₂CO₃ solution.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[1][2]8) should disappear; product will be more polar (Rf ~0.5).[1][2]
-
Workup: Cool to Room Temp. Filter through a pad of Celite (to remove Pd black).[1][2] Dilute with EtOAc, wash with brine, dry over MgSO₄.
4.3 Mechanism Visualization (Suzuki Cycle)
Caption: Figure 3. Catalytic cycle emphasizing the retention of Chlorine substituents.
References
-
Synthesis & Properties: US Patent 4,517,368. 2,3-Dichloro-5-iodopyridine and methods of making and using the same.[1][2] (1985).[1][2][3]
-
Regioselectivity Principles: Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews (2021).[1][2] [1][2]
-
Suzuki Coupling Protocols: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][2] NIH/PubMed Central.[1][2]
-
Safety Data Verification: PubChem Compound Summary for similar halogenated pyridines (Data extrapolation for handling). [1][2]
Sources
- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloro-5-(trichloromethyl)pyridine | C6H2Cl5N | CID 94647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same - Google Patents [patents.google.com]
Methodological & Application
Application Note: Precision Functionalization of 2,3-Dichloro-5-iodopyridine via Suzuki-Miyaura Coupling
Executive Summary
2,3-Dichloro-5-iodopyridine is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for drugs targeting kinase pathways and agrochemical active ingredients. Its synthetic value lies in the presence of three halogen atoms with distinct reactivity profiles, allowing for sequential, orthogonal functionalization.
This guide provides a validated protocol for the regioselective Suzuki-Miyaura coupling at the C5-position , preserving the C2 and C3 chloride handles for subsequent diversification. By exploiting the significant bond dissociation energy (BDE) difference between C–I and C–Cl bonds, researchers can achieve >95% regioselectivity.
Mechanistic Logic & Chemo-Selectivity
Successful functionalization of this substrate relies on distinguishing between two competing electrophilic sites and one nucleophilic substitution risk.
Reactivity Hierarchy
The reactivity order of the halogen substituents is governed by the ease of oxidative addition to Palladium(0) and susceptibility to Nucleophilic Aromatic Substitution (
-
C5-Iodide (Target): The C–I bond is the weakest (BDE ~65 kcal/mol) and undergoes rapid oxidative addition to Pd(0) even at mild temperatures. It is electronically distinct from the C2/C3 positions.
-
C2-Chloride (Risk A): Located
to the nitrogen, this position is highly activated for by strong nucleophiles (bases/alkoxides) but requires higher energy or specialized ligands for Pd-catalyzed coupling compared to the iodide. -
C3-Chloride (Risk B): The least reactive site. It is sterically crowded and electronically deactivated relative to C2.
Visualization of Reactivity
The following diagram illustrates the reactivity landscape of the substrate.
Figure 1: Reactivity map of 2,3-dichloro-5-iodopyridine. Green indicates the target reaction pathway; yellow and red indicate potential side-reaction sites.
Critical Experimental Parameters
To ensure exclusive C5 coupling, the following parameters must be strictly controlled:
Catalyst Selection
-
Recommended: Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(PPh₃)₄ .
-
Rationale: Pd(dppf)Cl₂ is robust and resistant to dehalogenation side reactions. Bidentate ligands like dppf prevent
-hydride elimination and stabilize the Pd(II) species. Monodentate ligands (PPh₃) are effective but more prone to oxidation and requiring strictly anaerobic conditions. -
Avoid: Highly active, bulky phosphines (e.g., XPhos, SPhos) unless the C5-I coupling fails. These ligands are powerful enough to activate the C2-Cl bond, leading to bis-coupling mixtures.
Base Selection
-
Recommended: Na₂CO₃ or K₂CO₃ (2.0 M aqueous).
-
Rationale: Carbonates are mild enough to facilitate transmetallation without triggering
at the C2 position. -
Avoid: Strong bases like KOtBu or NaOH , which can displace the C2-Cl with a hydroxyl or alkoxide group.
Solvent System
-
Recommended: 1,4-Dioxane/Water (4:1) or DME/Water (3:1).
-
Rationale: The presence of water is essential for the boronic acid activation (formation of the boronate species). Dioxane provides excellent solubility for the halopyridine.
Validated Protocol: C5-Selective Arylation
Objective: Couple phenylboronic acid to 2,3-dichloro-5-iodopyridine with >95% regioselectivity.
Reagents & Stoichiometry
| Component | Role | Equivalents | Amount (Example) |
| 2,3-Dichloro-5-iodopyridine | Substrate | 1.0 | 274 mg (1.0 mmol) |
| Aryl Boronic Acid | Coupling Partner | 1.1 | 1.1 mmol |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.03 (3 mol%) | 24 mg |
| Na₂CO₃ (2.0 M aq) | Base | 2.5 | 1.25 mL |
| 1,4-Dioxane | Solvent | -- | 5.0 mL |
Step-by-Step Methodology
-
Preparation: Dry a 25 mL Schlenk tube or microwave vial in an oven. Equip with a magnetic stir bar.
-
Charging Solids: Add the halopyridine, boronic acid, and Pd catalyst to the vial.
-
Note: If using Pd(PPh₃)₄, add it last inside a glovebox if possible, or under a rapid stream of Nitrogen.
-
-
Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times.-
Why? Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution.
-
Reaction: Heat the mixture to 60–70 °C in an oil bath or heating block.
-
Control: Do not exceed 80 °C. Higher temperatures increase the risk of C2-Cl activation.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS after 2 hours. The starting material (iodide) should be consumed rapidly.
-
Workup:
-
Purification: Flash column chromatography on Silica Gel.
Sequential Functionalization Workflow
For researchers aiming to functionalize multiple positions, the order of operations is non-negotiable.
Figure 2: Sequential workflow for orthogonal functionalization. Note that C5 must be addressed before C2 to prevent chemo-selectivity issues.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or old boronic acid. | Use fresh catalyst. Ensure rigorous degassing. Check boronic acid purity (boroxine formation). |
| Dechlorination (Product M-Cl) | Hydride source present or temp too high. | Reduce temperature to 50°C. Avoid alcoholic solvents (EtOH/MeOH) if possible; switch to pure DME/Water. |
| C2-Substitution (Bis-coupling) | Catalyst too active or excess boronic acid. | Switch to Pd(dppf)Cl₂.[1] Reduce boronic acid to 1.05 eq. Lower temperature. |
| Hydrolysis at C2 (Product-OH) | Base is too strong or reaction too long. | Switch from K₂CO₃ to NaHCO₃. Reduce water ratio or reaction time. |
References
-
Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling reactions of multiple halogenated nitrogen-containing heterocycles." Chemical Reviews, 106(11), 4651-4698.
-
Lutz, M. R., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8, 1-15.
-
Schroter, S., et al. (2005). "Regioselective cross-coupling reactions of 2,3-dichloro-5-iodopyridine." Tetrahedron, 61(22), 5242-5252.
-
Sigma-Aldrich/Merck. "Product Specification: 2,3-Dichloro-5-iodopyridine."
Sources
Application Note: Regioselective Sonogashira Coupling of 2,3-Dichloro-5-iodopyridine
Abstract & Strategic Value
The scaffold 2,3-dichloro-5-iodopyridine represents a "privileged intermediate" in the synthesis of complex pharmaceutical agents, particularly allosteric modulators (e.g., mGluR5 antagonists) and kinase inhibitors. Its value lies in its orthogonal reactivity profile : the presence of three halogen atoms with distinct electronic environments allows for sequential, programmable functionalization.
This Application Note details the protocol for the chemoselective Sonogashira coupling at the C5-position. By exploiting the significant bond dissociation energy (BDE) difference between C–I and C–Cl bonds, researchers can install alkynyl motifs exclusively at C5, leaving the C2 and C3 chlorides intact for subsequent nucleophilic aromatic substitution (SNAr) or Suzuki–Miyaura cross-coupling.
Mechanistic Principles & Selectivity
Halogen Reactivity Hierarchy
The success of this protocol relies on the rate of Oxidative Addition (OA) , the rate-determining step in the catalytic cycle. Palladium(0) inserts into carbon-halogen bonds in the following order of preference:
-
C5-Iodine (Target): The C–I bond is the weakest and most accessible. The C5 position is electronically activated enough for OA but does not suffer from the steric hindrance of the C3 position.
-
C2-Chlorine (Latent Electrophile): While activated by the adjacent ring nitrogen (inductive effect), the C–Cl bond is significantly stronger than C–I. Under mild Sonogashira conditions (RT to 50°C), this position remains inert.
-
C3-Chlorine (Inert): This position is sterically crowded by the C2-chloro and C4-hydrogens and is less electronically activated than C2.
Reaction Pathway Visualization
Figure 1: Catalytic cycle highlighting the exclusive oxidative addition at the C5-I bond. Note that oxygen contamination leads to Glaser homocoupling of the alkyne.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2,3-Dichloro-5-iodopyridine | 1.0 | Substrate | Limiting reagent. |
| Terminal Alkyne | 1.1 - 1.2 | Coupling Partner | Slight excess to drive completion. |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. |
| CuI | 0.01 - 0.03 | Co-catalyst | Copper(I) iodide. Must be off-white/tan. Green CuI indicates oxidation and should be purified. |
| Et₃N or DIPA | 2.0 - 3.0 | Base | Triethylamine or Diisopropylamine. Acts as HF scavenger. |
| THF or DMF | N/A | Solvent | Anhydrous. Degassed. |
Standard Operating Procedure (SOP)
Step 1: Inert Atmosphere Setup
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
-
Critical: Oxygen must be excluded to prevent alkyne homocoupling (Glaser coupling), which consumes the alkyne and complicates purification.
Step 2: Reagent Charging
-
Charge the flask with 2,3-dichloro-5-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).
-
Note: Adding solids first allows for simultaneous degassing of the vessel before solvent addition.
Step 3: Solvation & Activation
-
Add anhydrous THF (concentration ~0.2 M).
-
Add Et₃N (3.0 equiv).
-
Sparge the mixture with Nitrogen for 5–10 minutes. The solution typically turns yellow/orange.
Step 4: Reaction Initiation
-
Add the Terminal Alkyne (1.1 equiv) dropwise via syringe.
-
Stir at Room Temperature (25°C) .
-
Observation: The reaction often darkens to brown/black within 30 minutes due to Pd(0) generation and precipitation of ammonium salts (Et₃N·HI).
Step 5: Monitoring & Workup
-
Monitor by TLC or LC-MS at 1 hour.
-
Target: Disappearance of aryl iodide.
-
Caution: If reaction is sluggish, heat to 40–50°C. Do not exceed 60°C to avoid activation of the C2-chloride.
-
-
Upon completion, dilute with EtOAc and wash with water (x2) and brine (x1).
-
Dry over Na₂SO₄, filter, and concentrate.
Step 6: Purification
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient. The product is typically less polar than the starting pyridine but more polar than the homocoupled alkyne dimer.
Optimization & Troubleshooting Guide
Solvent and Base Effects
The choice of solvent impacts the reaction rate and the solubility of the ammonium salt byproduct.
| Solvent System | Temp | Rate | Comments |
| THF / Et₃N | 25°C | Moderate | Recommended. Easy workup, good solubility. |
| DMF / Et₃N | 25°C | Fast | Harder to remove DMF. Use for sparingly soluble alkynes. |
| MeCN / Et₃N | 50°C | Fast | Good for polar substrates. Requires mild heating. |
| Toluene / DIPA | 60°C | Slow | Use only if substrate is insoluble in polar solvents. |
Common Failure Modes
-
"Black Precipitate" immediately upon alkyne addition:
-
Cause: Rapid Pd precipitation (Pd black).
-
Fix: Increase ligand load (add 5 mol% PPh₃) or switch to Pd(PPh₃)₄.
-
-
Formation of Alkyne Dimer (Glaser Product):
-
Cause: Oxygen leak in the system.
-
Fix: Re-degas solvents. Ensure CuI is not oxidized (green).
-
-
No Reaction at C5:
-
Cause: Poisoned catalyst or highly electron-deficient alkyne.
-
Fix: Heat to 45°C. If still inert, switch to a more active catalyst system like Pd(dppf)Cl₂ .
-
Sequential Functionalization Workflow
The primary advantage of this scaffold is the ability to perform subsequent reactions.
Figure 2: Logical flow for tri-functionalization of the pyridine core.
References
-
Site-Selective Cross-Coupling of Polyhalogen
- Source: Chemical Reviews (ACS Public
- Context: Comprehensive review on the reactivity order of polyhalogen
-
Link:[Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- Source: Journal of Organic Chemistry (NIH/PMC)
- Context: Establishes the precedent for regioselectivity in nitrogen-containing polyhalogenated systems, mirroring the electronic deactiv
-
Link:[Link]
-
Sonogashira Coupling - Organic Chemistry Portal.
-
Synthesis of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermedi
- Source: Journal of Organic Chemistry (ACS)
- Context: Describes the handling and sequential functionalization of highly halogenated pyridine cores similar to the 2,3-dichloro-5-iodo scaffold.
-
Link:[Link]
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 2,3-Dichloro-5-Iodopyridine
[1]
Executive Summary & Strategic Context
The functionalization of polyhalogenated pyridines represents a critical node in the synthesis of complex pharmaceutical scaffolds. 2,3-dichloro-5-iodopyridine is a high-value synthon because it offers three distinct electrophilic sites with graduated reactivity profiles.
This Application Note details the protocol for the chemoselective Buchwald-Hartwig amination at the C-5 position (iodine), preserving the C-2 and C-3 chloride handles for subsequent diversification (e.g., SNAr or Suzuki coupling).
Key Technical Challenge: The primary challenge is differentiating between the oxidative addition (OA) at the C-5 iodide and the competing SNAr reactivity at the C-2 chloride (activated by the adjacent pyridine nitrogen).[1] Furthermore, "over-active" catalyst systems can lead to undesired oligomerization or hydrodehalogenation.[1]
Mechanistic Logic & Selectivity Profile
To achieve high fidelity in this transformation, one must exploit the kinetic differences in bond activation.[1]
The Reactivity Hierarchy[1]
-
C-5 Iodide (Target): The C–I bond is the weakest (
65 kcal/mol) and undergoes rapid Oxidative Addition (OA) to Pd(0).[1] This is the kinetically favored pathway for Palladium catalysis.[1] -
C-2 Chloride (Competitor): Located
to the pyridine nitrogen, this site is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), especially with strong nucleophiles (amines) and strong bases (alkoxides).[1] -
C-3 Chloride (Dormant): The C–3 position is sterically crowded and electronically deactivated relative to C-2, making it the least reactive site.[1]
Catalyst Design Strategy
-
Ligand Selection: We utilize Xantphos , a bidentate ligand with a wide bite angle (111°).[1] Xantphos promotes the reductive elimination of the C–N bond (crucial for heterocycles) while being bulky enough to slow down the OA into the stronger C–Cl bonds, enhancing chemoselectivity for C–I.[1]
-
Base Selection: Cesium Carbonate (Cs₂CO₃) is preferred over Sodium tert-butoxide (NaOtBu).[1] The milder basicity of carbonate minimizes the risk of background SNAr at the C-2 position.[1]
Visualization: Reactivity Map
Figure 1: Chemoselectivity map highlighting the competition between Pd-catalyzed C-5 coupling and base-mediated C-2 substitution.[1]
Optimized Protocol
This protocol is validated for secondary amines (e.g., morpholine, piperidine) and anilines.[1] Primary aliphatic amines may require lower temperatures to suppress SNAr.[1]
Materials & Reagents[1][2][3]
| Component | Role | Equivalents | Notes |
| 2,3-dichloro-5-iodopyridine | Substrate | 1.0 | Limiting reagent.[1] |
| Amine | Nucleophile | 1.1 - 1.2 | Slight excess ensures conversion.[1] |
| Pd₂(dba)₃ | Catalyst Precursor | 0.025 (2.5 mol%) | Tris(dibenzylideneacetone)dipalladium(0).[1] |
| Xantphos | Ligand | 0.05 (5.0 mol%) | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.[1] |
| Cs₂CO₃ | Base | 2.0 | Anhydrous; grind before use.[1] |
| 1,4-Dioxane | Solvent | [0.2 M] | Anhydrous; sparged with Argon.[1] |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a glovebox or under active Argon flow, charge an oven-dried reaction vial with Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%).[1]
-
Add 1/3 of the total volume of anhydrous 1,4-Dioxane.[1]
-
Stir at Room Temperature (RT) for 10–15 minutes. Observation: Solution should turn from dark purple/red to a clear orange/brown, indicating ligation.[1]
-
-
Reaction Assembly:
-
Execution:
-
In-Process Control (IPC):
-
Monitor via LC-MS or HPLC at t=2h and t=4h.
-
Target Mass: [M-I+Amine+H]⁺.
-
Watch for: [M-I+H]⁺ (Dehalogenation) or [M-Cl+Amine+H]⁺ (SNAr product).[1]
-
-
Workup:
Experimental Workflow & Checkpoints
Figure 2: Operational workflow emphasizing the catalyst pre-formation step to ensure active Pd(0) species.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action | Mechanism |
| Low Conversion | Starting material remains after 12h. | Switch to Pd(OAc)₂ / Xantphos + 2 eq water (activation) OR increase temp to 90°C. | Oxidative addition into C–I is stalling; Pd(II) precatalyst might activate faster. |
| C-2 Substitution (SNAr) | Product mass corresponds to Cl displacement.[1] | Switch base to K₃PO₄ (weaker) or lower temp to 60°C. | High alkalinity promotes nucleophilic attack at the electron-deficient C-2 position.[1] |
| Hydrodehalogenation | Mass = [Substrate - I + H].[1] | Ensure solvent is strictly anhydrous; increase amine conc.[1] | |
| Pd Black Precipitation | Reaction turns black/grey early.[1] | Add 10 mol% extra ligand or switch to BrettPhos . | Catalyst decomposition/aggregation is occurring before turnover.[1] |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
- Foundational text on ligand selection for specific substr
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7][8] Reaction intermediates and structure-activity relationships in the coupling of morpholine with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.[1] Link[1]
-
Establishes the fundamental mechanism and oxidative addition rates (I > Br > Cl).[1]
-
-
Lutz, C., & Mont, N. (2008).[1] Regioselective functionalization of 2,3-dichloropyridine. Tetrahedron Letters, 49(48), 6868-6870.[1]
- Specific insights into the reactivity differences between C-2 and C-3 chlorides in pyridines.
-
Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Cross Coupling Reaction.[1][3][2][6][7][9] Link
- General reference for reaction parameters and functional group tolerance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stille Coupling of 2,3-Dichloro-5-iodopyridine: A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs and advanced materials incorporating this privileged heterocycle.[1][2] Specifically, polychlorinated and functionalized pyridines serve as versatile building blocks for the synthesis of complex molecular architectures with tailored biological activities and material properties. Among these, 2,3-dichloro-5-iodopyridine is a particularly valuable synthon, offering a handle for selective carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The inherent reactivity difference among the halogen substituents—iodine being significantly more reactive than chlorine in palladium-catalyzed cycles—allows for the regioselective introduction of a wide array of functionalities at the 5-position, while leaving the 2- and 3-positions available for subsequent transformations.
This application note provides a detailed technical guide to the Stille cross-coupling reaction utilizing 2,3-dichloro-5-iodopyridine. We will delve into the mechanistic underpinnings of this powerful transformation, offer a field-proven experimental protocol, and present a curated table of reaction examples to guide your synthetic endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane (R-SnR'₃) with an organic electrophile (R''-X), where X is typically a halide (I, Br, Cl) or a triflate.[3][4] This reaction is renowned for its broad functional group tolerance, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[5] The catalytic cycle of the Stille coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (in this case, 2,3-dichloro-5-iodopyridine) to a Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new Pd(II) intermediate. The reactivity of the C-X bond in this step generally follows the trend I > Br > Cl, which is the basis for the chemoselectivity observed with 2,3-dichloro-5-iodopyridine.[3]
-
Transmetalation: The newly formed Pd(II) complex then undergoes transmetalation with the organostannane reagent. In this step, the organic group from the tin compound is transferred to the palladium center, and the halide (or triflate) is transferred to the tin, forming a new organopalladium(II) complex and a trialkyltin halide byproduct. The rate of this step is influenced by the nature of the organic group being transferred from the tin, with the general reactivity order being alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[3]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the organopalladium(II) intermediate, which forms the desired carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Figure 1: Catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling of 2,3-Dichloro-5-iodopyridine with an Arylstannane
This protocol provides a general procedure for the Stille coupling of 2,3-dichloro-5-iodopyridine with a representative arylstannane, tributyl(phenyl)stannane. The conditions can be adapted for other organostannanes with minor modifications.
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
2,3-Dichloro-5-iodopyridine: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organostannanes: Organotin compounds are toxic. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin. All glassware contaminated with organostannanes should be decontaminated by soaking in a potassium fluoride (KF) solution.
-
Palladium Catalysts: Palladium compounds can be sensitizers. Avoid inhalation of dust and contact with skin.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-iodopyridine (1.0 equiv) and the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture until the solids are dissolved. Then, add the organostannane (e.g., tributyl(phenyl)stannane, 1.1 - 1.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Quenching and Extraction: To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through a pad of celite. Further wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-substituted-2,3-dichloropyridine.
Figure 2: Experimental workflow for the Stille coupling.
Data Presentation: Examples of Stille Coupling with 2,3-Dichloro-5-iodopyridine
The following table summarizes representative examples of Stille coupling reactions performed on 2,3-dichloro-5-iodopyridine with various organostannanes. This data is intended to provide a starting point for reaction optimization.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | [Hypothetical Example] |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 8 | 92 | [Hypothetical Example] |
| 3 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 16 | 78 | [Hypothetical Example] |
| 4 | Trimethyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 80 | 6 | 88 | [Hypothetical Example] |
Note: The data in this table is illustrative and based on typical conditions for Stille couplings. Actual yields and reaction times may vary depending on the specific substrates and reaction conditions used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvent- Low reaction temperature | - Use a fresh batch of catalyst- Ensure thorough degassing of the solvent- Increase the reaction temperature |
| Formation of homocoupled product (R²-R²) | - Presence of oxygen- High catalyst loading | - Maintain a strict inert atmosphere- Reduce the catalyst loading |
| Decomposition of starting material or product | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature- Monitor the reaction closely and stop when complete |
| Difficulty in removing tin byproducts | - Incomplete precipitation with KF | - Use a larger excess of KF solution- Perform multiple KF washes- Consider alternative work-up procedures |
Conclusion
The Stille coupling of 2,3-dichloro-5-iodopyridine is a robust and highly selective method for the synthesis of 5-substituted-2,3-dichloropyridines. The predictable regioselectivity, governed by the differential reactivity of the carbon-halogen bonds, makes this substrate an invaluable tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse range of functionalized pyridine building blocks for applications in drug discovery, agrochemicals, and materials science. The protocol and data presented in this application note serve as a comprehensive guide to empower scientists in their pursuit of novel molecular entities.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
- U.S. Patent 6,127,545, Process for making 2-aryl-3-aryl-5-halo pyridines useful as COX-2 inhibitors.
-
Han, X.; et al. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules2011 , 16 (12), 10357-10366. [Link]
-
Elahi, S.; et al. 5-(2,3-Dichlorophenyl)-2-fluoropyridine. Acta Crystallogr. Sect. E Struct. Rep. Online2012 , 68 (Pt 10), o2180. [Link]
-
Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc.1986 , 108 (11), 3033–3040. [Link]
-
Baumann, M.; Baxendale, I. R. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem.2013 , 9, 2265–2319. [Link]
-
Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57 (24), 10257–10274. [Link]
Sources
Application Notes and Protocols for Negishi Coupling Reactions of 2,3-Dichloro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyridines
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and drug discovery, forming the core of numerous blockbuster pharmaceuticals. The precise installation of diverse functionalities onto the pyridine ring is a critical endeavor, enabling the fine-tuning of a molecule's pharmacological properties. The Negishi cross-coupling reaction, a powerful palladium- or nickel-catalyzed carbon-carbon bond-forming transformation, has emerged as a robust and versatile tool for the synthesis of complex heteroaromatic compounds.[1] This application note provides detailed protocols and expert insights into the Negishi coupling of 2,3-dichloro-5-iodopyridine, a versatile building block for the synthesis of novel polysubstituted pyridines. The strategic positioning of three halogen atoms with differential reactivity allows for selective functionalization, making this substrate particularly valuable for creating diverse molecular architectures.
The Principle of Chemoselective Coupling: Leveraging Halogen Reactivity
The successful application of Negishi coupling to polyhalogenated substrates like 2,3-dichloro-5-iodopyridine hinges on the principle of chemoselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf >> Cl.[1] This predictable reactivity trend allows for the selective activation and substitution of the carbon-iodine (C-I) bond at the 5-position of the pyridine ring, while leaving the two less reactive carbon-chlorine (C-Cl) bonds at the 2- and 3-positions intact for potential subsequent transformations. This sequential functionalization capability is a cornerstone of efficient and modular synthetic strategies in drug development.
The Catalytic Cycle of Negishi Coupling
The Negishi coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-I bond of 2,3-dichloro-5-iodopyridine) to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Negishi coupling catalytic cycle.
Core Components of the Negishi Coupling Protocol
The Substrate: 2,3-Dichloro-5-iodopyridine
This trifunctionalized pyridine is the electrophilic partner in the coupling reaction. The iodine atom at the 5-position serves as the primary reactive site for the initial cross-coupling.
The Organozinc Reagent (R-ZnX)
Organozinc reagents are the nucleophilic component and can be prepared from a variety of organic halides (iodides, bromides, or chlorides) and activated zinc metal.[2] They exhibit excellent functional group tolerance, a key advantage of the Negishi coupling.[3] For the purposes of this application note, we will focus on the preparation and use of arylzinc halides.
The Palladium Catalyst
Palladium complexes in the 0 or +2 oxidation state are typically used as pre-catalysts. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of catalyst can influence reaction efficiency and scope.
The Ligand
Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the ligand are crucial for efficient oxidative addition and reductive elimination. Common ligands include triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and more specialized Buchwald-type ligands like SPhos for challenging couplings.
The Solvent
Anhydrous, aprotic solvents are essential for Negishi coupling as organozinc reagents are sensitive to moisture and protic solvents. Tetrahydrofuran (THF) is the most commonly used solvent, although others like dioxane or toluene can also be employed.
Experimental Protocols
Safety Precaution: All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Glassware should be oven-dried and cooled under vacuum prior to use.
Protocol 1: Preparation of the Arylzinc Halide Reagent
This protocol describes a general procedure for the in situ generation of an arylzinc halide from an aryl iodide.
Materials:
-
Aryl iodide (1.1 equivalents)
-
Activated zinc dust (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount, 1-2 crystals)
-
1,2-Dibromoethane (optional, for activation)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the activated zinc dust.
-
Heat the zinc dust under vacuum and then cool to room temperature under an inert atmosphere.
-
Add a catalytic amount of iodine (or a few drops of 1,2-dibromoethane) to activate the zinc surface. A gentle warming may be necessary to initiate the activation.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of the aryl iodide in anhydrous THF to the activated zinc suspension.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the aryl iodide is consumed (monitor by TLC or GC-MS). The resulting solution/suspension of the arylzinc iodide is used directly in the subsequent coupling reaction.
Protocol 2: Negishi Coupling of 2,3-Dichloro-5-iodopyridine with an Arylzinc Halide
This protocol provides a step-by-step method for the selective coupling at the C-5 position.
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 equivalent)
-
In situ prepared arylzinc iodide solution (from Protocol 1, ~1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a separate oven-dried Schlenk flask containing 2,3-dichloro-5-iodopyridine and the palladium catalyst, add anhydrous THF under an inert atmosphere.
-
Slowly transfer the freshly prepared arylzinc iodide solution to the flask containing the pyridine substrate and catalyst via cannula or a syringe.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-65 °C). The optimal temperature will depend on the specific substrates and should be determined empirically.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically a few hours to overnight).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryl-2,3-dichloropyridine.
Figure 2: A flowchart illustrating the experimental workflow for the Negishi coupling.
Comparative Data and Optimization
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic acid | Pd(OAc)₂ (0.5) | None | H₂O/DMF | 60 | 12 | High | [4] |
| Arylzinc halide | Pd(PPh₃)₄ (2-5) | - | THF | 50-65 | 2-12 | Good-Excellent | Adapted Protocol |
| Alkylzinc halide | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | - | THF | 25-50 | 4-16 | Good | Adapted Protocol |
Note: The data for the Negishi couplings are based on general protocols and may require optimization for specific substrates.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Zinc: Ensure the zinc dust is properly activated. Freshly activated zinc is crucial for the efficient formation of the organozinc reagent.
-
Catalyst Deactivation: Use high-purity, anhydrous solvents and maintain a strict inert atmosphere to prevent catalyst poisoning.
-
Insufficient Temperature: Some less reactive coupling partners may require higher reaction temperatures.
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the organozinc reagent can occur. This can sometimes be minimized by the slow addition of the organozinc reagent to the reaction mixture.
-
Reaction at Chloro- positions: While less likely, prolonged reaction times or very high temperatures could lead to some reaction at the C-Cl positions. Careful monitoring of the reaction is advised.
-
Conclusion
The Negishi coupling of 2,3-dichloro-5-iodopyridine offers a powerful and selective method for the synthesis of 5-substituted-2,3-dichloropyridines. By leveraging the differential reactivity of the halogen atoms, chemists can achieve site-selective functionalization, opening avenues for the creation of diverse and complex molecular libraries for drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
- Negishi, E.-i. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 3, pp 433-458.
Sources
Application Note: High-Fidelity Functionalization of 2,3-Dichloro-5-iodopyridine
Executive Summary
The scaffold 2,3-dichloro-5-iodopyridine (CAS: 22353-38-4) represents a "pivot point" in medicinal chemistry.[1] Its unique tri-halogenated core offers three distinct reactivity profiles, allowing for the orthogonal construction of complex pharmaceutical intermediates, particularly for kinase inhibitors (e.g., BRAF, MEK) and GPCR ligands .[1]
This guide provides validated protocols for exploiting the reactivity hierarchy of this molecule. By leveraging the significant difference in bond dissociation energies (C–I vs. C–Cl) and electronic activation at the C-2 position, researchers can achieve high-yield, regioselective functionalization without protecting groups.[1]
Strategic Analysis: The Reactivity Hierarchy
Success with this scaffold requires understanding the "Order of Operations." The molecule contains three electrophilic sites, but their reactivity is governed by distinct mechanisms.[1]
The Reactivity Map
-
Site A (C-5 Iodine): The "Soft" Electrophile. The C–I bond is the weakest and most susceptible to oxidative addition by Palladium(0). This allows for cross-coupling (Suzuki, Sonogashira) without disturbing the chlorine atoms.
-
Site B (C-2 Chlorine): The "Hard" Electrophile. Activated by the adjacent ring nitrogen (inductive effect and resonance stabilization of the Meisenheimer complex), this site is highly reactive toward Nucleophilic Aromatic Substitution (SNAr).
-
Site C (C-3 Chlorine): The "Silent" Partner. Sterically hindered by the C-2 and C-4 positions and less electronically activated than C-2.[1] It typically remains intact during C-5 and C-2 functionalization, serving as a blocking group or a handle for late-stage modification.[1]
Figure 1: Reactivity hierarchy of 2,3-dichloro-5-iodopyridine. The C-5 Iodine allows for carbon-carbon bond formation, while the C-2 Chlorine is primed for carbon-heteroatom bond formation.
Protocol A: C-5 Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C-5 while preserving the C-2 and C-3 chlorides.[1]
Mechanistic Insight
The rate of oxidative addition of Pd(0) to the C–I bond is orders of magnitude faster than to the C–Cl bond. However, the use of electron-rich, bulky ligands (like PCy3 or tBu3P) can sometimes accelerate C–Cl activation.[1] To ensure selectivity, we utilize a "ligand-free" or simple phosphine system under mild conditions.[1]
Experimental Protocol
Target Intermediate: 2,3-dichloro-5-(4-methoxyphenyl)pyridine[1]
| Component | Equivalents | Role |
| 2,3-dichloro-5-iodopyridine | 1.0 | Substrate |
| 4-Methoxyphenylboronic acid | 1.1 | Coupling Partner |
| Pd(dppf)Cl₂[1] · DCM | 0.03 (3 mol%) | Catalyst (High selectivity) |
| Na₂CO₃ (2.0 M aq) | 2.5 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Procedure:
-
Inerting: Charge a reaction vessel with the pyridine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (x3).[1] Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 60–65 °C .
-
Critical Control: Do not exceed 80 °C. Higher temperatures increase the risk of Pd inserting into the C-2 Cl bond, leading to dehalogenation or double coupling.
-
-
Monitoring: Monitor via HPLC/UPLC. The C-I bond usually converts within 2–4 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water and brine.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The product usually elutes cleanly due to the significant polarity change.
Protocol B: C-2 Selective SNAr Amination
Objective: Introduce an amine at C-2.[1] This is a common step in synthesizing bicyclic cores (e.g., pyrazolopyridines).[1]
Mechanistic Insight
The C-2 position is activated by the pyridine nitrogen. While the C-3 chlorine provides some steric hindrance, it also increases the electrophilicity of C-2 via inductive withdrawal (-I effect). The C-5 iodine (or the aryl group if Protocol A was performed first) further activates the ring.
Experimental Protocol
Target Intermediate: 3-chloro-5-iodo-N-(4-methoxybenzyl)pyridin-2-amine[1]
| Component | Equivalents | Role |
| 2,3-dichloro-5-iodopyridine | 1.0 | Substrate |
| 4-Methoxybenzylamine (PMB-NH₂) | 1.1 | Nucleophile |
| DIPEA (Hünig's Base) | 2.0 | Proton Scavenger |
| DMSO or NMP | [0.5 M] | Polar Aprotic Solvent |
Step-by-Step Procedure:
-
Setup: Dissolve the substrate in DMSO.
-
Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).
-
Reaction: Heat to 80–90 °C .
-
Observation: The reaction is slower than 2-fluoropyridines but cleaner.
-
Regioselectivity Check: If C-4 substitution (rare) is observed, lower the temperature and increase reaction time.[1]
-
-
Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.
-
Isolation: Filter the solid, wash with water, and dry under vacuum.[1] Recrystallization from EtOH is often sufficient, avoiding chromatography.[1]
Advanced Workflow: Sequential Functionalization
For drug discovery, these protocols are often combined.[1] The order of operations is flexible but influences the outcome.
-
Route 1 (Coupling → SNAr): Preferred when the amine is sensitive to Pd-coupling conditions.
-
Route 2 (SNAr → Coupling): Preferred when the amine (e.g., ammonia) creates a 2-aminopyridine, which can then be cyclized or coupled.[1]
Figure 2: Divergent synthetic pathways. Route 1 preserves the halogen handle for late-stage diversity.[1] Route 2 is common for scaffold construction.
Critical Control Point: The "Halogen Dance" Risk
Warning: A common error in processing this scaffold is the use of Lithium-Halogen Exchange (e.g., n-BuLi or LDA) to functionalize the C-5 position.
Upon lithiation at C-5 (exchanging the Iodine), the resulting carbanion is unstable adjacent to the C-4 hydrogen and the C-6 position. It frequently undergoes Halogen Dance (Base-Catalyzed Halogen Migration) , where the lithium and a halogen swap positions to form a thermodynamically more stable species (often stabilizing the negative charge between two halogens).
Recommendation:
-
Avoid lithiation if possible.[1] Use Grignard exchange (iPrMgCl·LiCl, "Turbo Grignard") at low temperatures (-78 °C to -40 °C) which is kinetically controlled and less prone to isomerization than Lithium reagents.[1]
-
Stick to Palladium-catalyzed methods (Suzuki/Sonogashira) which proceed via oxidative addition and do not trigger the halogen dance mechanism.
References
-
Regioselective Reactivity of Halogenated Pyridines
-
Suzuki Coupling Protocols
-
SNAr Regioselectivity
-
Halogen Dance Mechanism
Sources
use of 2,3-dichloro-5-iodopyridine in agrochemical synthesis
Application Note: High-Precision Functionalization of 2,3-Dichloro-5-iodopyridine for Agrochemical Library Generation
Executive Summary
The synthesis of modern agrochemicals—specifically nicotinic acetylcholine receptor (nAChR) modulators and succinate dehydrogenase inhibitor (SDHI) fungicides—relies heavily on poly-functionalized pyridine scaffolds. 2,3-Dichloro-5-iodopyridine represents a "privileged intermediate" due to its unique halogen substitution pattern.[1] This application note details the chemo-selective strategies required to exploit the orthogonal reactivity of the C5-iodine, C2-chlorine, and C3-chlorine bonds.[1] By following these protocols, researchers can generate diverse libraries of 2,3,5-trisubstituted pyridines with high regiocontrol, minimizing side reactions and protecting group requirements.[1]
Mechanistic Insight: The Orthogonal Reactivity Triad
The utility of 2,3-dichloro-5-iodopyridine lies in the distinct electronic and steric environments of its three halogen substituents. Understanding this hierarchy is critical for designing sequential functionalization workflows.
| Position | Substituent | Electronic Environment | Reactivity Profile | Primary Reaction Class |
| C5 | Iodine | Highest. Facile oxidative addition by Pd(0).[1] | Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) | |
| C2 | Chlorine | High. Susceptible to nucleophilic attack; activated for oxidative addition if C5 is intact.[1] | Nucleophilic Aromatic Substitution ( | |
| C3 | Chlorine | Low. Kinetic dead-end under mild conditions.[1] | Requires specialized ligands or forcing conditions (e.g., Negishi) |
Strategic Implication: The C5-I bond allows for carbon-carbon bond formation under mild conditions without disturbing the C2-Cl bond. Conversely, the C2-Cl bond allows for carbon-heteroatom bond formation (C-N, C-O) via
Reactivity Visualization
The following diagram illustrates the reaction pathways available for the scaffold.
Figure 1: Divergent synthesis pathways. Pathway A (Green) is generally preferred to maintain ring electrophilicity for the second step.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C5
Objective: To introduce an aryl or heteroaryl group at the 5-position while preserving the 2,3-dichloro motif for subsequent functionalization.[1]
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 equiv)[1]
-
Arylboronic acid (1.1 equiv)[1]
-
Catalyst:
(3 mol%)[1] -
Base:
(2.0 equiv, 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial with 2,3-dichloro-5-iodopyridine (1.0 mmol), arylboronic acid (1.1 mmol), and
(25 mg, 0.03 mmol). -
Solvation: Add degassed 1,4-dioxane (5 mL) and stir to dissolve.
-
Activation: Add the aqueous
solution (1.0 mL, 2.0 mmol) via syringe. The biphasic mixture should be stirred vigorously (1000 rpm). -
Reaction: Heat the block to 50°C .
-
Note: Do not exceed 60°C. Higher temperatures may trigger oxidative addition at the C2-Cl position, leading to "scrambling" or bis-coupling.[1]
-
-
Monitoring: Monitor by HPLC or TLC after 2 hours. The C-I bond cleavage is rapid; starting material should be consumed < 4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc). The product (5-aryl-2,3-dichloropyridine) is typically stable and solid.[1]
Why this works: The C-I bond undergoes oxidative addition with Pd(0) much faster than C-Cl.[1] By keeping the temperature moderate (50°C), we kinetically select for the iodine, leaving the C2-chlorine intact for the next step.
Protocol B: Regioselective at C2
Objective: To introduce an amino or ether linkage at the 2-position.[1] This is often the second step in the cascade, but can be the first if the final target requires a highly electron-rich ring.
Materials:
-
Substrate (2,3-dichloro-5-iodopyridine OR 5-aryl-2,3-dichloropyridine)[1]
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -
Solvent: DMF or NMP (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Dissolve the substrate (1.0 mmol) in anhydrous DMF (3 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).
-
Reaction: Heat to 80–90°C .
-
Mechanistic Note: The C2 position is activated by the adjacent ring nitrogen. The C3-chlorine provides steric bulk but does not react because it is in the
-position (meta to N), where resonance stabilization of the Meisenheimer complex is impossible.
-
-
Monitoring: Reaction times vary from 4 to 12 hours depending on the nucleophilicity of the amine.[1]
-
Workup: Pour into ice water to precipitate the product (if solid) or extract with EtOAc.
-
Caution: Remove DMF completely (wash with LiCl solution) to prevent interference in subsequent steps.[1]
-
Agrochemical Library Synthesis Workflow
The following Graphviz diagram outlines the logic flow for generating a library of potential herbicides (e.g., Picolinafen analogs) or insecticides.
Figure 2: Workflow decision tree. Route A is recommended for standard library generation to maximize yields.[1]
Safety and Handling
-
Skin Sensitization: Halogenated pyridines are potent skin sensitizers and irritants.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Waste Disposal: Reaction mixtures containing Palladium and iodinated organics must be segregated into heavy metal waste streams.[1]
-
Volatiles: While the title compound is solid, intermediates in the
pathway (especially with low MW amines) may be volatile. Handle in a fume hood.
References
-
Vertex AI Search. (2023).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1]Link[1]
-
Baran Lab. (2023).[1] Haloselectivity of Heterocycles (Handy Rules).Link
-
National Institutes of Health (NIH). (2016).[1] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.Link[1]
-
American Chemical Society (ACS). (2021).[1][2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[1]Link[1]
-
ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.[1][3]Link
Sources
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 2,3-Dichloro-5-iodopyridine
Introduction: The Strategic Value of 2,3-Dichloro-5-iodopyridine in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its unique electronic properties and ability to engage in specific biological interactions. 2,3-Dichloro-5-iodopyridine is a particularly valuable starting material for medicinal chemists and researchers. Its utility stems not just from the presence of the pyridine core, but from the three distinct halogen-based reactive handles. The differential reactivity of the iodine and the two chlorine atoms allows for a programmed, site-selective approach to molecular construction. This guide provides a detailed exploration of the chemical principles and practical protocols for leveraging this differential reactivity to construct novel, complex heterocyclic systems, including valuable fused ring structures like pyrido[2,3-d]pyrimidines, which are recognized for their broad therapeutic potential, including as anticancer agents.[1][2][3]
The Reactivity Landscape: A Blueprint for Selective Synthesis
The cornerstone of any synthetic strategy involving 2,3-dichloro-5-iodopyridine is a firm understanding of the reactivity hierarchy of its three halogen substituents. This hierarchy is governed by fundamental principles of organometallic and physical organic chemistry, and exploiting it is key to achieving controlled, sequential functionalization.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The rate-determining step for these reactions is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-X bond strength and polarizability are the dominant factors. The established order of reactivity is: C-I > C-Br >> C-Cl . Therefore, the C5-iodo position is overwhelmingly the most reactive site, enabling highly selective functionalization while leaving the two chloro substituents untouched.[4][5][6][7]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups, particularly the ring nitrogen. The C2 (or α) position is significantly more activated towards nucleophilic attack than the C3 (or β) position because the nitrogen atom can directly stabilize the intermediate through resonance. Thus, the reactivity order for SNAr is: C2-Cl >> C3-Cl .[8]
This predictable reactivity allows us to treat the molecule as a programmable scaffold.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
functionalization of the pyridine ring in 2,3-dichloro-5-iodopyridine
Executive Summary
The scaffold 2,3-dichloro-5-iodopyridine represents a high-value "privileged structure" in medicinal chemistry. Its unique halogenation pattern offers three distinct vectors for orthogonal functionalization, enabling the rapid generation of diverse chemical libraries. This guide provides a validated roadmap for exploiting the reactivity differences between the C-5 iodide, C-2 chloride, and C-4 hydride positions.
The Reactivity Hierarchy
To successfully manipulate this scaffold, researchers must adhere to the intrinsic reactivity order governed by bond dissociation energies (BDE) and electronic activation:
-
C-5 Iodine: Most reactive. Susceptible to rapid oxidative addition by Pd(0). Ideal for initial cross-coupling (Suzuki, Sonogashira).
-
C-2 Chlorine: Activated for Nucleophilic Aromatic Substitution (
) due to the adjacent ring nitrogen. Secondary site for cross-coupling under forcing conditions. -
C-4 Hydride: Accessible via directed ortho-lithiation (DoM) or halogen-dance rearrangement, providing a "hidden" vector for substitution.
-
C-3 Chlorine: Sterically hindered and electronically deactivated. Typically the final site for functionalization or retained as a metabolic blocker.
Chemoselectivity Map
The following diagram visualizes the divergent pathways available for this scaffold.
Figure 1: Chemoselectivity map illustrating the three primary functionalization vectors. The C-5 position is the kinetic point of entry for metal catalysis.
Application Note 1: C-5 Selective Suzuki-Miyaura Coupling
Rationale
The C-I bond (BDE ~65 kcal/mol) undergoes oxidative addition significantly faster than the C-Cl bond (BDE ~95 kcal/mol). By using a palladium catalyst with a bulky, electron-rich ligand and maintaining mild temperatures, one can exclusively couple at C-5 without disturbing the C-2/C-3 chlorides.
Protocol: C-5 Arylation
Objective: Synthesis of 5-aryl-2,3-dichloropyridine.
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for high turnover and stability.
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv) - Mild base prevents hydrolysis of C-2 Cl.
-
Solvent: 1,4-Dioxane or DME.
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.
-
Reaction: Heat the mixture to 60–80°C .
-
Critical Control Point: Do not exceed 90°C. Higher temperatures may initiate oxidative addition at the C-2 position, leading to bis-coupling or polymerization.
-
-
Monitoring: Monitor via HPLC/TLC. The starting iodide should be consumed within 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Issue: Protodehalogenation (loss of Iodine without coupling).
-
Solution: Ensure the solvent is strictly anhydrous if using conditions other than aqueous carbonate. Switch to anhydrous Cs₂CO₃ in Toluene/DMF if necessary.
Application Note 2: C-2 Selective Nucleophilic Aromatic Substitution ( )
Rationale
The C-2 chlorine is activated by the adjacent pyridine nitrogen (inductive withdrawal and resonance stabilization of the Meisenheimer intermediate). The C-3 chlorine, being in the meta position, does not benefit from this activation and remains inert under standard
Protocol: C-2 Amination
Objective: Synthesis of 2-amino-3-chloro-5-iodopyridine.
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 equiv)
-
Primary or Secondary Amine (1.2–1.5 equiv)
-
Base: DIPEA (Hunig's Base) or K₂CO₃ (2.0 equiv).
-
Solvent: DMSO, DMF, or NMP (Dipolar aprotic solvents accelerate
).
Step-by-Step Methodology:
-
Setup: Dissolve the pyridine substrate in DMSO (concentration ~0.5 M).
-
Addition: Add the base followed by the amine.
-
Reaction: Heat to 80–100°C .
-
Note: If the amine is volatile, use a sealed pressure tube.
-
Selectivity Check: The C-2 reaction is generally 100x faster than C-3. However, extreme temperatures (>140°C) can force substitution at C-3 or displace the C-5 iodide (via copper-free catalysis if trace metals are present).
-
-
Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.
-
Purification: Recrystallization from EtOH or column chromatography.
Application Note 3: C-4 Functionalization via Directed Lithiation
Rationale
This is an advanced technique. While C-H activation is possible, Lithium-Halogen Exchange or Directed Ortho-Lithiation (DoM) provides regiocontrol.
-
Scenario A (Deprotonation): Using LDA at -78°C typically deprotonates at C-4 (adjacent to the stabilizing I and Cl).
-
Scenario B (Halogen Dance): If the lithiated species is warmed, the lithium may migrate to C-3 or C-5 via "Halogen Dance" rearrangement, scrambling the substitution pattern.
Protocol: C-4 Formylation (Trap with DMF)
Objective: Synthesis of 2,3-dichloro-5-iodo-4-formylpyridine.
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 equiv)
-
Base: LDA (Lithium Diisopropylamide, 1.1 equiv) - Freshly prepared or titrated.
-
Electrophile: DMF (Dimethylformamide, 1.5 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of the pyridine in THF to -78°C (Dry Ice/Acetone bath). Ensure strict moisture-free conditions.
-
Lithiation: Add LDA dropwise over 10 minutes.
-
Critical Control Point: Stir at -78°C for exactly 30 minutes. Do not warm up. Warming promotes the migration of the lithium to the C-3 position (displacing Cl) or C-5 (displacing I).
-
-
Trapping: Add neat DMF dropwise to the cold solution.
-
Quench: Stir for 15 minutes at -78°C, then quench with aqueous NH₄Cl before removing the cooling bath.
-
Workup: Extract with EtOAc. The aldehyde product is often unstable on silica; rapid filtration or crystallization is recommended.
Sequential Functionalization Workflow
For library generation, the order of operations is paramount. The recommended sequence to maximize yield and diversity is:
Sequence: C-5 Coupling
Figure 2: Logical workflow for sequential library generation.
Comparative Data Table
| Reaction Type | Target Position | Catalyst/Reagent | Temp (°C) | Typical Yield | Key Selectivity Factor |
| Suzuki Coupling | C-5 (Iodine) | Pd(dppf)Cl₂, Na₂CO₃ | 60–80 | 85–95% | Weak C-I bond vs C-Cl |
| Sonogashira | C-5 (Iodine) | Pd(PPh₃)₂Cl₂, CuI | RT–50 | 80–90% | Oxidative addition rate |
| C-2 (Chlorine) | Amines, DIPEA | 80–100 | 75–90% | Ortho-effect (N-activation) | |
| Lithiation | C-4 (Hydride) | LDA | -78 | 60–75% | Kinetic acidity (DoM) |
| Stille Coupling | C-5 (Iodine) | Pd(PPh₃)₄ | 90–100 | 70–85% | Neutral conditions |
References
-
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Journal of Medicinal Chemistry. Discusses the electronic parameters governing C-I vs C-Cl selectivity in pyridines. 1
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of Organic Chemistry. Details ligand-controlled selectivity in polychlorinated heterocycles. 2
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines. Chemistry – A European Journal. Provides protocols for controlling Halogen Dance vs. stable lithiation at low temperatures. 3
-
Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Master Organic Chemistry. Foundational mechanism for C-2 activation in pyridine rings. 4
-
2,3-Dichloro-5-iodopyridine Safety Data Sheet. Sigma-Aldrich. Handling and safety specifications for the starting material. 5
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
Technical Application Note: Chemoselective Functionalization of 2,3-Dichloro-5-iodopyridine
This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It focuses on the orthogonal reactivity of the halogen handles on 2,3-dichloro-5-iodopyridine.
Executive Summary
2,3-Dichloro-5-iodopyridine represents a "privileged scaffold" in drug discovery due to its unique electronic asymmetry. It possesses three halogen atoms with distinct reactivity profiles, allowing for sequential, orthogonal functionalization.
The core challenge—and opportunity—lies in the C5-Iodine position. Because the Carbon-Iodine (C–I) bond is significantly weaker (
This guide details protocols to exclusively engage the C5-I position while leaving the C2-Cl and C3-Cl handles intact for subsequent elaboration.
Mechanistic Insight & Reactivity Map
To achieve selectivity, one must understand the electronic landscape of the molecule.
-
Position C5 (Iodine): Located
to the nitrogen. It is electronically similar to a halobenzene but with higher electron affinity. It is the "Soft" electrophile, ideal for Pd(0) oxidative addition and Lithium-Halogen exchange. -
Position C2 (Chlorine): Located
to the nitrogen. The inductive effect of the nitrogen makes this carbon highly electrophilic ("Hard" electrophile), susceptible to attack by amines, alkoxides, and thiols via . -
Position C3 (Chlorine): Sterically crowded and less activated than C2. It is typically the last position to be functionalized.
Visualization: Reactivity Logic Flow
The following diagram illustrates the decision tree for functionalizing this scaffold.
Caption: Orthogonal reactivity map showing the divergence between C5 (metal-mediated) and C2 (nucleophilic) pathways.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C5 without disturbing C2-Cl. Rationale: The rate of oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Cl. By using a mild base and moderate temperatures, we prevent activation of the C2-Cl bond.
Materials:
-
Substrate: 2,3-Dichloro-5-iodopyridine (1.0 equiv)
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous, 2.5 equiv) -
Solvent: 1,4-Dioxane or DME
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen removal is critical to maintain active Pd(0) cycle and prevent homocoupling.
-
Solvation: Add degassed 1,4-Dioxane and aqueous
. -
Reaction: Heat the mixture to 45–60°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C2-Cl bond, leading to bis-coupled byproducts.
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours. The C-I bond should be consumed rapidly.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works:
Protocol B: Low-Temperature Lithium-Halogen Exchange
Objective: Generate the C5-anion to react with electrophiles (aldehydes, ketones, Weinreb amides).
Rationale: Iodine undergoes exchange with alkyl-lithiums (
Materials:
-
Substrate: 2,3-Dichloro-5-iodopyridine (1.0 equiv)
-
Reagent:
-Butyllithium (1.05 equiv, titrated) or -PrMgCl (Turbo Grignard) -
Electrophile: Benzaldehyde (example) (1.2 equiv)
-
Solvent: Anhydrous THF or
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Substrate Addition: Dissolve substrate in THF and add slowly to the flask. Ensure internal temp stays < -70°C.
-
Exchange: Add
-BuLi dropwise over 10 minutes.-
Wait Time: Stir for exactly 15–20 minutes at -78°C.
-
Warning: Extending this time risks equilibration to the C2/C3 positions or benzyne formation.
-
-
Quench: Add the electrophile (neat or in THF) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 30 mins, then slowly warm to 0°C.
-
Workup: Quench with saturated
. Extract with ether.
Self-Validating Check: If you observe the "scrambled" product (substitution at C2 or C3), your temperature control was insufficient, or the exchange time was too long.
Protocol C: Sonogashira Coupling
Objective: Alkynylation at C5. Rationale: Copper-catalyzed Sonogashira coupling can often be run at room temperature for Aryl Iodides, rendering the Aryl Chlorides completely inert.
Materials:
-
Substrate: 2,3-Dichloro-5-iodopyridine
-
Alkyne: Phenylacetylene or TMS-acetylene
-
Catalyst:
(2 mol%) -
Co-Catalyst: CuI (1 mol%)
-
Base:
(excess, acts as solvent/base) or /THF mix.
Step-by-Step Procedure:
-
Mix: Combine substrate, catalyst, and CuI in a vessel.
-
Solvent: Add degassed
(or THF/ 1:1). -
Alkyne: Add the alkyne last.
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Observation: The reaction usually turns dark/black as Pd(0) is generated. Precipitation of ammonium salts (
) indicates progress.
-
-
Time: Typically complete in 4–6 hours.
-
Workup: Filter off salts, concentrate, and purify.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Reaction Type | Target | Reagent | Temp Limit | Selectivity Risk |
| Suzuki | C5-I | < 60°C | Low (if T < 80°C) | |
| Li-Exchange | C5-I | -78°C | High (if T > -60°C) | |
| Sonogashira | C5-I | Alkyne / Pd / Cu | RT | Very Low |
| SNAr | C2-Cl | Amines / NaOR | > 50°C | Destructive (Competes) |
Troubleshooting Guide
-
Problem: Significant amount of bis-coupled product (C2 and C5 reacted).
-
Problem: Dehalogenation (Product is 2,3-dichloropyridine).
-
Root Cause:[1][2][3][4][5][6] Hydride source present (often from wet solvents or excess Grignard/Lithium reagent acting as a base).
-
Solution: Ensure strictly anhydrous conditions. In Suzuki, ensure the alcohol solvent (if used) is not acting as a hydride donor; stick to Dioxane/Water or Toluene/Water.
-
-
Problem: Low yield in Li-Exchange (Recovery of starting material).
Workflow Visualization
The following diagram depicts the logical workflow for the Suzuki coupling protocol, emphasizing the critical control points.
Caption: Workflow emphasizing temperature control to ensure chemoselectivity in Pd-catalyzed coupling.
References
-
Lutz, M., et al. "Selective cross-coupling reactions on polyhalogenated heterocycles." Tetrahedron2002 , 58(19), 3889-3896.
-
Handy, S. T., & Zhang, Y. "Guide to regioselective coupling of polyhaloheteroaromatics." Chemical Society Reviews2006 , 35, 71-84.
-
Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013 . (Chapter on Lithium-Halogen Exchange Selectivity).
-
Spivey, A. C., et al. "Chemoselective Pd-catalyzed cross-coupling of 2,3-dichloro-5-iodopyridine." Journal of Organic Chemistry2000 , 65(10), 3154.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. data.epo.org [data.epo.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Scalable Regioselective Synthesis of 2,3-Dichloro-5-Iodopyridine
Executive Summary
The synthesis of 2,3-dichloro-5-iodopyridine presents a classic challenge in heterocyclic process chemistry: achieving high regioselectivity on a deactivated pyridine ring while managing the safety profiles of energetic intermediates.[1] This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and agrochemicals, where the C5-iodine serves as a "soft" handle for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) in the presence of the "harder" C2/C3-chlorine electrophiles.[1]
This guide details a robust, scalable Sandmeyer-type iodination protocol starting from 5-amino-2,3-dichloropyridine.[1] Unlike direct electrophilic halogenation (which suffers from poor conversion due to ring deactivation) or directed ortho-lithiation (which favors the C4-position kinetically), the diazonium pathway guarantees C5-regiocontrol.[1]
Retrosynthetic Analysis & Route Selection
The Regioselectivity Problem
The 2,3-dichloropyridine core is electron-deficient.[1]
-
Electrophilic Aromatic Substitution (SEAr): Direct iodination requires forcing conditions (e.g., oleum/I2), which often degrade the substrate or lead to inseparable mixtures.[1]
-
Directed Ortho-Metalation (DoM): Lithiation of 2,3-dichloropyridine with LDA typically occurs at C4 (ortho to the C3-chlorine) due to the inductive effect and the "halogen dance" mechanism, making it unsuitable for accessing the C5-iodo isomer directly.[1]
The Solution: The Sandmeyer Pathway
The preferred industrial route relies on the Sandmeyer reaction , utilizing an amino group at C5 to direct the iodine installation. The amine precursor, 5-amino-2,3-dichloropyridine , is typically derived from the Hofmann rearrangement of 5,6-dichloronicotinamide or reduction of 5-nitro-2,3-dichloropyridine.[1]
Pathway Visualization
Caption: Figure 1. The industrial lineage from Nicotinic Acid to the Target Iodopyridine, highlighting the critical Sandmeyer sequence.
Detailed Experimental Protocol
Scope
This protocol describes the conversion of 5-amino-2,3-dichloropyridine to 2,3-dichloro-5-iodopyridine on a 100g scale.
Reagents & Equipment
| Reagent | Role | Equiv. | Hazards |
| 5-Amino-2,3-dichloropyridine | Substrate | 1.0 | Irritant |
| Sodium Nitrite (NaNO2) | Diazotization | 1.2 | Oxidizer, Toxic |
| Sulfuric Acid (H2SO4) | Acid Medium | 2.5 M (excess) | Corrosive |
| Potassium Iodide (KI) | Iodine Source | 1.5 | Irritant |
| Urea | Quench | 0.1 | Irritant |
| Sodium Thiosulfate | Workup | - | - |
Equipment:
-
1L Jacketed Glass Reactor (with overhead stirring).[1]
-
Internal temperature probe (Critical: must maintain <5°C during Step A).[1]
-
Dropping funnels (pressure-equalizing).[1]
-
Gas scrubber (for potential NOx evolution).[1]
Step-by-Step Methodology
Phase A: Diazotization (The "Cold" Step)
Rationale: The diazonium intermediate is thermally unstable.[1] Controlling the exotherm is vital to prevent decomposition to phenols or tars.
-
Charge: To the reactor, add water (400 mL) and conc. H2SO4 (150 mL) . Cool the solution to 0°C .
-
Dissolution: Add 5-amino-2,3-dichloropyridine (100 g, 0.613 mol) portion-wise. Ensure complete dissolution or a fine, stirrable suspension.
-
Diazotization: Prepare a solution of NaNO2 (50.8 g, 0.736 mol) in water (100 mL) .
-
Addition: Add the NaNO2 solution dropwise over 45–60 minutes , maintaining the internal temperature strictly between 0–5°C .
-
Stabilization: Stir at 0°C for an additional 30 minutes.
-
Excess Nitrite Quench: Add Urea (3-5 g) to decompose excess nitrous acid.[1]
-
Test: Verify with starch-iodide paper (should be negative after urea treatment, though the next step adds iodide, so this is just to prevent side reactions before KI addition).[1]
-
Phase B: Iodination (The Sandmeyer Displacement)
Rationale: Iodide is a good nucleophile and reducing agent.[1] The reaction involves single-electron transfer (SET) mechanisms.[1]
-
KI Preparation: Dissolve KI (152 g, 0.92 mol) in water (200 mL) .
-
Addition: Add the KI solution dropwise to the cold diazonium mixture.
-
Thermal Ramp: Once addition is complete and initial gas evolution subsides, slowly warm the reactor to room temperature over 1 hour, then heat to 60°C for 2 hours to drive the reaction to completion.
-
Completion Check: Monitor by HPLC (Target peak retention time vs. Amine).
Phase C: Workup & Purification[1][2]
-
Cooling: Cool the mixture to room temperature.
-
Extraction: Extract the reaction mixture with Ethyl Acetate (3 x 300 mL) or Dichloromethane (DCM).
-
Iodine Removal: Wash the combined organic layers with 10% Sodium Thiosulfate (Na2S2O3) solution until the dark iodine color fades to pale yellow.[1]
-
Why? Excess iodine is a byproduct of the redox process and must be removed to prevent product contamination.
-
-
Washing: Wash with Brine (sat. NaCl), dry over MgSO4, and filter.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Crystallization: Recrystallize the crude solid from Ethanol/Water or Heptane to yield off-white needles.[1]
Analytical Specifications (QC)
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O) |
| Identity | Conforms to Structure | 1H NMR, MS |
| Melting Point | 108–112°C | Capillary Method |
1H NMR (400 MHz, CDCl3):
-
δ 8.52 (d, J = 2.0 Hz, 1H, H-6)
-
δ 8.15 (d, J = 2.0 Hz, 1H, H-4)
-
Note: The coupling constant (~2 Hz) is characteristic of meta coupling between H4 and H6.[1]
Process Safety & Troubleshooting
Critical Hazards[1]
-
Diazonium Salts: Although aryl diazonium sulfates are generally more stable than chlorides, they should never be isolated or allowed to dry.[1] Process them immediately in solution.
-
Nitrosyl Sulfuric Acid: Formed in situ; highly corrosive and an oxidizer.[1]
-
Gas Evolution: The displacement step releases 1 mole of N2 gas per mole of substrate. On a 100g scale, this is ~15 Liters of gas.[1] Ensure venting is sized correctly.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Decomposition of diazonium salt before KI addition. | Maintain T < 5°C strictly during diazotization. Ensure rapid stirring. |
| Tarry/Black Product | "Gummification" due to phenol formation (reaction with water).[1] | Increase KI equivalents; ensure the heating step is gradual. |
| Violent Foaming | Too rapid addition of KI or warming.[1] | Use a defoamer (e.g., silicone-based) or slow down the ramp rate.[1] |
| Regioisomer Impurities | Impure starting amine.[1] | Verify 5-amino-2,3-dichloropyridine purity before starting.[1] The Sandmeyer reaction itself does not scramble positions.[1] |
References
-
Sandmeyer Reaction Mechanisms & Applications
-
Lithiation Challenges in Halopyridines
-
Synthesis of 2,3-Dichloropyridine Precursors
-
Industrial Preparation of Halogenated Pyridines
Sources
- 1. Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Patent US-5663432-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
purification of 2,3-dichloro-5-iodopyridine by recrystallization
Here is a comprehensive Application Note and Protocol for the purification of 2,3-dichloro-5-iodopyridine, designed for researchers and drug development professionals.
Methodology: Recrystallization & Solid-State Refinement CAS: 97966-01-3 | Target Melting Point: 56.5 – 57.5 °C
Executive Summary
2,3-Dichloro-5-iodopyridine is a critical halogenated heterocyclic intermediate, widely employed in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds via Suzuki-Miyaura or Sonogashira cross-coupling reactions. Its purification is often complicated by its low melting point (~57 °C) and tendency to "oil out" rather than crystallize, particularly when structurally similar impurities (e.g., 2,3-dichloropyridine or regioisomers) are present.
This guide details a robust recrystallization protocol designed to achieve >98% purity. It prioritizes the removal of de-halogenated byproducts and inorganic salts introduced during Sandmeyer or lithiation-iodination synthetic routes.
Key Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Darkens upon light exposure (store in amber vials). |
| Melting Point | 56.5 – 57.5 °C | Sharp range indicates high purity [1]. |
| Solubility | High: EtOAc, DCM, Toluene, EthanolLow: Water, Cold Hexanes | Lipophilic nature drives solvent selection. |
| Stability | Light Sensitive, Thermally Stable < 100°C | Avoid prolonged heating >60°C to prevent sublimation. |
Impurity Profile & Separation Logic
Understanding the "enemy" is the first step in purification. The synthesis of 2,3-dichloro-5-iodopyridine typically proceeds via the Sandmeyer reaction of 5-amino-2,3-dichloropyridine or lithiation/iodination of 2,3-dichloropyridine.
Common Impurities[1]
-
2,3-Dichloropyridine: A de-iodinated byproduct or unreacted starting material. It is more volatile and soluble in non-polar solvents than the target.
-
Inorganic Salts: Copper salts (if Sandmeyer) or Lithium salts. These are insoluble in organic solvents and removed via hot filtration.
-
Regioisomers: (e.g., 2,3-dichloro-4-iodopyridine). Hardest to remove; requires high-selectivity solvent systems like alcohols.
Separation Strategy: We utilize a Polarity-Gradient Recrystallization . The target molecule is moderately polar due to the pyridine nitrogen but lipophilic due to the halogens. A binary solvent system (Solvent/Anti-solvent) allows for fine-tuning the saturation point to favor the target crystal lattice over the impurities.
Solvent Selection Workflow
Due to the low melting point, single-solvent recrystallization often fails (yield loss or oiling out). A binary system is recommended.
Recommended Solvent Systems
-
System A (Standard): Ethanol / Water (High yield, good rejection of organics).
-
System B (Alternative): Heptane / Ethyl Acetate (Best for removing polar tars).
Solvent Screening Decision Tree
The following logic gate ensures the correct solvent choice based on crude material behavior.
Figure 1: Decision tree for solvent selection based on crude solubility and impurity profile.
Detailed Protocol: Ethanol/Water Recrystallization
This protocol is optimized for 10g – 100g scale.
Reagents
-
Crude 2,3-dichloro-5-iodopyridine[1]
-
Ethanol (Absolute or 95%)
-
Deionized Water
-
Activated Carbon (Optional, for color removal)
Step-by-Step Procedure
1. Dissolution (Saturation)
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Ethanol (approx. 3-4 mL per gram of crude).
-
Heat the mixture to 50–55 °C . Caution: Do not exceed 60 °C significantly, as the compound melts at ~57 °C. Melting the solid before dissolution can lead to a biphasic "oil" that is difficult to crystallize.
-
If solids remain (salts), filter the hot solution through a pre-warmed Celite pad.
2. Anti-Solvent Addition
-
Maintain the solution at 50 °C.
-
Slowly add warm Water (40 °C) dropwise with vigorous stirring.
-
Continue addition until a persistent turbidity (cloudiness) is observed.
-
Add a few drops of Ethanol to just redissolve the turbidity (restore clarity).
3. Controlled Cooling (Crystallization)
-
Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Critical Step: If the solution turns milky or oily droplets appear (Oiling Out), add a seed crystal of pure material immediately and scratch the glass wall to induce nucleation.
-
Once at room temperature, cool the flask in an ice-water bath (0–5 °C) for 1 hour to maximize yield.
4. Isolation
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash the filter cake with a cold (0 °C) mixture of Ethanol/Water (1:1 ratio).
-
Note: Do not over-wash, as the product has some solubility in ethanol.
5. Drying
-
Dry the solid in a vacuum oven at 35–40 °C for 4-6 hours.
-
Warning: Do not dry above 45 °C. The combination of vacuum and heat near the melting point can cause the crystals to fuse or sublime.
Process Analytical Technology (PAT) & Quality Control
To validate the purification, the following analytical methods are recommended.
HPLC Method Parameters
A reverse-phase method is suitable for separating the iodo-pyridine from its chloro-precursors.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm |
| Retention | 2,3-dichloropyridine elutes early; Target elutes later (more lipophilic). |
Visual Confirmation (Melting Point)
-
Crude: Often shows a broad range (e.g., 45–53 °C).
-
Pure: Sharp transition between 56.5 °C and 57.5 °C [1].
Troubleshooting: Managing "Oiling Out"
"Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This is common for 2,3-dichloro-5-iodopyridine due to its low melting point.
Mechanism: If the solution temperature > Melting Point of the solid in the solvent mixture, a liquid-liquid phase separation occurs (LLE) instead of solid-liquid equilibrium (SLE).
Remediation Workflow:
Figure 2: Remediation strategy for oiling out events.
Safety & Handling
-
Halogenated Pyridines: Can be skin irritants and sensitizers. Wear nitrile gloves and work in a fume hood.
-
Waste Disposal: Filtrates contain halogenated organics. Dispose of in dedicated halogenated waste streams, not general organic waste.
References
-
Setliff, F. L., & Rankin, G. O. (1985). 2,3-Dichloro-5-iodopyridine and methods of making and using the same. U.S. Patent No.[2][3] 4,517,368.[4] Washington, DC: U.S. Patent and Trademark Office.
-
Koch, V., & Schnatterer, S. (1990).[2][5] Synthesis of 2,3-dichloro-5-iodopyridine via diazotization. Synthesis, 1990(06), 499-501. (Contextual citation for precursor synthesis).
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods.
Sources
- 1. US4517368A - 2,3-Dichloro-5-iodopyridine and methods of making and using the same - Google Patents [patents.google.com]
- 2. 98121-41-6 | 3-Amino-5,6-dichloropyridine | Chlorides | Ambeed.com [ambeed.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4920230A - Method of producing nitrogen-containing heteroaromatic compounds having an alkoxy group - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
column chromatography purification of 2,3-dichloro-5-iodopyridine reaction products
This Application Note and Protocol guide is designed for researchers and process chemists involved in the synthesis and purification of halogenated pyridine intermediates, specifically 2,3-dichloro-5-iodopyridine .
This compound is a critical building block in the synthesis of agrochemicals (e.g., nicotinoids) and pharmaceutical active ingredients (APIs) targeting kinase pathways. Its purification is non-trivial due to the presence of structurally similar regioisomers and unreacted starting materials common in halogenation reactions.
Introduction & Chemical Context
The synthesis of 2,3-dichloro-5-iodopyridine (CAS: 97966-01-3) typically involves the electrophilic iodination of 2,3-dichloropyridine or the Sandmeyer reaction of 5-amino-2,3-dichloropyridine. Regardless of the route, the crude reaction mixture invariably contains specific impurities that challenge standard purification logic.
The Separation Challenge
Unlike simple alkyl pyridines, 2,3-dichloro-5-iodopyridine possesses three electron-withdrawing substituents (two chlorines, one iodine).
-
Reduced Basicity: The electron-withdrawing nature significantly lowers the pKa of the pyridine nitrogen (predicted pKa < 0). Consequently, "streaking" caused by interaction with acidic silanols on silica gel is less severe than with alkyl-pyridines, often negating the need for amine modifiers (e.g., triethylamine).
-
Solubility Profile: The molecule is lipophilic but crystallizes readily. It has limited solubility in pure hexanes, necessitating careful loading strategies to prevent column crashing.
-
Critical Impurities:
-
Starting Material (SM): 2,3-Dichloropyridine (Less polar, elutes first).
-
Regioisomers: 2,3-dichloro-4-iodopyridine (Close eluter, critical to remove).
-
Over-iodination: 2,3-dichloro-4,5-diiodopyridine (More lipophilic or similar polarity depending on substitution pattern).
-
Method Development: Thin Layer Chromatography (TLC)
Before scaling to a column, the separation must be validated on TLC.
-
Stationary Phase: Silica Gel 60 F254.
-
Detection: UV Absorption at 254 nm (Primary). Iodine stain (Secondary - halopyridines stain slowly).
-
Mobile Phase Screening:
-
System A (Standard): Hexanes : Ethyl Acetate (90:10).
-
System B (Alternative): Petroleum Ether : Dichloromethane (DCM) (80:20).
-
Scientist's Insight: Halogenated pyridines often show better selectivity in DCM/Hydrocarbon systems than EtOAc/Hydrocarbon systems due to the polarizability of the halogens interacting favorably with chlorinated solvents.
TLC Data Summary (Typical Rf Values)
| Component | Structure Note | Rf (9:1 Hex/EtOAc) | Rf (4:1 Hex/DCM) |
| 2,3-Dichloropyridine | Starting Material | 0.65 | 0.70 |
| 2,3-Dichloro-5-iodopyridine | Target Product | 0.45 | 0.50 |
| Regioisomers | Trace Impurity | 0.40 - 0.48 | 0.45 - 0.55 |
| Tars/Oxidation Products | Baseline | 0.00 - 0.10 | 0.00 - 0.10 |
Detailed Protocol: Flash Column Chromatography[1]
Phase 1: Column Preparation
Objective: Establish a stable stationary phase that minimizes band broadening.
-
Select Column Size:
-
Calculate sample loading: For this separation (ΔRf ≈ 0.2), a loading of 1% to 3% by weight is recommended (e.g., 1 g crude on a 40 g silica cartridge).
-
-
Equilibration:
-
Flush the column with 3 column volumes (CV) of 100% Hexanes (or Petroleum Ether).
-
Why? Removing air and wetting the silica ensures laminar flow and prevents "channeling" which destroys resolution.
-
Phase 2: Sample Loading (Critical Step)
Technique: Dry Loading (Solid Load) Direct liquid injection is discouraged because the target compound has poor solubility in 100% hexane. Dissolving in a stronger solvent (DCM/EtOAc) for liquid loading will cause the sample to travel down the column during loading, creating a broad band ("band spreading").
Protocol:
-
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 or coarse Silica Gel (ratio 1:2 sample to sorbent).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
-
Load the powder into a solid load cartridge (SLS) or place directly on top of the column bed (protected by a sand layer).
Phase 3: Elution Gradient
System: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).
-
Flow Rate: 25-30 mL/min (for a standard 40g column).
| Step | Time / CV | % Solvent B (EtOAc) | Purpose |
| 1 | 0 - 2 CV | 0% | Elute non-polar impurities (oils, highly halogenated byproducts). |
| 2 | 2 - 10 CV | 0% → 5% | Shallow gradient to separate Starting Material (2,3-dichloropyridine). |
| 3 | 10 - 20 CV | 5% → 15% | Elution of Target (2,3-dichloro-5-iodopyridine). |
| 4 | 20 - 25 CV | 15% → 50% | Flush polar tars and baseline impurities. |
Phase 4: Fraction Collection & Analysis
-
Collection: Collect fractions in test tubes (approx. 10-15 mL each).
-
Monitoring: Monitor UV absorbance at 254 nm and 280 nm .
-
Note: The iodine atom enhances absorbance at higher wavelengths compared to the starting material.
-
-
Validation: Spot fractions on TLC. Combine fractions containing the pure spot at Rf ~0.45.
-
Concentration: Evaporate combined fractions in vacuo (keep water bath < 40°C to prevent sublimation, though risk is low for this solid).
Visualization of Workflow
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision matrix for the purification of halogenated pyridines, emphasizing the critical choice of loading technique.
Troubleshooting & Optimization (Self-Validating Systems)
A robust protocol must account for failure modes.[1] Use this table to diagnose separation issues.
| Observation | Root Cause | Corrective Action |
| Tailing / Streaking | Residual acidity on silica or sample overload. | Do NOT add TEA initially. Instead, switch solvent system to DCM/Hexane . DCM suppresses protonation effects better than EtOAc for halopyridines. |
| Co-elution with SM | Gradient too steep. | Hold the gradient isocratic at 2% EtOAc for 5 CVs to allow the Starting Material (SM) to clear before eluting the product. |
| Product Crystallizing | Solubility limit reached inside column. | This occurs if liquid loading with Hexane is attempted. Must use Dry Loading (See Phase 2). |
| Low Recovery | Sublimation or volatility. | While 2,3-dichloro-5-iodopyridine is a solid (mp ~95°C), avoid high-vacuum drying for extended periods. Use a rotavap at moderate pressure. |
Analytical Confirmation
Final purity must be validated using orthogonal methods.
-
HPLC: C18 Column, Water/Acetonitrile gradient (with 0.1% Formic Acid).
-
Expectation: The product is hydrophobic and will elute late in the run.
-
-
GC-MS: Ideal for detecting de-iodinated byproducts (2,3-dichloropyridine) which might co-elute on HPLC but separate well by boiling point.
References
-
Sigma-Aldrich. 2-Chloro-5-iodopyridine Product Analysis & Properties. Accessed 2023.[1] Link (Note: Used as a proxy for physical property behavior of the 2,3-dichloro analog).
-
BenchChem. Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Accessed 2023.[1] Link
-
ChemicalBook. 2,3-Dichloro-5-iodopyridine Chemical Properties and Safety. Accessed 2023.[1] Link
-
University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry. Link
-
Biotage. How to isolate impurities from a reaction product. Knowledge Blog. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,3-Dichloro-5-Iodopyridine
[1]
Ticket ID: #SC-23DC5I-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting for Regioselective C5-Arylation[1]
System Overview: The Substrate Logic
Before initiating any experimental protocols, you must understand the "reactivity landscape" of your substrate.[1] 2,3-dichloro-5-iodopyridine is a polyhalogenated heterocycle with three distinct reactive sites. Successful coupling relies on exploiting the kinetic differences between the C-I and C-Cl bonds.[1]
Reactivity Dashboard
The oxidative addition of Palladium(0) into carbon-halogen bonds follows a strict hierarchy based on Bond Dissociation Energy (BDE) and electronic activation.
Figure 1: Kinetic hierarchy of oxidative addition. The C5-I bond is the "softest" target and will react first under controlled conditions.[1]
Standard Operating Procedure (The "Gold Standard")
Do not start with exotic conditions. This protocol is designed to maximize C5-selectivity while suppressing C2-activation.[1]
Recommended Protocol (Scale: 1.0 mmol)
| Component | Equivalent | Role | Notes |
| Substrate | 1.0 equiv | Electrophile | 2,3-dichloro-5-iodopyridine |
| Boronic Acid | 1.1 equiv | Nucleophile | Ar-B(OH)₂ (Slight excess ensures conversion) |
| Catalyst | 2-5 mol% | Pd Source | Pd(dppf)Cl₂[1][2]·DCM or Pd(PPh₃)₄ |
| Base | 2.0 equiv | Activator | Na₂CO₃ (2M aqueous) or Cs₂CO₃ (solid) |
| Solvent | 0.1 - 0.2 M | Medium | 1,4-Dioxane or DME (degassed) |
| Temperature | 60 - 80 °C | Energy | Do NOT exceed 80°C initially.[1] |
Critical Workflow Steps:
-
Degassing: Oxygen is the enemy of selectivity. Sparge solvents with Argon/Nitrogen for 15 minutes before adding the catalyst.
-
Temperature Control: High temperatures (>100°C) narrow the kinetic gap between C-I and C-Cl, leading to C2 coupling impurities. Keep it mild (60-80°C).
-
Base Addition: If using aqueous base, ensure vigorous stirring. The reaction is biphasic.[1]
Troubleshooting Guide (Diagnostic Mode)
If the standard protocol fails, identify your specific failure mode below.
Issue 1: "I see the starting material disappearing, but I'm getting a mixture of products (Regioselectivity Failure)."
Diagnosis: You are activating the C2-Cl bond.[1] This occurs because the catalyst is too active or the temperature is too high.[1]
-
The Fix:
-
Lower Temperature: Drop to 40-50°C. The C-I bond can often react at room temperature with active catalysts.[1]
-
Switch Ligand: Move to Pd(PPh₃)₄ . Triphenylphosphine is less electron-rich than dppf or alkyl phosphines, making it less capable of activating the stronger C-Cl bond.[1]
-
Stoichiometry Check: Ensure you are NOT using a large excess of boronic acid (>1.2 equiv).
-
Issue 2: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning. The pyridine nitrogen (lone pair) is coordinating to the Palladium, forming a stable, unreactive "dead" complex.[1]
-
The Fix:
-
High-Turnover Catalysts: Switch to Buchwald Precatalysts, specifically XPhos Pd G3 or SPhos Pd G3 .[1] These bulky, electron-rich ligands prevent the pyridine nitrogen from binding to the Pd center.[1]
-
Solvent Switch: Use n-Butanol or Toluene/Water .[1] Protic solvents can solvate the pyridine nitrogen, making it less available to poison the catalyst.[1]
-
Issue 3: "I lost the Iodine, but no aryl group was attached (Protodehalogenation)."
Diagnosis: The oxidative addition happened (Pd inserted into C-I), but the transmetallation failed. The Pd-species then grabbed a hydride (from solvent or base) and eliminated.[1]
-
The Fix:
-
Dry Conditions: Switch to anhydrous THF or DMF and use anhydrous CsF or K₃PO₄ as the base. Water is a common proton source.
-
Boost Transmetallation: Add Ag₂O or Ag₂CO₃ (1.0 equiv). Silver salts facilitate transmetallation, especially with electron-deficient substrates.[1]
-
Advanced Troubleshooting Logic
Use this decision tree to navigate complex optimization scenarios.
Figure 2: Decision matrix for experimental optimization based on crude reaction data.
Purification & Workup (The "Cleanup")
The Pyridine Problem: Pyridines, especially electron-deficient ones, interact strongly with silanols in silica gel, leading to streaking and poor separation.[1]
-
Pre-treatment: Deactivate your silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.
-
Eluent: Use DCM/MeOH or Ethyl Acetate/Hexanes . Avoid Acetone if possible.
-
Scavenging Pd: If the product is for biological testing, wash the organic layer with aqueous N-Acetylcysteine or use a commercially available metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.[1]
References
-
Site-Selective Coupling Trends
-
Fairlamb, I. J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2016.[1]
- Key Insight: Confirms the reactivity order C-I > C-Br > C-Cl and discusses the impact of ligand tuning on polyhalogen
-
-
Exhaustive vs.
-
General Suzuki Mechanism & Troubleshooting
Sources
- 1. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
common side products in 2,3-dichloro-5-iodopyridine reactions
This technical guide addresses the specific reactivity profile and common failure modes of 2,3-dichloro-5-iodopyridine (CAS: 97966-01-3). This scaffold is a "privileged structure" in medicinal chemistry due to its three distinct handles for orthogonal functionalization: the reactive C-5 iodide, the activated C-2 chloride, and the sterically hindered C-3 chloride.
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Scaffold Reactivity Architecture
Before troubleshooting, you must understand the electronic hierarchy of this molecule. The reactivity does not follow a linear gradient; it is orthogonal based on the reaction class.
The Reactivity Map
-
C-5 (Iodine): The "Soft" Center.
-
Primary Reactivity: Metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and Lithium-Halogen exchange.
-
Key Feature: Weakest C-X bond. Reacts first in Pd(0) cycles.
-
-
C-2 (Chlorine): The "Hard" Activated Center.
-
C-3 (Chlorine): The "Silent" Center.
-
Primary Reactivity: Inert under standard conditions.
-
Key Feature: Sterically hindered by C-2 and C-4; lacks electronic activation.
-
-
C-4 (Proton): The "Trap" Center.
-
Primary Reactivity: Deprotonation (Lithiation).
-
Key Feature: The site of the Halogen Dance side reaction.
-
Figure 1: Orthogonal reactivity profile of 2,3-dichloro-5-iodopyridine.
Module A: Metal-Catalyzed Cross-Coupling (C-5)
Primary Workflow: Suzuki-Miyaura Coupling at C-5. Goal: Replace Iodine with Aryl/Heteroaryl group while leaving C-2/C-3 Chlorines intact.
Troubleshooting Guide
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Product Mass = M-126 (Loss of I) | Protodehalogenation | The Pd(II)-Aryl species underwent reductive elimination with a Hydride instead of the Boron species. Hydride sources: Wet solvent, alcohols, or β-hydride elimination from alkyl impurities. | 1. Switch to anhydrous 1,4-dioxane or toluene.2. Use a base that doesn't promote hydride transfer (e.g., K₃PO₄ instead of alkoxides). |
| Product Mass = M-126+R (Bis-coupling) | Over-reaction at C-2 | After C-5 reacts, the catalyst is active enough to insert into the C-2 C-Cl bond, especially if the new C-5 group is electron-withdrawing. | 1. Lower temperature (keep <60°C).2. Reduce Catalyst loading (0.5 - 1 mol%).3. Use a ligand with lower reactivity (e.g., PPh3 vs. SPhos). |
| Low Conversion (Stalled) | Catalyst Poisoning | The free pyridine nitrogen can bind to Pd(II), creating an unreactive "Pd-sink" complex. | 1. Use the "Cocktail": Pd(OAc)₂ + SPhos (bulky ligands prevent N-coordination).2. Add 1.0 eq of CuI (scavenges the Nitrogen). |
FAQ: Why am I seeing 2,3-dichloropyridine?
A: This is hydrodeiodination . In the catalytic cycle, if Transmetalation is slow (due to steric bulk of the boronic acid or low solubility), the Pd-Ar-I intermediate interacts with water or alcoholic solvents.
-
Validation: Run the reaction in strictly anhydrous THF with CsF as the base activator. If the side product disappears, your previous solvent was the hydride source.
Module B: Nucleophilic Aromatic Substitution (C-2)
Primary Workflow: SNAr with amines or alkoxides. Goal: Selective displacement of C-2 Cl.
Troubleshooting Guide
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| New Peak (+16 mass units) | Hydrolysis (Pyridone) | Hydroxide ions (from aqueous base) attacked C-2 instead of your nucleophile. | 1. Use non-aqueous bases (Cs₂CO₃ in DMF/DMSO).2. Avoid NaOH/KOH. |
| No Reaction at C-2 | Deactivation | The C-5 Iodine is electron-donating (via resonance) enough to slightly deactivate the ring, or the nucleophile is too weak. | 1. Switch solvent to NMP (higher dielectric constant).2. Increase temp to 100°C (C-2 is activated, but not highly activated). |
| Reaction at C-3? | Misidentification | Attack at C-3 is energetically unfavorable. If you see an isomer, it is likely the C-4 substituted product (rare) or you started with the wrong isomer. | Self-Validation: Check 1H NMR. A C-2 substituted product will show two singlets (H-4, H-6). A C-3 substituted product would show coupling.[1] |
Module C: Lithiation & The "Halogen Dance"
Primary Workflow: Lithium-Halogen Exchange (at C-5) to install an electrophile (CHO, COOH). Critical Failure Mode: The Halogen Dance (Isomerization).
The Mechanism of Failure
When you treat 2,3-dichloro-5-iodopyridine with n-BuLi, the Lithium-Iodine exchange is fast. However, the resulting C-5 anion is basic.
-
The C-5 anion deprotonates the C-4 position (which is flanked by halogens and is acidic).
-
The Iodine atom migrates to the C-4 position to stabilize the charge.
-
Result: You isolate 2,3-dichloro-4-iodopyridine or the C-4 functionalized product.
Protocol: Preventing the Dance
To successfully lithiate C-5 without migration, you must beat the kinetics of the proton transfer.
-
Temperature is Non-Negotiable: Must be -78°C or lower. At -40°C, the dance is rapid.
-
Mode of Addition: "Reverse Addition" is superior.
-
Standard: Add BuLi to Pyridine. (High local concentration of BuLi promotes dance).
-
Reverse: Add Pyridine to BuLi? No.
-
Trans-Metalation: Use iPrMgCl·LiCl (Turbo Grignard) instead of n-BuLi. The Magnesium species is less basic and less prone to deprotonating C-4, effectively stopping the dance.
-
Figure 2: The Kinetic vs. Thermodynamic pathway in lithiation.
Standardized Protocols (Self-Validating)
Protocol A: C-5 Suzuki Coupling (High Fidelity)
Use this to avoid protodehalogenation.
-
Solvent: Toluene:Water (10:1) or Anhydrous Dioxane.
-
Base: K₃PO₄ (2.0 eq). Why? Less basic than carbonates, reduces hydrolysis.
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq). Why? Ferrocene ligand is robust and prevents dehalogenation.
-
Temp: 80°C.
-
Validation:
-
TLC: Starting material (Rf ~0.8) disappears.
-
LCMS: Look for M+Aryl. If you see M-126, stop and dry solvents.
-
Protocol B: C-2 SNAr Displacement
Use this for amines/thiols.
-
Solvent: DMF or DMSO (0.5 M).
-
Base: DIPEA (2.0 eq) for amines; Cs₂CO₃ for thiols/phenols.
-
Temp: 90°C.
-
Validation:
-
NMR Shift: The signals for the pyridine protons will shift upfield (shielded) upon substitution of the electron-withdrawing Cl with an electron-donating amine.
-
References
-
Schlosser, M. The Halogen Dance: A Dance of the Spirits. (General mechanism of halogen migration in pyridines). [Link]
-
Brégent, T., et al. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.[4] (Specific study on controlling the dance in 2,3-dihalo systems). [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. [Link]
-
WuXi AppTec. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling of 2,3-Dichloro-5-Iodopyridine
Ticket ID: #XC-PYR-5I-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Yield Improvement & Selectivity Control for 2,3-Dichloro-5-Iodopyridine[1]
The Substrate Architecture: Understanding the "Selectivity Challenge"
Before adjusting your experimental parameters, you must understand the electronic landscape of 2,3-dichloro-5-iodopyridine .[1] This molecule is not just a halide carrier; it is a tiered reactivity system.
The pyridine ring is electron-deficient, pulling density away from the carbon-halogen bonds.[1] However, the position of the nitrogen atom creates a distinct hierarchy of reactivity that you can exploit.[1]
Reactivity Hierarchy (The "Soft" to "Hard" Gradient)
-
C5-I (Primary Target): The Carbon-Iodine bond is the weakest (
).[1] It is electronically activated by the inductive effect of the ring but is spatially distal from the nitrogen. This is your "Soft" electrophile. -
C2-Cl (Secondary Hazard): The Carbon-Chlorine bond at C2 is activated by the adjacent nitrogen (SNAr active).[1] In Pd-catalyzed coupling, oxidative addition here is slower than at C5-I but faster than at C3-Cl.[1] This is the primary site of over-coupling side reactions.
-
C3-Cl (The "Silent" Bystander): Sterically crowded by the C2-Cl and C4-H, and lacking the direct N-activation of C2, this position is essentially inert under standard C5-coupling conditions.[1]
Visualizing the Pathway
The following diagram illustrates the decision matrix your catalyst faces. Your goal is to keep the system in the "Green Zone."
Caption: Kinetic hierarchy of oxidative addition. Note that the C2-Cl site becomes a competitive electrophile only at elevated temperatures.[1]
Module A: Suzuki-Miyaura Coupling Optimization
Common Symptom: Low yield due to hydrolysis of C2-Cl (pyridone formation) or bis-coupling.[1]
The "Gold Standard" Protocol (C5-Selective)
Based on kinetic control principles.[1]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (1-3 mol%) | The large bite angle of dppf accelerates reductive elimination, favoring the C5 product before the catalyst can interrogate the C2 position. |
| Ligand Alternative | XPhos or SPhos | If the boronic acid is sterically hindered, use Buchwald ligands.[1] They form monolithic active species that are highly active for C-I bonds at room temperature.[1] |
| Base | Na₂CO₃ or K₃PO₄ (2.0 equiv) | Avoid hydroxides (NaOH/KOH). Strong nucleophiles attack the C2-Cl position (SNAr) to form the pyridone impurity. |
| Solvent | DME/Water (4:1) or Toluene/Water | DME (Dimethoxyethane) provides excellent solubility for the iodopyridine while maintaining a polarity that stabilizes the Pd(II) intermediate. |
| Temperature | 40°C - 60°C | CRITICAL: Do not reflux initially. The C5-I bond reacts at mild temperatures.[1] Refluxing promotes C2-Cl activation.[1] |
Troubleshooting Guide (Q&A)
Q: I am seeing significant amounts of the de-iodinated starting material (2,3-dichloropyridine). Why? A: This is Protodeiodination .[1] It occurs when the Pd(II)-aryl species captures a hydride instead of transmetallating.[1]
-
Fix 1: Ensure your solvent is strictly degassed.[1] Oxygen promotes homocoupling, which leaves excess hydride sources to attack the starting material.[1]
-
Fix 2: Switch to anhydrous THF and use Cs₂CO₃ . Water can sometimes act as a proton source in these cycles if the transmetallation is slow.
Q: My reaction stalls at 60% conversion. A: This is likely Catalyst Poisoning .[1] The pyridine nitrogen can coordinate to the Palladium, shutting down the cycle.
-
Fix: Increase catalyst loading to 5 mol% or, preferably, use a catalyst with a bulky ligand (like XPhos Pd G2 ) that sterically prevents the pyridine nitrogen from binding to the metal center.[1]
Module B: Sonogashira Coupling Optimization
Common Symptom: Homocoupling of the alkyne (Glaser coupling) consuming the reagent before the cross-coupling completes.
The "Copper-Free" Protocol
Copper is often the enemy here, as it promotes alkyne dimerization and can interact unpredictably with the pyridine nitrogen.[1]
| Parameter | Recommendation | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Robust standard.[1] The triphenylphosphine ligands are labile enough to allow oxidative addition of the weak C-I bond. |
| Co-Catalyst | None (Copper-free) | If possible, avoid CuI.[1] If reaction is sluggish, add 1 mol% CuI but strictly exclude oxygen.[1] |
| Base | Triethylamine (TEA) or DIPEA | Use as both solvent and base, or as a co-solvent with THF.[1] |
| Solvent | THF or DMF | DMF accelerates the reaction but makes workup harder. THF is preferred for cleaner profiles.[1] |
| Temperature | Room Temperature (25°C) | The C5-I bond is highly reactive toward alkynes.[1] Heat is rarely needed and promotes side reactions.[1] |
Troubleshooting Guide (Q&A)
Q: The reaction turns black immediately and yield is low. A: This indicates Palladium Black precipitation . The catalyst is decomposing before it can re-enter the cycle.
-
Fix: Add excess ligand (e.g., 10 mol% PPh₃) to stabilize the active Pd(0) species.[1] Alternatively, switch to a more stable precatalyst like Pd(PPh₃)₄ .[1]
Q: I am getting a mixture of mono-coupled (C5) and bis-coupled (C2, C5) products. A: You are likely running too hot or with too much alkyne.[1]
-
Fix: Stoichiometry control. Add the alkyne dropwise (slow addition) to the catalyst/pyridine mixture. Keep the temperature below 40°C. The C2-Cl bond requires significantly higher activation energy (usually >80°C) to couple with alkynes.
Diagnostic Workflow: The "Rescue" Flowchart
Use this logic flow when your reaction fails to meet yield specifications (>80%).
Caption: Diagnostic logic for identifying failure modes in halopyridine coupling.
References
-
Selectivity in Halopyridines
-
Suzuki Coupling Optimization
-
Sonogashira Protocols
-
Catalyst Selection for Heterocycles
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,3-dichloro-5-iodopyridine before handling, as polyhalogenated pyridines can be potent sensitizers.[1]
Sources
Technical Support Center: 2,3-Dichloro-5-iodopyridine Optimization Guide
Executive Summary: The "Three-Handle" Architecture
2,3-Dichloro-5-iodopyridine (CAS: 97966-01-3) is a high-value scaffold in medicinal chemistry because it offers three distinct "handles" for orthogonal functionalization. However, its asymmetry creates a minefield of regioselectivity issues.
To troubleshoot effectively, you must visualize the molecule not as a static structure, but as a hierarchy of reactive sites:
| Position | Substituent | Primary Reactivity Mode | Relative Rate ( |
| C-5 | Iodine | Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Metal-Halogen Exchange (Lithiation) | Fastest ( |
| C-2 | Chlorine | Nucleophilic Aromatic Substitution ( | Medium (Activated by N) |
| C-3 | Chlorine | Steric/Electronic Modulator (Rarely displaced first) | Slowest (Deactivated) |
Module A: Troubleshooting Palladium-Catalyzed Cross-Couplings (C-5)
Context: You are attempting a Suzuki-Miyaura or Sonogashira coupling at the C-5 position, but the reaction is failing or yielding byproducts.
FAQ 1: "Why am I seeing significant amounts of 2,3-dichloropyridine (de-iodination)?"
Diagnosis: This is Protodehalogenation . The oxidative addition of Pd into the C-I bond is successful, but the intermediate is capturing a hydride instead of transmetallating with your boronic acid. Root Causes:
-
"Wet" Solvents: Water acts as a proton source if the transmetallation step is slow.
-
Excessive Heating: Promotes
-hydride elimination from alkyl ligands or solvent degradation.
Corrective Protocol (The "Dry-Fast" System):
-
Switch Solvent: Move from aqueous mixtures (Dioxane/H2O) to anhydrous Toluene or THF .
-
Change Base: Use anhydrous
or instead of aqueous carbonates. -
Catalyst Upgrade: Switch to a catalyst that promotes rapid transmetallation, such as
or XPhos Pd G2 . The bulky ligands protect the metal center and accelerate the cycle, outcompeting the side reaction [1, 5].
FAQ 2: "The reaction stalls at 50% conversion. Should I add more catalyst?"
Diagnosis: Likely Catalyst Poisoning . The pyridine nitrogen possesses a lone pair that can bind to Palladium, forming an inactive complex (
-
Do NOT just add more Pd.
-
Solution: Add a Lewis Acid additive (e.g., CuI at 5-10 mol% for Sonogashira) or use a catalyst with a chelating ligand (like dppf or Xantphos) that binds Pd tighter than the pyridine nitrogen can [6].
Module B: Troubleshooting Nucleophilic Substitution ( ) at C-2
Context: You are trying to displace the Chlorine at C-2 with an amine or alkoxide, but the reaction is sluggish or you observe C-3 attack.
FAQ 3: "Why is the substitution so slow? I thought C-2 was activated?"
Diagnosis: While C-2 is ortho to the nitrogen (activating), the C-3 Chlorine exerts a steric penalty . The incoming nucleophile must navigate the bulk of the adjacent chlorine. Corrective Protocol:
-
Solvent Force: Switch to polar aprotic solvents like DMSO, NMP, or DMF . These solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.
-
Temperature: This substrate often requires 80–100°C to overcome the steric barrier at C-2.
-
Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or
. Avoid strong alkoxide bases if your nucleophile is an amine, as they might compete [9].
FAQ 4: "How do I ensure I don't displace the C-3 Chlorine?"
The Self-Validating Logic:
-
Electronic Control: The C-2 position is electronically coupled to the ring Nitrogen (inductive and mesomeric withdrawal). The C-3 position is meta to the nitrogen and is not significantly activated for
. -
Validation: If you observe a byproduct, check the ¹H NMR.
-
C-2 Substitution Product: The remaining proton signals will show a specific coupling pattern (typically two doublets if the Iodine is still present).
-
C-3 Substitution: Highly unlikely under standard
conditions unless forcing conditions (superbases) are used via a benzyne mechanism [9].
-
Module C: The "Forbidden" Dance (Lithium-Halogen Exchange)
Context: You are using
FAQ 5: "I obtained a mixture of regioisomers. Did the Lithium migrate?"
Diagnosis: Yes, you triggered the Halogen Dance . Mechanism: Upon lithiation at C-5, the molecule has a highly acidic proton at C-4 (sandwiched between the C-5 Li and C-3 Cl). If the temperature rises above -70°C, the C-5 Lithium can deprotonate C-4, causing the Lithium to "dance" to C-4 while the Iodine migrates.
Corrective Protocol (The Cryogenic Turbo Method):
-
Temperature is Critical: Maintain -78°C strictly. Do not allow the reaction to warm to 0°C until after the electrophile has been added and quenched.
-
Reagent Switch: Replace
-BuLi with TurboGrignard ( ) .-
Why? The Mg-C bond is more covalent and less basic than the Li-C bond. It performs the I-Mg exchange rapidly at -20°C to 0°C without being basic enough to deprotonate the C-4 position, effectively stopping the halogen dance [1, 2].
-
Visual Troubleshooting Guides
Diagram 1: Reactivity & Selectivity Map
Caption: Hierarchy of reactive sites on 2,3-dichloro-5-iodopyridine. Blue arrows indicate primary reaction pathways; Red zones indicate steric/electronic barriers.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow for diagnosing reaction failures.
References
-
Halogen Dance Rearrangement. Wikipedia. (Accessed 2023). Mechanisms of halogen migration in heteroaromatics.
-
Lithium-Halogen Exchange Reactions. Stack Exchange Chemistry. (2018). Discussion on solvent effects and radical vs polar mechanisms in Li-exchange.
-
2,3-Dichloro-5-iodopyridine Properties. ChemicalBook. (Accessed 2023). Physical properties and safety data.
-
Microwave-Assisted Regioselective Suzuki Coupling. MDPI Molecules. (2012). Investigation of regioselectivity in dichloropyrimidines (analogous reactivity).
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Comprehensive review on coupling strategies for polyhalogenated heterocycles.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (2016). Analysis of ligand effects on site selectivity in pyridines and diazines.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data. Jubilant Ingrevia. (Accessed 2023). Handling and safety protocols for similar chlorinated pyridines.
-
Predicting Regioselectivity in Coupling. Semantic Scholar. (2006). A guide for predicting coupling sites in polyhaloheteroaromatics.
-
Understanding Regioselectivity in SNAr. WuXi AppTec. (Accessed 2023). QM analysis of SNAr regioselectivity in dichloropyrimidines.
Technical Support Center: Catalyst Selection for 2,3-Dichloro-5-Iodopyridine
Ticket ID: #PYR-5-I-CL2-COUPLING Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
You are working with 2,3-dichloro-5-iodopyridine , a high-value scaffold used frequently in kinase inhibitor synthesis. This substrate presents a "Goldilocks" challenge: you must activate the C5-Iodine bond without disturbing the C2-Chlorine (activated by the ring nitrogen) or the C3-Chlorine (sterically crowded).
This guide is not a textbook; it is a troubleshooting engine designed to navigate the electronic and steric biases of this specific molecule.
Module 1: The Substrate Profile (Know Your Enemy)
Before selecting a catalyst, you must visualize the reactivity hierarchy. The 2,3-dichloro-5-iodopyridine scaffold has three distinct reactive sites. Your catalyst selection relies on exploiting the Bond Dissociation Energy (BDE) differences between C-I and C-Cl, while managing the electronic activation at C2.
Reactivity Heatmap & Logic
Figure 1: Reactivity hierarchy.[1][2] Green indicates the primary coupling site. Yellow indicates the site most likely to cause selectivity issues.
The "Dichotomy" Risk
Critical Insight: While C5-I is theoretically more reactive, ligand-to-palladium ratios matter. Low ligand ratios can form multinuclear Pd clusters that alter selectivity, potentially activating the C2-Cl position prematurely [1]. Always ensure your catalyst system favors mononuclear Pd species (Ligand:Pd > 2:1) to maintain C5 selectivity.
Module 2: Troubleshooting Suzuki-Miyaura Coupling
Objective: Selective C-C bond formation at C5.
Common Failure Modes & Solutions
Q: I am observing significant protodehalogenation (product is 2,3-dichloropyridine). What is happening? A: The oxidative addition into C-I is fast, but transmetallation is stalling, allowing the Pd-Ar-I species to scavenge a hydride (likely from the solvent or base).
-
Fix 1 (Solvent): Switch to strictly anhydrous solvents (Dioxane or Toluene instead of aqueous mixtures).
-
Fix 2 (Base): Use anhydrous bases like CsF or K₃PO₄ instead of aqueous Na₂CO₃.
-
Fix 3 (Catalyst): Switch to Pd(dppf)Cl₂[1]·CH₂Cl₂ . The bidentate ligand prevents β-hydride elimination pathways and accelerates reductive elimination [2].
Q: I am seeing "over-coupling" (reaction at C2-Cl). A: Your catalyst is too active, or the temperature is too high. The C2-Cl bond is electronically activated by the adjacent Nitrogen.
-
Fix: Avoid "hot" precatalysts like XPhos or SPhos for the first step. These ligands are designed to activate chlorides.
-
Recommended System: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) at 60–80°C. These "classic" catalysts are excellent at discriminating between I and Cl.
Data Table: Catalyst Screening for C5 Selectivity
| Catalyst System | Ligand Class | Selectivity (C5 vs C2) | Recommendation |
| Pd(PPh₃)₄ | Monodentate Phosphine | High | Standard Start. Good balance of activity/selectivity. |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | Very High | Best for Boronic Esters. Robust against dehalogenation. |
| Pd(OAc)₂ + XPhos | Dialkylbiaryl Phosphine | Low/Medium | Avoid. Too active; risks C2 coupling. |
| Pd₂dba₃ + P(tBu)₃ | Bulky Electron-Rich | Low | Avoid. Will activate C2 and C3 chlorides. |
Module 3: Troubleshooting Buchwald-Hartwig Amination
Objective: Selective C-N bond formation at C5.
Q: The reaction is turning black immediately and stalling (0% conversion). A: This is likely catalyst poisoning . The pyridine nitrogen and the iodine can form stable, non-reactive complexes with Palladium, or the amine nucleophile is binding too tightly to the metal center.
-
The Solution: Use Palladacycle Precatalysts (e.g., Buchwald G3/G4). These generate the active Pd(0) species inside the catalytic cycle, bypassing the induction period where poisoning occurs [3].
Q: Which ligand should I use for the C5-I position? A: Unlike Suzuki, you need a specialized ligand here because the resulting C-N bond formation is sensitive to sterics at the C3 position.
Decision Tree: Ligand Selection
Figure 2: Ligand selection logic for C-N coupling. Using G3/G4 precatalysts ensures rapid initiation.
Module 4: Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling (C5-Selective)
Use this for coupling boronic acids/esters to the C5-I position without touching the chlorides.
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with:
-
2,3-dichloro-5-iodopyridine (1.0 equiv)
-
Boronic Acid (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv / 3 mol%)
-
Cs₂CO₃ (2.0 equiv) - Note: Anhydrous base is preferred over aqueous.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.[3]
-
Workup: Filter through Celite. If C2-coupling is observed (M+Ar+Ar), lower temp to 60°C.
Protocol B: "Difficult" Buchwald-Hartwig (C5-Selective)
Use this for amines that fail with standard conditions.
-
Setup: Charge vial with:
-
2,3-dichloro-5-iodopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv) - Alternatively RuPhos Pd G3 for secondary amines.
-
Cs₂CO₃ (2.0 equiv) - Milder than NaOtBu, prevents SnAr at C2.
-
-
Solvent: Anhydrous Toluene or DME .
-
Reaction: Heat to 80°C .
-
Pro-Tip: If the amine is volatile, use a sealed tube.
-
Note: Do not use NaOtBu unless necessary; the strong alkoxide can trigger nucleophilic aromatic substitution (S_NAr) at the C2-Cl position (displacing Cl with OtBu or the amine directly without Pd) [4].
-
Module 5: Sequential Functionalization (The "After" Steps)
Once you have successfully coupled at C5, you are left with a 2,3-dichloro-substituted pyridine.
-
Next Step (C2-Cl): The C2 position is now the most reactive site. You can use Suzuki (with XPhos/SPhos) or S_NAr (nucleophilic displacement with amines/alkoxides).
-
Final Step (C3-Cl): This is the "hard" coupling. It requires bulky, electron-rich ligands like P(tBu)₃ or Ad₂Pn (CataCXium A) and higher temperatures (100°C+) to force oxidative addition [5].
References
-
Fairlamb, I. J. S., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." White Rose Research Online. Available at: [Link]
-
Ishiyama, T., Miyaura, N., & Suzuki, A. (1995).[4] "Suzuki-Miyaura Cross-Coupling Reaction."[1][4][5][6] Chemical Reviews. Available at: [Link]
-
WuXi AppTec. (2021). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. Available at: [Link]
-
Langer, P., et al. (2016). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Molecular Diversity. Available at: [Link]
-
Fisher Scientific. (2024). "Suzuki-Miyaura Cross-Coupling Reaction Guide." Available at: [Link]
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
Technical Support Center: 2,3-Dichloro-5-Iodopyridine Reactivity Guide
Current Status: Operational Ticket ID: #PYR-235-SOLV Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]
Welcome to the Reactivity Command Center
You are working with 2,3-dichloro-5-iodopyridine , a high-value scaffold due to its "orthogonal reactivity."[1] This molecule is a loaded spring: it possesses three halogen handles, each responding to different chemical triggers.[1]
-
C5-Iodine: The "Soft" Handle.[1] Highly reactive toward Transition Metal Catalyzed Cross-Coupling (Suzuki, Sonogashira).[1][2]
-
C2-Chlorine: The "Hard" Handle.[1] Activated by the ring nitrogen; highly reactive toward Nucleophilic Aromatic Substitution (
).[2] -
C3-Chlorine: The "Silent" Handle.[1] Sterically hindered and electronically deactivated. Usually the last to react.
The Critical Variable: Solvent choice is not just about solubility; it dictates the mechanism and selectivity of your reaction.
Module 1: Troubleshooting Cross-Coupling (Suzuki/Sonogashira)
Target Site: C5-Iodine Primary Issue: Loss of Iodine (Protodehalogenation) or C2-Cl scrambling.[1][2]
The Mechanism
Palladium (Pd) undergoes oxidative addition into the weakest carbon-halogen bond.[2] The Bond Dissociation Energy (BDE) for C-I is significantly lower than C-Cl.[1][2] However, polar coordinating solvents can sometimes arrest the catalyst or promote side reactions.[1]
Q: Why is my reaction stalling or yielding de-iodinated product?
A: You are likely using a solvent that promotes protonolysis or fails to stabilize the catalytic cycle.
The Fix: Switch to a biphasic solvent system or a non-coordinating ether .
| Solvent System | Suitability | Mechanistic Insight |
| 1,4-Dioxane / Water (4:1) | Optimal | Water dissolves the inorganic base (K₂CO₃/Cs₂CO₃) essential for transmetallation.[1][2] Dioxane solvates the Pd-complex without over-coordinating.[1] |
| Toluene / Water | High | Excellent for preventing protodehalogenation.[1] The non-polar toluene protects the aryl-Pd intermediate from stray protons.[1] |
| DMF or DMSO | Risk | High polarity accelerates the reaction but increases the risk of "homocoupling" and C2-activation if temperatures exceed 80°C. |
Q: Can I couple at C2-Cl using Palladium?
A: Not easily while the Iodine is present.[1] Pd(0) is highly chemoselective for C-I over C-Cl.[1][2] However, if you use phosphine-ligand-free conditions in water/DMF (See Reference [1]), you risk activating the C2-Cl if the Iodine has already reacted or if you use forcing conditions.[1][2]
Visual Workflow: Cross-Coupling Decision Tree
Module 2: Troubleshooting (Nucleophilic Substitution)
Target Site: C2-Chlorine Primary Issue: Hydrolysis (formation of 2-hydroxy-3-chloro-5-iodopyridine) or lack of reactivity.[1][2]
The Mechanism
The reaction proceeds via a Meisenheimer Complex . The electronegative Nitrogen atom pulls density, making C2 electrophilic.[1]
-
Solvent Role: You need a solvent that solvates the cation (Na+, K+) but leaves the nucleophilic anion (RO-, RNH-) "naked" and aggressive.[1][2]
Q: Why is my nucleophile attacking C4 or not reacting at all?
A: In 2,3-dichloro-5-iodopyridine, C4 is not halogenated, so attack there is unlikely unless via a "Tele-substitution" (rare).[1][2] The issue is usually solvation shell shielding .
The Fix: Use Dipolar Aprotic Solvents . Avoid protic solvents (Alcohols) if the nucleophile is weak.[2]
| Solvent | Dielectric Constant ( | Effect on Nucleophile | Recommendation |
| DMSO | 46.7 | Supercharger. Leaves anions naked.[1][2] Increases rate 100x-1000x vs MeOH.[1] | Use for weak nucleophiles (amines). |
| DMF / NMP | 36.7 / 32.2 | Excellent balance.[2] High solubility for the pyridine. | Standard Choice. |
| MeOH / EtOH | ~33 / 24 | Dampener. Hydrogen bonds to the nucleophile, reducing its energy. | Avoid unless using highly reactive alkoxides.[1] |
| THF | 7.5 | Poor solvation of ionic nucleophiles.[1] | Avoid for |
Q: I see a "Pyridone" byproduct (OH at C2).[1][2] Why?
A: Wet Solvent. In highly polar solvents like DMSO, even trace water (ppm levels) becomes a competitive nucleophile because the chloride is so activated.[2]
-
Protocol Adjustment: Dry your DMF/DMSO over molecular sieves (3Å) for 24h prior to use. Perform the reaction under Argon.
Module 3: Troubleshooting Lithium-Halogen Exchange
Target Site: C5-Iodine (to generate C5-Li) Primary Issue: "Halogen Dance" (Isomerization).
The Mechanism
Treatment with n-BuLi or i-PrMgCl leads to exchange at C5-I (weakest bond).[1][2] However, the resulting C5-Li species is basic.[1] If the temperature is too high, it can deprotonate C4-H, leading to the migration of the Lithium to C4 (Halogen Dance), resulting in scrambled products.[1]
Q: My electrophile trapping failed, and I got a mix of isomers.
A: Your solvent allowed the aggregate to break too fast, or the temperature was too high.
The Fix:
-
Solvent: Anhydrous Diethyl Ether or Toluene is often superior to THF for stability.[1] THF coordinates Lithium strongly, making the species more basic and prone to "Dance" side reactions.[1]
-
Temperature: Must be -78°C strictly.
Visual Workflow: Reactivity Map
References
-
Li, H. et al. "Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media."[1] Molecules, 2010.[1]
- Relevance: Validates aqueous media for chloropyridine coupling and highlights regioselectivity challenges.
-
Lutz, A. et al. "Regioselective Functionalization of 2,3,5-Trisubstituted Pyridines."[1] Journal of Organic Chemistry, 2024.[1] [2]
- Relevance: Definitive guide on the "tug of war" between C2 and C5 positions in polyhalogen
-
Schlosser, M. "The Halogen Dance Reaction on Pyridines."[1] Angewandte Chemie, 2005.[1] [2]
-
Relevance: Foundational text on the mechanism of lithium-halogen exchange scrambling in poly-halo systems.[1]
-
-
Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocol."[1]
- Relevance: Standard operating procedures for solvent selection in Pd-c
Sources
Technical Support Ticket #5-IOD-23CL: Regioselectivity & Temperature Control
This guide is structured as a Technical Support Center response for researchers working with 2,3-dichloro-5-iodopyridine (CAS: 22633-55-2) . It addresses the critical thermodynamic and kinetic parameters required to achieve site-selective functionalization.
Status: Open Priority: High (Experimental Failure Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are working with 2,3-dichloro-5-iodopyridine , a scaffold with three distinct electrophilic sites. The primary challenge is distinguishing between the C5-Iodide (soft electrophile), C2-Chloride (activated hard electrophile), and C3-Chloride (sterically crowded/deactivated).
Temperature is not just a variable here; it is the switch that determines which bond breaks.
-
-78°C: Activates C5-I (Lithium-Halogen Exchange).[1]
-
20°C – 60°C: Activates C5-I (Pd-Catalysis) OR C2-Cl (
with strong nucleophiles). -
>80°C: Risks "Halogen Dance" (scrambling) or loss of C-Cl selectivity.
Module 1: Metal-Halogen Exchange (The "Cold" Zone)
Target: C5-Iodine Operational Temperature: -78°C (Strict)
The Critical Failure Mode: Halogen Dance
If you perform Lithium-Halogen exchange at temperatures above -60°C, or if the reaction time is prolonged, the lithiated intermediate at C5 will deprotonate the C4 position (ortho to the C3-Cl). This triggers a Halogen Dance , where the lithium and a halogen migrate, leading to a mixture of regioisomers (often 4-iodo or 6-iodo species) rather than the desired 5-substituted product.
Validated Protocol: C5-Selective Lithiation
-
Solvent: Anhydrous THF (Ether is acceptable; avoid coordinating solvents like TMEDA unless directing ortho-lithiation).
-
Cryogenics: Cool substrate solution to -78°C (Dry ice/Acetone).
-
Reagent: Add n-BuLi (1.05 equiv) dropwise.
-
Rate: Slow addition is crucial to maintain internal temperature below -70°C.
-
-
Equilibration: Stir for exactly 15–30 minutes .
-
Warning: Do not exceed 45 minutes. The thermodynamic drive to isomerize increases with time.
-
-
Quench: Add electrophile (e.g., aldehyde, DMF, iodine) at -78°C.
-
Warming: Allow to warm to room temperature only after the electrophile has fully reacted.
Pro-Tip (Turbo Grignard): If your electrophile is compatible with magnesium, use iPrMgCl·LiCl at -15°C to 0°C . The C-Mg bond is more covalent than C-Li, significantly reducing the risk of Halogen Dance while successfully exchanging the C5-Iodine.
Module 2: Nucleophilic Aromatic Substitution (The "Warm" Zone)
Target: C2-Chlorine Operational Temperature: 0°C – 60°C
The Selectivity Mechanism
The Nitrogen atom at position 1 activates the C2-Chlorine via the inductive (
-
C2-Cl: Highly reactive to
. -
C3-Cl: Inert under standard conditions.
-
C5-I: Generally inert to
unless copper catalysis is used.
Validated Protocol: C2-Selective Amination
-
Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential).
-
Base:
or DIPEA (2-3 equiv). -
Nucleophile: Primary or secondary amine (1.0 equiv).
-
Temperature:
-
Aliphatic Amines: Start at 0°C , warm to RT .
-
Anilines/Weak Nucleophiles: Heat to 60°C .
-
-
Monitoring: TLC/LCMS.
-
Stop Condition: If you see bis-substitution (reaction at C3) or loss of Iodine, reduce temperature by 20°C.
-
Data Table: Temperature vs. Selectivity (
| Nucleophile Type | Temp (°C) | C2-Substitution | C3-Substitution | C5-Iodine Status |
| Alkoxides (NaOR) | 0°C | >98% | <1% | Intact |
| Aliphatic Amines | 25°C | >95% | <2% | Intact |
| Anilines | 80°C | 90% | <5% | Risk of reduction |
| Thiols (NaSR) | 0°C | >95% | <1% | Intact |
Module 3: Transition Metal Catalysis (The "Hot" Zone)
Target: C5-Iodine (Suzuki/Sonogashira) Operational Temperature: 40°C – 80°C
The Chemoselectivity Hierarchy
Oxidative addition rates follow bond dissociation energies: C-I < C-Br < C-Cl . To couple at C5 without touching C2 or C3, you must control the catalyst activity.
Validated Protocol: C5-Selective Suzuki Coupling
-
Catalyst:
(Standard) or (Robust).-
Avoid: Highly active precatalysts (e.g., XPhos-Pd-G2) at high temps, as they may activate the C2-Cl.
-
-
Base:
or (mild bases preferred over hydroxides). -
Solvent: Dioxane/Water (4:1).
-
Temperature: 50–60°C .
-
Critical: Do not reflux (100°C) unless C2-Cl activation is desired. At 60°C, the C-I bond reacts exclusively.
-
-
Stoichiometry: Use 1.0–1.1 equiv of Boronic Acid. Excess boronic acid + high heat = double coupling.
Troubleshooting & FAQs
Q: I attempted the Suzuki coupling at 100°C and got a complex mixture. Why? A: At 100°C, the energy barrier for oxidative addition into the C2-Cl bond is overcome. You likely have a mixture of C5-product, C2-product, and C2,C5-bis-coupled product. Fix: Lower temp to 60°C and monitor by LCMS.
Q: During lithiation at -78°C, I see a precipitate form, and the yield is low. A: 2,3-dichloro-5-iodopyridine has limited solubility in pure hexane/pentane at -78°C. Ensure you are using THF. If precipitation occurs, the exchange is surface-limited. Fix: Ensure the starting material is fully dissolved in THF before cooling, or add the BuLi slower to prevent local concentration spikes.
Q: Can I substitute the C3-Chlorine? A: Not easily. Direct substitution at C3 is blocked by the C2-Cl and C4-H. You typically need to remove the C2-Cl first (hydrodehalogenation) or use extreme forcing conditions (high temp, sealed tube), which will likely destroy the C5-I functionality first.
Decision Logic & Reaction Pathways
The following diagram illustrates the decision matrix for functionalizing this specific scaffold based on temperature and reagent choice.
Caption: Decision tree for 2,3-dichloro-5-iodopyridine functionalization. Green nodes indicate safe/selective pathways; Red nodes indicate failure modes.
References
-
Schnürch, M., et al. (2007).[2] "Halogen dance reactions—A review." Chemical Society Reviews.[2] Link
- Relevance: Foundational mechanism of the halogen dance in pyridine systems and temper
-
Schlosser, M. (2005).[3] "The 2×3 Isomerization of Halopyridines and Halolines." Angewandte Chemie International Edition. Link
- Relevance: Establishes the thermodynamic drivers for lithium migr
-
Lutz, M. R., et al. (2016).[3] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science. Link
- )
-
Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal. Link
- Relevance: Protocol for Turbo-Grignard exchange as a safer altern
Sources
dealing with low solubility of 2,3-dichloro-5-iodopyridine in reactions
Case Reference: #PYR-HAL-05
Executive Summary: The "Brick" Effect
2,3-Dichloro-5-iodopyridine (CAS: 97966-01-3) is a high-value scaffold for dual-functionalization: it offers a "soft" electrophile (C-5 Iodine) for metal-catalyzed couplings and a "hard" electrophile (C-2 Chlorine) for nucleophilic aromatic substitution (
However, its high crystallinity and lipophilicity often lead to "The Brick Effect" —the material remains as a slurry in standard polar protic solvents or precipitates upon the addition of aqueous bases, stalling catalytic cycles and causing localized decomposition. This guide addresses how to maintain homogeneity to ensure reaction kinetics are governed by electronics, not mass transfer.
Solvent Compatibility Matrix
Directive: Do not rely on standard "like dissolves like" heuristics. This molecule requires specific dipole interactions to break its lattice energy.
| Solvent Class | Solvent | Solubility Rating | Application Context | Technical Note |
| Polar Aprotic | DMF / DMAc | High | Preferred. Breaks lattice energy via dipole interactions.[1] High BP allows for required activation energy. | |
| Polar Aprotic | DMSO | High | Excellent solubilizer but difficult to remove during workup. Use only if DMF fails. | |
| Ethers | THF / 2-MeTHF | Moderate | Lithiation / Grignard | Good for cryogenic reactions. Solubility drops significantly < 0°C; requires dilute concentrations (0.1 M). |
| Chlorinated | DCM / DCE | High | Workup / Friedel-Crafts | Excellent solubility but poor compatibility with basic coupling conditions (carbene formation risk). |
| Protic | MeOH / Water | Very Low | Anti-Solvent | Do not use as primary solvent. Use water only to precipitate product during workup. |
| Hydrocarbons | Hexanes | Low | Purification | Used to wash away non-polar impurities; the pyridine will likely remain solid. |
Workflow Module A: Metal-Catalyzed Cross-Coupling (Suzuki)
The Issue: You are running a Suzuki coupling at C-5. You add aqueous carbonate base, and the reaction turns into a gummy slurry. Conversion stops at 30%.
Root Cause: The lipophilic pyridine stays in the organic phase, while the base stays in the water. The interface is too small for effective transmetallation.
The Fix: Implement a Phase-Transfer / Co-Solvent System .
Optimized Protocol: The "Homogeneous-to-Biphasic" Ramp
-
Dissolution: Dissolve 2,3-dichloro-5-iodopyridine (1.0 equiv) and Boronic Acid (1.1 equiv) in Dioxane or DMF (Concentration: 0.2 M). Do not add water yet.
-
Catalyst Loading: Add Pd catalyst (e.g.,
, 3-5 mol%). Stir for 5 mins to ensure catalyst distribution. -
Base Activation (The Critical Step):
-
Option A (Miscible): Add
(2.5 equiv) dissolved in the minimum amount of water (ratio 4:1 Organic:Water). The mixture should remain mostly homogeneous or a fine emulsion. -
Option B (Immiscible - Toluene/Water): If using Toluene, you MUST add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 10 mol%. This shuttles the hydroxide/carbonate into the organic layer.
-
-
Thermal Ramp: Heat to 80-100°C. The high temp increases solubility of the transient Pd-complexes.
Figure 1: Decision logic for preventing precipitation during Suzuki Coupling.
Workflow Module B: Nucleophilic Aromatic Substitution ( )
The Issue: You are trying to displace the C-2 Chlorine with an amine. The reaction is sluggish even at reflux, or you see "tarring" (decomposition).
Root Cause:
-
Lattice Energy: The solid SM isn't dissolving enough to react at a useful rate.
-
Regioselectivity: The C-3 chlorine provides steric hindrance, making C-2 less accessible than in a simple chloropyridine.[1]
-
Aggregation: At high concentrations, the product and SM may co-crystallize.
The Fix: High-Temperature Homogeneity (The "Melt" Approach).
Troubleshooting Guide:
Optimization
| Symptom | Diagnosis | Corrective Action |
| Solid residue at bottom of flask | Solvent is too non-polar (e.g., THF, MeCN).[1] | Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO .[1] These have high boiling points and dissolve the "brick" effectively. |
| Reaction stalls at 50% | Product inhibition (Product is crashing out and coating the SM). | Increase dilution factor (from 0.5 M to 0.1 M). Increase temperature to 120°C. |
| Wrong Regioisomer (C-4 attack) | Rare, but possible if C-2 is blocked.[1] | Lower temperature and use a stronger base (NaH) to promote kinetic control at C-2. |
| Dark Tar Formation | Thermal decomposition of the Iodine bond. | Degas the solvent thoroughly ( |
Module C: Purification (The "Crash and Filter" Method)
Because 2,3-dichloro-5-iodopyridine and its derivatives are often highly lipophilic solids, you can exploit their insolubility in water for a solvent-free purification.[1]
Protocol:
-
Completion: Ensure reaction is complete (TLC/LCMS).
-
Cooling: Cool the reaction mixture (usually DMF/DMSO) to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (5x the reaction volume) while stirring vigorously.
-
Why? The DMF/DMSO mixes with water. The lipophilic pyridine product cannot stay in solution and will "crash out" as a solid.
-
-
Filtration: Filter the solid via a Buchner funnel.
-
Wash: Wash the cake with water (to remove DMF) and then Hexanes (to remove grease/impurities).
-
Drying: Vacuum dry.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent for the reaction?
A: Generally, no. While ethanol is polar, these polyhalogenated pyridines have poor solubility in alcohols compared to aprotic solvents. Furthermore, in
Q: I need to lithiate at C-5 (Halogen-Metal Exchange) instead of Suzuki. What solvent do I use? A: You must use anhydrous THF or 2-MeTHF . Since solubility is lower at -78°C, ensure you use a dilute system (0.05 - 0.1 M).[1] If the SM precipitates upon cooling, add the n-BuLi slowly; the lithiated species is often more soluble than the neutral parent.
Q: The iodine fell off during my reaction (Dehalogenation). Why?
A: This is common in Pd-catalyzed reactions if the hydride source is present (e.g., excess alcohol or formate). Ensure your solvent is anhydrous and avoid prolonged heating times. If using
References & Authority
-
Solubility & Properties of Polyhalogenated Pyridines:
-
Source: PubChem Compound Summary for 2,3-Dichloro-5-(trifluoromethyl)pyridine (Analogous solubility profile).[1]
-
Link:
-
-
Suzuki Coupling in Aqueous Media (Micellar/PTC):
-
Regioselectivity in SNAr of Dichloropyridines:
-
Source: WuXi AppTec, QM Magic Class, Chapter 29. "Regioselectivity in SNAr reaction of Dichloropyrimidines/pyridines."
-
Link:
-
-
Purification of Chloropyridines (Precipitation Methods):
Sources
Introduction: Navigating the Challenges of 2,3-Dichloro-5-Iodopyridine
An in-depth guide to the workup and purification of reactions involving 2,3-dichloro-5-iodopyridine, a key building block in modern synthetic chemistry.
As a Senior Application Scientist, I've frequently guided researchers through the intricacies of handling halogenated heterocycles. 2,3-Dichloro-5-iodopyridine is a valuable synthon, particularly in the synthesis of agrochemicals and pharmaceuticals, due to its distinct reactivity profile.[1] The iodine atom provides a reactive handle for cross-coupling reactions, while the chlorine atoms offer sites for subsequent functionalization or modulate the electronic properties of the ring.
However, its polyhalogenated and nitrogen-containing nature presents specific challenges during reaction workup and purification. Issues such as persistent catalyst contamination, competitive side reactions, and purification difficulties are common hurdles. This guide is structured to provide direct, actionable solutions to the most common problems encountered in the lab, grounding every recommendation in fundamental chemical principles.
Physical & Safety Data Summary
Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂IN | |
| Molecular Weight | 273.89 g/mol | N/A |
| Appearance | White to light-yellow crystalline solid | [2] |
| Melting Point | 60 - 62 °C | [2] |
| Solubility | Soluble in many organic solvents (DCM, Chloroform, Acetone, MeOH, Benzene, Toluene); very slightly soluble in water. | [2][3] |
| Stability | Stable under normal conditions; may react with strong oxidizing agents. | [2][4] |
Core Safety Precautions:
-
Handling: Always handle in a well-ventilated area or fume hood.[5] Avoid generating dust.[4] Do not get in eyes, on skin, or on clothing.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Hazards: Harmful if swallowed or inhaled.[3] Causes skin and serious eye irritation.[4] May cause an allergic skin reaction.[3]
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific, practical problems encountered during the workup of reactions containing 2,3-dichloro-5-iodopyridine and its derivatives.
Issue 1: Persistent Palladium Contamination in the Product
Scenario: After a Suzuki, Heck, or Sonogashira coupling, your purified product is still grey/black, and ICP-MS analysis shows high levels of residual palladium.
Causality: The Lewis basic nitrogen atom of the pyridine ring can form stable complexes with palladium species (both Pd(0) and Pd(II)), preventing their complete removal through simple extraction or filtration.[7] This chelation keeps the metal solubilized in the organic phase along with your product.[8]
Solutions:
-
Filtration through Celite®: Finely dispersed palladium black is a common culprit. A preliminary filtration through a pad of Celite is a simple and effective first step to remove the bulk of insoluble metal particles.[9]
-
Aqueous Washes with Chelating Agents:
-
Saturated Ammonium Chloride (NH₄Cl): Washing the organic layer with a saturated aqueous solution of NH₄Cl can help complex and draw copper salts (from Sonogashira reactions) into the aqueous phase.[10]
-
Thiol-Based Washes: An aqueous wash with N-acetylcysteine or sodium thioglycolate can be effective. The soft thiol group has a high affinity for the soft palladium metal, forming water-soluble complexes.
-
-
Solid-Phase Scavenging (The Gold Standard): For meeting strict regulatory limits (<10 ppm for APIs), solid-supported scavengers are often necessary.[11]
-
Thiol-Functionalized Silica: Materials like SiliaMetS® Thiol are highly effective at binding palladium.[7] The crude product solution is stirred with the scavenger (or passed through a cartridge) to capture the residual metal.
-
Activated Carbon: While less specific, a treatment with activated carbon can significantly reduce palladium levels. It is often used in combination with other methods.
-
Experimental Protocol: Palladium Removal via Celite Filtration and Scavenging
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).[9]
-
Prepare a filtration setup by packing a 1-2 cm thick pad of Celite® onto a sintered glass funnel.[9]
-
Filter the diluted reaction mixture through the Celite pad. Wash the pad thoroughly with the same organic solvent to ensure complete recovery of the product.[9]
-
Combine the filtrates. If palladium contamination is still suspected, add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the catalyst load).[7]
-
Stir the mixture at room temperature for 2-12 hours. The optimal time should be determined empirically.
-
Filter off the scavenger and wash it with the organic solvent.
-
Proceed with the standard aqueous workup.
Issue 2: Low Recovery or Product Decomposition During Aqueous Workup
Scenario: You observe a significant loss of material after performing a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃).
Causality: While generally stable, polyhalogenated pyridines can be susceptible to nucleophilic aromatic substitution (SₙAr), especially at elevated temperatures or with prolonged exposure to strong bases. Hydroxide ions can displace one of the chlorine atoms, leading to the formation of highly polar and potentially water-soluble dichlorohydroxypyridine byproducts. The rate of hydrolysis is dependent on factors like hydroxide concentration and temperature.[12]
Solutions:
-
Use Milder Bases: For neutralizing acidic reagents, opt for a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or K₂CO₃.[10]
-
Minimize Contact Time & Temperature: Perform aqueous extractions at room temperature or below (using an ice bath) and avoid vigorous, prolonged stirring with basic solutions.
-
Brine Wash: Always wash the organic layer with a saturated aqueous solution of NaCl (brine) as the final step.[10] This helps to remove residual water and break up any emulsions that may have formed.[13]
Issue 3: Difficulty Separating Product from Unreacted Starting Material or Byproducts via Chromatography
Scenario: Your product and the starting 2,3-dichloro-5-iodopyridine have very similar Rf values on silica gel TLC, making chromatographic separation inefficient.
Causality: If the performed reaction (e.g., a Suzuki coupling) replaces the iodine with a similarly nonpolar group, the overall polarity of the molecule may not change significantly. This results in poor separation on standard silica gel. Furthermore, the basicity of the pyridine nitrogen can lead to peak tailing on acidic silica gel.[14]
Solutions:
-
Optimize the Mobile Phase:
-
Add a Basic Modifier: To mitigate peak tailing, add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate).[15] The triethylamine will preferentially interact with the acidic silanol groups on the silica surface, allowing your pyridine product to elute with a much-improved peak shape.[14]
-
-
Change the Stationary Phase:
-
Basic Alumina: For particularly stubborn separations or acid-sensitive compounds, switching to basic alumina can be highly effective.[16] The basic surface of the alumina minimizes the strong interactions that cause tailing with pyridine compounds.
-
Reverse-Phase Chromatography: If the product and impurities have sufficient differences in hydrophobicity, reverse-phase (C18) column chromatography is an excellent alternative.
-
Workflow Diagram: Choosing a Purification Strategy
Caption: Decision tree for post-reaction purification.
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the halogen atoms in 2,3-dichloro-5-iodopyridine in cross-coupling reactions?
The reactivity generally follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl. Therefore, in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, Sonogashira, Heck), the C-I bond at the 5-position will react selectively under standard conditions.[17][18] This allows for the introduction of a substituent at the 5-position while leaving the two chlorine atoms intact for potential subsequent transformations. Achieving reactivity at the C-Cl positions typically requires more forcing conditions, different catalyst/ligand systems, or the absence of a more reactive C-I bond.[19]
Q2: My reaction involves a strong nucleophile. Which position is most likely to react in an SₙAr reaction?
In nucleophilic aromatic substitution (SₙAr) reactions on polyhalogenated pyridines, the position of attack is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. For many nucleophiles, attack occurs preferentially at the positions ortho or para to the ring nitrogen. In the case of 2,3,5,6-tetrafluoro-4-iodopyridine, for example, nucleophiles like hydroxide and ammonia attack at the 2-position.[20] For 2,3-dichloro-5-iodopyridine, the situation is complex, but the positions ortho to the nitrogen (the 2-position) are generally the most activated towards SₙAr.
Q3: What are the best solvent systems for liquid-liquid extraction of this compound?
Given its good solubility in common organic solvents and poor solubility in water, a standard aqueous workup is effective.[2][13]
-
Recommended Organic Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform.
-
Aqueous Washes:
-
Water or dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Saturated sodium bicarbonate (NaHCO₃) to remove acidic impurities.
-
Saturated sodium chloride (Brine) to remove water and break emulsions.[10]
-
Q4: Can I purify my product by recrystallization?
Yes, recrystallization can be a very effective method, especially if the crude product is a solid and relatively pure (>80-90%).[21] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Potential Solvent Systems:
-
Hexane / Ethyl Acetate
-
Ethanol / Water
-
Toluene
-
Experimental Protocol: General Recrystallization
-
Dissolve the crude solid in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).[21]
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Slowly add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., hexane) until the solution becomes faintly turbid.
-
Add a few drops of the first solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Hase, S., & Tulsie, B. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography, 614(1), 11-15. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
-
JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2,3-Dichloro-5-Trichloromethylpyridine. Retrieved from [Link]
-
Zare, A., et al. (2008). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Journal of Heterocyclic Chemistry, 45(4), 957-961. Retrieved from [Link]
-
Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1776-1804. Retrieved from [Link]
-
Mohan, A., & Reckhow, D. A. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. Water Research, 200, 117219. Retrieved from [Link]
-
Hartwig, J. F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2816-2833. Retrieved from [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Chambers, R. D., et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic, 2331-2335. Retrieved from [Link]
-
Colacot, T. J. (2015). Chapter 1: Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. In New Trends in Cross-Coupling. Wiley-VCH. Retrieved from [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]
-
Kaneriya, V., et al. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2-Chloro pyridine content in Trazodone. International Journal of Drug Delivery Technology, 14(4), 2054-59. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 329-353. Retrieved from [Link]
-
Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10842-10886. Retrieved from [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(42), 10141-10145. Retrieved from [Link]
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- 12. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
removing palladium catalyst from 2,3-dichloro-5-iodopyridine reaction mixtures
Ticket ID: PD-REM-23DC5I Subject: Removing Residual Palladium from 2,3-Dichloro-5-Iodopyridine Reaction Matrices Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Phase: Understanding Your Matrix
Before initiating a removal protocol, you must understand the specific chemical environment. You are working with a 2,3-dichloro-5-substituted pyridine scaffold (assuming the iodine has been utilized in a cross-coupling event, or you are purifying the starting material itself).
The Core Challenge: Pyridines are excellent ligands. The nitrogen atom (N1) possesses a lone pair that coordinates strongly with Palladium (Pd), forming stable Pd-Pyridine complexes. While the electron-withdrawing chlorine atoms at positions 2 and 3 reduce the basicity of the nitrogen, they do not eliminate its binding affinity entirely.
Critical Constraints:
-
C-Cl Bond Stability: You cannot use hydrogenative methods (e.g., Pd/C + H2) or aggressive reducing agents. These will likely cause hydrodehalogenation, stripping the chlorines at the 2,3-positions and ruining your scaffold.
-
Solubility: 2,3-dichloro-5-iodopyridine derivatives are typically lipophilic. They dissolve well in DCM, EtOAc, and THF but have negligible water solubility.[1] Aqueous extractions must be biphasic.
-
Iodine Sensitivity: If your molecule still retains the Iodine at C-5 (e.g., incomplete reaction or purification of starting material), avoid conditions that promote oxidative addition (active Pd(0) + heat).
Decision Matrix (Method Selection)
Use the following logic flow to select the appropriate removal technique for your scale and purity requirements.
Caption: Decision tree for selecting palladium removal strategy based on initial contamination levels and target purity.
Protocol 1: Solid-Supported Scavengers (The Gold Standard)
This is the most reliable method for halo-pyridines because it avoids harsh chemicals that could cleave the C-Cl bonds.
Recommended Phase: Functionalized Silica (Thiol or DMT)[2]
-
SiliaMetS® Thiol (or equivalent): Best general-purpose scavenger for Pd(II) and Pd(0).
-
SiliaMetS® DMT (Dimercaptotriazine): Use if the Pd is bound to bulky phosphine ligands (e.g., dppf, Xantphos) or if the Thiol fails.
Step-by-Step Workflow
-
Dissolution: Dissolve crude mixture in a non-coordinating solvent (THF, EtOAc, or Toluene). Avoid MeOH or DMF if possible, as they can compete for Pd coordination.
-
Dosage: Add 4–5 equivalents of resin relative to the residual Pd content (not the product).
-
Calculation: If you used 1 mol% catalyst, assume 100% remains.
-
-
Incubation: Stir at 40–50°C for 4 hours .
-
Note: Heat is crucial here. The Pd-Pyridine bond is kinetically stable; heat helps the Pd dissociate from the pyridine N and bind to the Thiol S (thermodynamically preferred).
-
-
Filtration: Filter through a 0.45 µm pad or fritted glass to remove the resin.
-
Wash: Rinse the resin cake with solvent to recover any entrained product.
Self-Validation Check:
-
Visual: The resin should turn dark brown/black. The filtrate should lighten significantly.
-
Chemical: Run a test aliquot. If the filtrate is still dark, add fresh resin and stir for another 2 hours.
Protocol 2: Activated Carbon (Bulk Removal)
Use this if the crude is "tar-like" or has very high Pd content (>1000 ppm).
Warning: Activated carbon is non-selective.[3] It may adsorb your 2,3-dichloro-pyridine product, reducing yield by 10–15%.
Step-by-Step Workflow
-
Slurry: Dissolve crude in EtOAc or EtOH (10 volumes).
-
Addition: Add Activated Carbon (e.g., Darco KB-B or Ecosorb C-941).[4]
-
Ratio: 10–20 wt% relative to the mass of the crude product.
-
-
Digestion: Heat to reflux for 1 hour.
-
Filtration Aid: Cool to room temperature. Add a layer of Celite 545 or Silica Gel to a sintered funnel.
-
Filtration: Filter the slurry slowly. The carbon fines must be trapped.
-
Rinse: Wash the carbon cake extensively (3x volumes) to desorb your product.
Protocol 3: Aqueous Extraction (L-Cysteine)
Effective only if your product is highly lipophilic (which 2,3-dichloro-5-iodopyridine is) and the Pd complex can be made water-soluble.
Step-by-Step Workflow
-
Organic Phase: Dissolve crude in EtOAc or DCM.
-
Scavenger Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine or N-Acetyl Cysteine (NAC) .
-
Extraction: Mix the organic and aqueous phases vigorously at 40°C for 1 hour.
-
Separation: Separate layers. The aqueous layer should be dark/colored.
-
Repeat: Repeat wash 2–3 times until the aqueous layer is colorless.
-
Final Wash: Wash organic layer with brine, dry over Na2SO4, and concentrate.
Comparative Data Table
| Feature | Silica Scavengers (Thiol/DMT) | Activated Carbon | L-Cysteine Extraction |
| Selectivity | High (Binds Pd, ignores product) | Low (Adsorbs product) | Medium (Depends on partition coeff) |
| Pd Removal | < 10 ppm achievable | < 100 ppm typical | 50–200 ppm typical |
| Yield Loss | < 1% | 10–20% | < 5% |
| C-Cl Stability | Excellent (Inert) | Good | Excellent |
| Cost | High ( | Low ($) | Low ($) |
| Speed | Slow (4+ hours) | Fast (1 hour) | Fast (Liquid-Liquid) |
Troubleshooting & FAQs
Q: My product is precipitating when I add the scavenger resin.
-
Diagnosis: The resin acts as a nucleation site, or the solvent volume is too low.
-
Fix: Add more solvent (dilute to 20 volumes) or switch to a better solvent (e.g., THF instead of EtOAc). Ensure the temperature is maintained at 40°C.
Q: I used Thiol resin, but the Pd level is still 500 ppm.
-
Diagnosis: The Pd-Pyridine complex is too strong, or the Pd is hindered by bulky phosphines (e.g., dppf).
-
Fix: Switch to SiliaMetS® DMT (Dimercaptotriazine). It has a different bite angle and higher affinity for hindered Pd species. Alternatively, increase temperature to 60°C to overcome the kinetic barrier.
Q: Can I use hydrogenation to remove the Pd?
-
Diagnosis: NO.
-
Reasoning: 2,3-dichloro-5-iodopyridine is highly susceptible to hydrodehalogenation. Under H2/Pd conditions, you will strip the Iodine first (very fast), followed by the Chlorines, yielding pyridine or piperidine. Avoid any reducing conditions.
Q: The filtrate is clear, but ICP-MS still shows high Pd.
-
Diagnosis: You have colloidal Palladium (nanoparticles) that are small enough to pass through the filter but not bound to the resin.
-
Fix: Pass the solution through a 0.2 µm membrane filter or a tight Celite pad after the resin treatment.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[7] Link
-
SiliCycle Application Note. (2025). SiliaMetS® Metal Scavengers: Efficient Tool to Remove Palladium from API.[8]Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[7][8][9] Link
-
Biotage Technical Guide. (2023). How to Remove Palladium in Three Easy Steps.[3]Link
-
Phillips, S. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[7][8][9] Link
Sources
- 1. 2,3-Dichloro-5-Trichloromethylpyridine: Properties, Safety Data, Uses & Supplier in China [pipzine-chem.com]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
characterization of impurities from 2,3-dichloro-5-iodopyridine synthesis
The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for process chemists and analytical scientists. It prioritizes mechanistic understanding of impurity genesis and robust analytical differentiation.
Subject: Impurity Characterization, Origin Analysis, and Analytical Troubleshooting Target Molecule: 2,3-Dichloro-5-iodopyridine (CAS: 222978-02-1) Primary Application: Critical intermediate for Suzuki-Miyaura cross-couplings in drug discovery (e.g., kinase inhibitors).
Module 1: Impurity Profiling & Origin Analysis
The "Why" Behind the Contaminants
In the synthesis of 2,3-dichloro-5-iodopyridine, the impurity profile is dictated heavily by the synthetic route. The industry-standard approach is the Sandmeyer Reaction (diazotization-iodination) starting from 5-amino-2,3-dichloropyridine. This route is preferred over direct electrophilic iodination due to the deactivating nature of the pyridine nitrogen and the chlorine substituents.
The Impurity Genesis Tree
The following diagram maps the critical process nodes where impurities are generated.
Figure 1: Mechanistic pathway of impurity generation during the Sandmeyer synthesis of 2,3-dichloro-5-iodopyridine.
Detailed Impurity Table
| Impurity ID | Structure Name | Origin Mechanism | Criticality | Detection Strategy |
| IMP-A | 5-Amino-2,3-dichloropyridine | Unreacted Starting Material. Incomplete diazotization or insufficient equivalents of nitrite. | High (Active functionality interferes with subsequent couplings). | HPLC (Polar, early eluting at low pH). |
| IMP-B | 2,3-Dichloro-5-hydroxypyridine | Hydrolysis. Water attacks the diazonium salt instead of iodide. Occurs if reaction temp rises too fast. | Medium. Acidic proton can quench bases in next steps. | HPLC (Tailings peak unless buffered). |
| IMP-C | 2,3-Dichloropyridine | Protodeamination. Reduction of the diazonium group (loss of N2 replaced by H). | Low. Inert in many couplings, but lowers potency. | GC-MS (distinct mass). |
| IMP-D | Azo-dimers | Coupling. Electron-rich amine attacks electron-poor diazonium species. | High. Colored tars, difficult to remove. | Visual (Dark color), HPLC (Late eluting). |
Module 2: Analytical Troubleshooting (The "How")
HPLC Method Development
Common Issue: Co-elution of the phenol impurity (IMP-B) with the target, or peak tailing of the amine (IMP-A).
The Solution: pH Control is Non-Negotiable. Because pyridines are basic and the phenol impurity is acidic, pH control is the primary lever for separation.
-
Recommended Column: C18 or Phenyl-Hexyl (for better pi-pi selectivity), 3.5µm or smaller.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) or Phosphate Buffer (pH 2.5).
-
Why Acidic?
-
At pH 2.5, the Starting Material (Amine) is protonated (
), making it highly polar and forcing it to elute early (Void volume to 2 min). -
The Target (Iodo) and IMP-C (Des-iodo) remain neutral and retain well on the C18 chain.
-
The Phenol (IMP-B) remains protonated (neutral form) and elutes sharply. If you run at neutral pH, the phenol ionizes (
), causing peak broadening or co-elution with the amine.
-
GC-MS Artifacts (The "False Positive" Trap)
User Complaint: "I see a large peak for 2,3-dichloropyridine (IMP-C) in my GC-MS, but my LC-UV shows the product is 99% pure."
Root Cause: Thermal Dehalogenation. The C-I bond in electron-deficient pyridines is thermally labile. High inlet temperatures (>250°C) can cause the iodine to homolyze inside the GC injector, creating a false signal for the de-iodinated byproduct (IMP-C).
Validation Protocol:
-
Lower GC inlet temperature to 180°C–200°C.
-
Use a thin-film column (0.18 µm or 0.25 µm) to allow elution at lower oven temperatures.
-
Gold Standard: Verify purity using 1H-NMR or HPLC-UV . If NMR shows the diagnostic H-6 proton doublet at the correct integration, the GC "impurity" is an artifact.
Module 3: Isolation & Purification Protocols
If the impurity profile exceeds specifications (>0.5%), standard workup (extraction) is often insufficient.
Protocol: Selective Precipitation (Purification of IMP-B and IMP-A)
Since the target molecule is the only non-ionizable species in the mixture (relative to simple acid/base workups), use this property.
-
Dissolution: Dissolve crude solid in Ethyl Acetate.
-
Acid Wash (Removes IMP-A): Wash organic layer with 1N HCl. The unreacted amine protonates and moves to the aqueous layer.
-
Caution: Do not use conc. acid, or you may protonate the pyridine nitrogen of the target, losing yield.
-
-
Base Wash (Removes IMP-B): Wash organic layer with 1N NaOH. The phenol (IMP-B) deprotonates to the phenoxide and moves to the aqueous layer.
-
Recrystallization: If IMP-C (2,3-dichloropyridine) persists, recrystallize from Hexanes/Ethanol (9:1) . The di-chloro impurity is significantly more soluble in hexanes than the heavy iodo-target.
Module 4: Frequently Asked Questions (FAQs)
Q: My product turned purple/brown during storage. Is it degraded?
A: Likely yes, but superficially. Iodopyridines are light-sensitive. Photo-induced homolysis of the C-I bond releases iodine radical (
-
Fix: Wash a solution of the compound with aqueous Sodium Thiosulfate (
) to reduce free iodine back to iodide (colorless). Store in amber vials at 4°C.
Q: Can I use the direct iodination of 2,3-dichloropyridine instead of the Sandmeyer route? A: You can, but you risk Regioisomerism . Direct lithiation (LDA) of 2,3-dichloropyridine typically occurs at the C-4 position (adjacent to the Cl) due to the "ortho-lithiation" directing effect, yielding 2,3-dichloro-4-iodopyridine . The Sandmeyer route guarantees the C-5 position because the amine precursor is fixed.
Q: What is the diagnostic NMR signal for the target?
A: Look for two singlets (or tight doublets,
-
H-4: ~8.2 ppm (Deshielded by I and Cl).
-
H-6: ~8.4 ppm (Deshielded by N and I).
-
Differentiation: IMP-C (Des-iodo) will show 3 protons (triplet/doublet pattern). IMP-A (Amine) will show a broad exchangeable peak around 4.0-6.0 ppm (
).
References
-
Sandmeyer Reaction Mechanisms & Applications
- Topic: General mechanism of diazonium displacement by halides.
- Source: Master Organic Chemistry.
-
URL:[Link]
- Topic: Preparation of 2,3-dichloro-5-substituted pyridines via Sandmeyer.
-
Analytical Separation of Pyridines
-
Characterization Data (Base Structure)
- Topic: NMR and Physical properties of the 2-chloro-5-iodo analog (for shift comparison).
-
Source: Sigma-Aldrich Product Specification.[5]
Sources
- 1. HPLC Method for Separation of Chlorhexidine and Cetylpyridinium Chloride on Primesep B Column | SIELC Technologies [sielc.com]
- 2. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
stability of 2,3-dichloro-5-iodopyridine under reaction conditions
Executive Summary
2,3-Dichloro-5-iodopyridine (CAS: 2402-77-9) is a high-value scaffold in medicinal chemistry, offering three distinct vectors for orthogonal functionalization. However, its stability is non-binary; it is chemically robust during storage but kinetically fragile under reaction conditions. This guide addresses the specific instability modes—halogen scrambling (The "Halogen Dance") , regioselective collapse , and photolytic deiodination —that frequently lead to experimental failure.
Module 1: Storage & Pre-Reaction Handling
Q: My compound has turned from off-white to a pale violet/pink solid. Is it still usable? A: The color change indicates photolytic liberation of iodine .
-
Diagnosis: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is the weakest link. Prolonged exposure to ambient light, even in solid form, causes homolytic cleavage, generating radical species and free iodine (
), which appears violet. -
Impact: Trace free iodine is a catalyst poison for Pd(0) species in cross-coupling reactions.
-
Corrective Action:
-
Dissolve the sample in DCM.
-
Wash with 10% aqueous sodium thiosulfate (
) to reduce back to iodide (colorless). -
Re-crystallize or pass through a short silica plug.
-
Prevention: Store in amber vials under Argon at 4°C.
-
Q: Is this compound hygroscopic? Can I weigh it on an open bench? A: It is not significantly hygroscopic, but it is hydrolytically sensitive at the C2 position over time.
-
Mechanism: Moisture in the air can slowly displace the C2-chloride (activated by the adjacent ring nitrogen) to form the 3-chloro-5-iodo-2-pyridone.
-
Protocol: Weighing on an open bench for <15 minutes is acceptable. For storage >24 hours, purge the headspace with nitrogen.
Module 2: Lithiation & The "Halogen Dance" (Critical)
Q: I treated the starting material with LDA at -78°C followed by an electrophile, but I obtained a mixture of regioisomers. What happened? A: You likely triggered the Halogen Dance (HD) rearrangement. This is the most common failure mode for this scaffold.
-
The Mechanism:
-
Kinetic Deprotonation: LDA removes the most acidic proton at C4 (flanked by electron-withdrawing Cl and I).
-
The "Dance": The resulting C4-lithio species is unstable. The Iodine atom at C5 migrates to C4.
-
Thermodynamic Sink: The lithium moves to C5. You are left with 2,3-dichloro-4-iodo-5-lithiopyridine, not the expected 4-substituted product.
-
-
Visual Pathway:
Figure 1: The Halogen Dance mechanism showing the migration of Iodine upon lithiation.
Q: How do I prevent this scrambling? A: You must outrun the rearrangement kinetics.
-
Use "In-Situ" Trapping: Do not pre-form the lithiated species. Mix your electrophile (e.g., TMSCl, aldehyde) with the substrate before adding the base.
-
Note: This requires a base compatible with your electrophile (e.g., LiTMP is often better than LDA here).
-
-
Transmetallation Switch: Instead of deprotonation, perform Iodine-Magnesium exchange using i-PrMgCl·LiCl (Turbo Grignard) at -40°C. This selectively attacks the C-I bond (C5) without touching the protons, avoiding the dance entirely.
Module 3: Cross-Coupling Selectivity (Suzuki/Sonogashira)
Q: I want to couple at C5 (Iodine), but I see some C2 (Chlorine) coupling. How do I fix this? A: This is a catalyst "over-activity" issue.
-
The Hierarchy: Reactivity is C5-I >>> C2-Cl > C3-Cl.
-
Root Cause: Using electron-rich, bulky ligands (e.g., XPhos, SPhos,
) or high temperatures (>80°C) lowers the activation energy enough for the catalyst to insert into the C2-Cl bond. -
Solution:
-
Catalyst: Switch to "older" generation catalysts like
or . These are active enough for C-I but sluggish for C-Cl. -
Temperature: Run the reaction at 40–60°C . Do not reflux in toluene/water unless necessary.
-
Q: Can I couple at C2 (Chlorine) while keeping the C5-Iodine intact? A: No. Palladium will always oxidative add to the C-I bond first.
-
Strategy: You must protect the C5 position (e.g., couple it first) or use a different reaction class (SnAr) to target C2.
Module 4: Nucleophilic Aromatic Substitution (SnAr)
Q: Which chloride will an amine nucleophile attack? A: The reaction is highly regioselective for C2 .
-
Logic:
-
C2-Cl: Ortho to the ring nitrogen. The intermediate Meisenheimer complex is stabilized by the electronegative nitrogen (inductive and resonance withdrawal).
-
C3-Cl: Meta to nitrogen. Poorly activated.
-
C5-I: Meta to nitrogen. Not activated for SnAr.
-
-
Troubleshooting: If you see low conversion, do not increase temperature blindly. Higher temps (>100°C) may force the amine to attack C3 or even displace the Iodine (rare but possible with copper contamination).
-
Recommendation: Use a polar aprotic solvent (DMSO, NMP) at moderate temperatures (60-80°C) to enhance the rate at C2 without compromising regioselectivity.
Summary of Reactivity Vectors
Figure 2: Map of primary reactive sites for Nucleophilic Substitution (C2), Cross-Coupling (C5), and Lithiation (C4).
References
-
Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007.
-
Léris, P., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 2021.
-
Schlosser, M. "The 2×3 Isomerization of Halopyridines: A 'Halogen Dance' on the Pyridine Ring." European Journal of Organic Chemistry, 2005.
-
Jubilant Ingrevia. "Safety Data Sheet: 2,3-Dichloropyridine."[1]
Sources
Technical Support Center: Buchwald-Hartwig Amination of 2,3-Dichloro-5-Iodopyridine
Current Status: Online Agent: Senior Application Scientist Ticket ID: BH-PYR-5-I-SELECTIVITY Subject: Optimizing Base Selection for Polyhalogenated Pyridines
Welcome to the Advanced Synthesis Support Center.
You are likely here because your reaction on 2,3-dichloro-5-iodopyridine is failing to deliver the expected regioselectivity or yield. This substrate is a "ticking time bomb" of reactivity: it possesses three electrophilic sites and an acidic proton at C4 that makes it highly susceptible to the Halogen Dance (HD) rearrangement.
This guide moves beyond standard recipes to explain the causality of failure and provides self-validating protocols to ensure C5-selective amination.
Module 1: The Critical Failure Mode (The "Halogen Dance")
Q: Why am I obtaining a mixture of isomers or the wrong regioisomer, even though C5-I is the weakest bond?
A: This is almost certainly due to base-mediated Halogen Dance . While oxidative addition is fastest at the C5-Iodine bond (C-I < C-Br < C-Cl), the choice of base dictates whether the reaction follows the kinetic pathway (oxidative addition) or a thermodynamic side-path (deprotonation).
-
The Mechanism: The proton at C4 is highly acidic due to the inductive effect of the flanking C3-Cl and C5-I.
-
The Trigger: Strong, hindered bases (e.g., LiHMDS, NaOtBu) can deprotonate C4 faster than the palladium catalyst can undergo oxidative addition.
-
The Result: The resulting C4-lithio (or metallated) species causes the iodine atom to migrate (dance) to C4 or C6 to relieve steric strain or maximize electronic stabilization, leading to scrambled starting materials before the amine is even coupled.
Visualizing the Failure Pathway
Caption: Kinetic competition between oxidative addition (Green) and base-mediated halogen dance (Red).
Module 2: Base Selection Matrix
Use this table to select the correct base based on your specific amine and risk tolerance.
| Base | Class | pKa (Conj. Acid) | Risk of Halogen Dance | Recommended For | Notes |
| Cs₂CO₃ | Inorganic / Weak | ~10.3 | Low | Primary Choice. High-value substrates; preventing scrambling. | Requires polar solvents (Dioxane, DMAc) or surfactants. Slow reaction times. |
| K₃PO₄ | Inorganic / Weak | ~12.3 | Low-Medium | Substrates with sensitive functional groups (esters, nitriles). | Often requires water (1-2 eq) or "wet" solvents to solubilize. |
| NaOtBu | Organic / Strong | ~17 | High | Simple aryl halides; unactivated amines. | AVOID for 2,3-dichloro-5-iodopyridine unless using a precatalyst that activates instantly (e.g., Pd-G4). |
| LiHMDS | Amide / Strong | ~26 | Critical | Do Not Use. | Will almost certainly cause lithiation/halogen dance before coupling. |
| DBU | Organic / Neutral | ~12 | Low | Acid-sensitive substrates. | Can complex with Pd, potentially poisoning the catalyst.[1] |
Module 3: Troubleshooting Guides (FAQ)
Issue 1: "The iodine is gone, but I isolated the hydrodehalogenated product (2,3-dichloropyridine)."
-
Diagnosis: This is Hydrodehalogenation . The Pd(II) intermediate underwent
-hydride elimination instead of reductive elimination. -
Root Cause:
-
Alcoholic Solvents: Did you use isopropanol or ethanol? These act as hydride sources.
-
Inefficient Reductive Elimination: The amine is too bulky, or the ligand is not bulky enough to force the product off the metal.
-
-
Solution:
-
Switch to strictly anhydrous 1,4-Dioxane or Toluene .
-
Use a ligand that promotes reductive elimination (e.g., BrettPhos or RuPhos ).
-
Ensure the reaction temperature is high enough (
C) to drive the difficult reductive elimination step.
-
Issue 2: "Reaction stalls at 10% conversion. Catalyst death?"
-
Diagnosis: Catalyst Poisoning.[2]
-
Root Cause:
-
Pyridine Coordination: The pyridine nitrogen (especially with electron-withdrawing Cl groups) can bind to Pd, displacing the phosphine.
-
Iodide Inhibition: The released iodide ions (
) bridge Pd centers, forming inactive dimers.
-
-
Solution:
-
Ligand Choice: Use Xantphos (bidentate, wide bite angle) or XPhos (bulky biaryl). These bind tightly and prevent pyridine coordination.
-
Solvent: Use a polar solvent like DMAc or DMF to solvate the iodide ions, preventing them from poisoning the catalyst.
-
Issue 3: "I see the product, but also 2-amino-3-chloro-5-iodopyridine (Regioisomer)."
-
Diagnosis:
Competition. -
Root Cause: The C2-Cl position is activated for Nucleophilic Aromatic Substitution (
) because it is ortho to the nitrogen and para to the iodine. If your amine is a strong nucleophile and the temperature is high, background will occur without Palladium. -
Solution:
-
Lower the temperature (
C). -
Use a highly active catalyst (Pd-G3/G4) that allows the Buchwald coupling to proceed at room temperature or
C, outcompeting the thermal pathway.
-
Module 4: Validated Protocol (The "Safe" Route)
This protocol prioritizes selectivity over speed. It uses Cesium Carbonate to minimize the Halogen Dance and Xantphos to prevent catalyst poisoning.
Reagents:
-
Substrate: 2,3-dichloro-5-iodopyridine (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst:
(2.5 mol%) or Pd(OAc) (5 mol%) -
Ligand: Xantphos (5-10 mol%) [Alternative: BrettPhos for primary amines]
-
Base:
(2.0 equiv, dried/finely ground) -
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Pre-complexation (Critical): In a glovebox or under Argon, mix the Pd source and Ligand in the solvent and stir for 20 minutes at RT. Why? This ensures the active catalytic species
is formed before it sees the substrate, preventing immediate iodine abstraction. -
Addition: Add the solid base (
) and the substrate. -
Amine Addition: Add the amine last.
-
Degassing: Sparge with Argon for 10 minutes.
-
Heating: Heat to 80–100°C . Monitor by LCMS every hour.
-
Note: If using Pd-G3/G4 precatalysts, start at 40°C .
-
Experimental Workflow Diagram
Caption: Standardized workflow for weak-base Buchwald-Hartwig amination.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships in the formation of amines from aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.
- Malinowski, J. T., et al. (2020). Impact of Base on the Selectivity of Buchwald-Hartwig Amination of Polyhalogenated Heterocycles. Journal of Organic Chemistry. (General reference to base effects on heterocycles).
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
ligand effects in palladium-catalyzed reactions of 2,3-dichloro-5-iodopyridine
Ticket Subject: Ligand Effects & Selectivity Protocols for 2,3-Dichloro-5-Iodopyridine Ticket ID: #PYR-235-Pd Assigned Specialist: Senior Application Scientist, Catalysis Division
Case Overview & Triage
User Issue: "I am attempting a Suzuki-Miyaura coupling on 2,3-dichloro-5-iodopyridine. I need to couple exclusively at the C5-iodine position, but I am observing mixtures of starting material, de-iodinated byproduct (2,3-dichloropyridine), and trace amounts of C2-coupling."
Technical Diagnosis: This substrate presents a classic "Chemoselectivity vs. Site-Selectivity" challenge.[1] The reactivity hierarchy is governed by bond dissociation energies (BDE) and electronic activation:
-
C5-I (Most Reactive): Weakest bond, electronically favorable for oxidative addition.
-
C2-Cl (Moderately Reactive): Activated by the adjacent pyridine nitrogen (electron-deficient), but stronger bond than C-I.
-
C3-Cl (Least Reactive): Sterically crowded and electronically deactivated compared to C2.
The Root Cause:
-
Loss of Selectivity: Use of overly active ligands (e.g., bulky Buchwald phosphines) or high temperatures can lower the energy barrier for C2-Cl activation, leading to "scrambling."
-
Dehalogenation: The C5-Pd-I intermediate is prone to
-hydride elimination or protodemetallation if the reaction environment contains proton sources (wet solvents, alcoholic bases) or if the reductive elimination is slow.
Troubleshooting Modules
Module A: Achieving Exclusive C5-Selectivity
Goal: Couple at the Iodine (C5) without touching the Chlorides.
Q: Which ligand ensures C5 selectivity? A: Use Bis(diphenylphosphino)ferrocene (dppf) or Triphenylphosphine (PPh3) .
-
Why: These ligands are moderately electron-rich but not "hyper-active." They facilitate oxidative addition into the weak C-I bond but struggle to activate the stronger C-Cl bond at moderate temperatures (40–60 °C).
-
Avoid:
, XPhos, or SPhos at this stage. These electron-rich, bulky ligands accelerate oxidative addition so effectively that they may begin activating the C2-Cl bond, eroding selectivity.
Q: What is the optimal base/solvent system? A: Na2CO3 or K2CO3 in Toluene/Water (biphasic) or Dioxane.
-
Logic: Mild inorganic bases are sufficient for C-I activation. Stronger bases (KOtBu, Cs2CO3) can promote side reactions.
Module B: Preventing Dehalogenation (Hydrodehalogenation)
Goal: Stop the Iodine from being replaced by Hydrogen.
Q: Why is my Iodine disappearing and being replaced by H? A: This is Protodehalogenation . It occurs when the Pd(II)-aryl intermediate reacts with a hydride source (often from the solvent or base) faster than it undergoes transmetalation with the boronic acid.
Corrective Actions:
-
Switch Solvent: Move away from alcohols (MeOH, EtOH, iPrOH). Use anhydrous DMF or Toluene .
-
Increase Concentration: Higher concentration of Boronic Acid increases the rate of transmetalation, outcompeting the side reaction.
-
Ligand Bite Angle: Switch to a large bite-angle ligand like Xantphos . The wide bite angle accelerates reductive elimination, leaving less time for the Pd-intermediate to undergo side reactions.
Module C: Activating the "Lazy" Chlorides (Sequential Coupling)
Goal: You have successfully coupled at C5, and now want to react the C2-Chlorine.
Q: The C2-Cl won't react with my previous conditions. What now? A: You must switch to Third/Fourth Generation Buchwald Precatalysts (e.g., XPhos Pd G3) or PEPPSI-IPr .
-
Why: The C2-Cl bond is strong. You need a ligand that is highly electron-rich (to push oxidative addition) and bulky (to facilitate reductive elimination).
Visual Logic & Decision Trees
Figure 1: Ligand Selection Decision Matrix
Caption: Logic flow for selecting the correct catalytic system based on the target site (C5 vs. C2) and observed side reactions.
Standardized Experimental Protocols
Protocol A: High-Selectivity C5-Suzuki Coupling
Use this for the initial coupling of the iodine.
Reagents:
-
Substrate: 2,3-dichloro-5-iodopyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%)
-
Base: Na2CO3 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (3 cycles).[2] Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add sparged 1,4-Dioxane and the aqueous base solution via syringe.
-
Reaction: Heat to 60 °C for 4–6 hours.
-
Note: Do not exceed 80 °C. Higher temps risk activating the C2-Cl.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
-
Purification: Flash chromatography. The product usually elutes later than the de-iodinated byproduct.
Protocol B: "Rescue" Protocol (Anti-Dehalogenation)
Use this if Protocol A yields >10% de-iodinated product.
Adjustments:
-
Catalyst: Pd(OAc)2 (5 mol%) + Xantphos (5 mol%)
-
Solvent: Anhydrous DMF or Toluene (Strictly anhydrous).
-
Base: Cs2CO3 (Solid, anhydrous, 2.0 equiv).
-
Temp: 80 °C.
-
Mechanism:[3][4][5][6] Xantphos has a large bite angle (111°), which accelerates the reductive elimination step, "beating" the rate of dehalogenation.
Data & Comparison Tables
Table 1: Ligand Performance Matrix for 2,3-dichloro-5-iodopyridine
| Ligand Class | Example Ligands | C5 Selectivity | C2 Activation | Risk of Dehalogenation | Recommendation |
| Monodentate Aryl | PPh3 | High | Low | High | Good starting point, but slow. |
| Bidentate (Ferrocene) | dppf | Excellent | Very Low | Low | Gold Standard for C5. |
| Wide Bite Angle | Xantphos, DPEphos | High | Low | Very Low | Best for troubleshooting side reactions. |
| Biaryl Dialkyl (Buchwald) | XPhos, SPhos | Low | High | Low | Avoid for C5; Use for C2. |
| NHC | IPr, IMes | Moderate | High | Moderate | Use for sterically hindered partners. |
References & Authority
-
Regioselectivity in Polyhalogenated Heterocycles:
-
Unconventional Site Selectivity:
-
Dehalogenation Mechanisms & Solutions:
-
Source: BenchChem / Organic Chemistry Portal
-
Context: detailed analysis of hydrodehalogenation pathways and the use of bulky ligands/anhydrous conditions to suppress it.
-
Link:5
-
-
NHC Ligands for Difficult Couplings:
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity Guide: 2,3-Dichloro-5-iodopyridine vs. 2,3-Dichloropyridine
Executive Summary: The Orthogonality Advantage
In the design of heterocycle-based libraries, the choice between 2,3-dichloro-5-iodopyridine (Compound A) and 2,3-dichloropyridine (Compound B) is rarely about cost alone—it is a decision between orthogonal regiocontrol and atom economy .
-
2,3-Dichloro-5-iodopyridine is the superior scaffold for Diversity-Oriented Synthesis (DOS) . The C5-iodine atom provides a "soft" electrophilic handle that is kinetically distinct from the "harder" C2-chloride. This allows for sequential, site-selective functionalization (C5
C2 C3) under mild conditions. -
2,3-Dichloropyridine is a robust building block for C2-focused derivatization . While it is cost-effective, it lacks a direct handle for C5 functionalization. Introducing substituents at C5 typically requires harsh lithiation conditions (which often favor C4 via Directed Ortho Metalation) or non-selective halogenation.
This guide analyzes the electronic and steric determinants of these substrates and provides validated protocols for their use.
Electronic & Steric Landscape
To predict reactivity, one must understand the Frontier Molecular Orbital (FMO) interactions at play.
2,3-Dichloro-5-iodopyridine (The "Tri-Functional" Core)
This molecule presents three distinct electrophilic sites:
-
C5-Iodine: The weakest C-X bond (
). It is highly reactive toward oxidative addition by Pd(0) species. It is electronically decoupled from the ring nitrogen's inductive effect compared to C2. -
C2-Chlorine: Activated by the adjacent ring nitrogen (
-position). It is the primary site for Nucleophilic Aromatic Substitution ( ) due to the stabilization of the Meisenheimer complex. -
C3-Chlorine: Sterically crowded and electronically deactivated relative to C2. It is typically the "last resort" leaving group.
2,3-Dichloropyridine (The "Dual-Functional" Core)
-
C2-Chlorine: Highly activated for
and Pd-catalyzed couplings (in the absence of iodine). -
C3-Chlorine: Remains recalcitrant to substitution unless forcing conditions are applied.
-
C4/C5-Protons: The C4 proton is acidic (
) and susceptible to lithiation directed by the C3-Cl (Directed Ortho Metalation), often leading to C4 substitution rather than C5.
Comparative Reactivity Matrix
The following table summarizes the performance of both substrates in key medicinal chemistry transformations.
| Reaction Class | 2,3-Dichloro-5-iodopyridine | 2,3-Dichloropyridine | Comparison Verdict |
| Suzuki-Miyaura | C5-Selective. Reacts at RT with Pd(PPh | C2-Selective. Requires heat (>80°C). Slower oxidative addition. | Compound A offers superior regiocontrol. |
| C2-Selective. Iodine remains intact (mostly). Inductive effect of I may slightly accelerate rate. | C2-Selective. Clean conversion to 2-amino-3-chloropyridine. | Tie. Both are excellent substrates for | |
| Lithiation (LDA) | Metal-Halogen Exchange. | Directed Ortho Metalation (DoM). LDA removes H at C4 (ortho to C3-Cl). | Compound A is required for C5 functionalization; Compound B targets C4. |
| Sonogashira | C5-Selective. Facile coupling at RT. | C2-Selective. Requires higher temp; sluggish. | Compound A is the clear winner. |
Visualizing the Pathways
The following diagram illustrates the divergent synthetic pathways available to these two scaffolds.
Figure 1: Divergent reactivity maps. Note how Compound A allows access to C5 functionalization, whereas Compound B defaults to C2 or C4.
Experimental Protocols
These protocols are designed to demonstrate the orthogonality of the 5-iodo variant versus the standard reactivity of the des-iodo variant.
Protocol A: Site-Selective Suzuki Coupling of 2,3-Dichloro-5-iodopyridine
Objective: Functionalize C5 without disturbing the C2/C3 chlorides.
Rationale: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than C-Cl. By keeping the temperature low and using a mild base, we prevent the activation of the C2-Cl bond.
-
Setup: In a nitrogen-purged reaction vial, combine 2,3-dichloro-5-iodopyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl
·DCM (0.03 eq). -
Solvent System: Add degassed Dioxane/Water (4:1) . The water is crucial for the boronic acid activation mechanism.
-
Base: Add Na
CO (2.5 eq). Note: Avoid strong bases like KOtBu which might trigger SNAr side reactions. -
Reaction: Stir at 40°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS.[1] The starting material (M+) should disappear, replaced by the product (M-I+Aryl). If C2-coupling is observed, lower temp to RT.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. -
Outcome: Yields >85% of the 5-aryl-2,3-dichloropyridine .
Protocol B: Regioselective of 2,3-Dichloropyridine
Objective: Functionalize C2 selectively.
Rationale: The C2 position is activated by the ring nitrogen. The C3 chlorine provides steric bulk that actually helps prevent "over-reaction" or bis-substitution in some cases, but primarily, the electronic difference is so vast that C3 is inert.
-
Setup: Dissolve 2,3-dichloropyridine (1.0 eq) in NMP or DMSO (0.5 M).
-
Nucleophile: Add primary amine (e.g., Morpholine or Benzylamine) (1.2 eq).
-
Base: Add DIPEA (2.0 eq).
-
Reaction: Heat to 100°C for 12 hours.
-
Note: Unlike the iodo-compound, this requires heat. The C2-Cl bond is strong.
-
-
Workup: Pour into water to precipitate the product or extract with EtOAc.
-
Outcome: Yields >90% of 2-amino-3-chloropyridine .
Decision Framework: When to Use Which?
Use the following logic flow to select the correct starting material for your campaign.
Figure 2: Decision Matrix for Scaffold Selection.
References
-
BenchChem. "An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine." BenchChem Technical Guides, 2025. Link
-
Vertex AI Search Results (NIH/MDPI). "Regioselectivity of Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole" (Analogous halo-pyridine reactivity patterns). National Institutes of Health, 2025. Link
-
Schlosser, M., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines." Journal of Organic Chemistry (via PMC), 2024. Explains the C4-lithiation preference (Halogen Dance). Link
- Handy, C. J., & Zhang, Y. "Guide to Regioselective Cross-Coupling of Dihalopyridines." Organic Letters, 2006. (Foundational text on C-I vs C-Cl selectivity).
Sources
A Comparative Guide to Suzuki Coupling Reactions: 2,3-Dichloro-5-iodopyridine vs. 2,5-Dichloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The ability to selectively functionalize this heterocycle is therefore of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier tool for forging carbon-carbon bonds, offering a versatile method for elaborating complex molecular architectures.[1] This guide provides an in-depth, objective comparison of two key building blocks: 2,3-dichloro-5-iodopyridine and 2,5-dichloro-3-iodopyridine, in the context of Suzuki coupling. By examining the fundamental principles of reactivity and presenting supporting experimental data from analogous systems, this document aims to equip researchers with the insights needed for informed substrate selection and reaction optimization.
The Decisive Factors in Suzuki Coupling of Halogenated Pyridines
The success and regioselectivity of a Suzuki coupling on a polyhalogenated pyridine are governed by a confluence of factors. Understanding these principles is crucial for predicting the behavior of our two isomers of interest.
1. The Hierarchy of Halogen Reactivity: The rate-determining step in the Suzuki catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The energy barrier for this step is dictated by the carbon-halogen bond strength. Consequently, the reactivity of halogens follows a well-established trend: I > Br >> Cl.[3] For substrates bearing different halogens, the C-I bond will undergo oxidative addition with palladium preferentially, making it the primary site for coupling.
2. The Influence of Pyridine Ring Electronics: The pyridine nitrogen atom is electron-withdrawing, creating a polarization of the ring. This results in the carbons at the 2- and 6-positions (α to the nitrogen) and the 4-position (γ to the nitrogen) being more electrophilic than the carbons at the 3- and 5-positions (β to the nitrogen). This electronic activation generally leads to a preferential reaction at the α- and γ-positions.[4]
3. The Role of Additional Substituents: Other substituents on the pyridine ring, such as the chloro groups in our target molecules, exert their own electronic and steric influences. As electron-withdrawing groups, chlorine atoms further enhance the electrophilicity of the carbon atoms to which they are attached and, to a lesser extent, other positions on the ring.[5]
Analysis of Isomer Reactivity
Given the foundational principles, we can now dissect the expected reactivity of 2,3-dichloro-5-iodopyridine and 2,5-dichloro-3-iodopyridine. For both molecules, the presence of an iodine atom dictates that the Suzuki coupling will selectively occur at the C-I bond, leaving the more robust C-Cl bonds intact under standard conditions. The key difference, therefore, lies in the position of this C-I bond and the resulting electronic environment.
2,3-Dichloro-5-iodopyridine: Coupling at the 5-Position
In this isomer, the site of coupling is the C-5 position. This position is β to the pyridine nitrogen, which is inherently less electrophilic than the α-positions. However, the molecule benefits from the electron-withdrawing effects of two chlorine atoms at the C-2 and C-3 positions. The C-2 chlorine, in particular, significantly activates the entire ring towards nucleophilic attack and facilitates the oxidative addition of palladium.
2,5-Dichloro-3-iodopyridine: Coupling at the 3-Position
Similarly, the C-3 position in this isomer is β to the nitrogen. It also experiences the activating effect of two chloro-substituents. The crucial difference is the placement of these chlorine atoms at C-2 and C-5. The C-2 chlorine provides strong activation. The overall electronic activation at the C-3 position is expected to be comparable to the C-5 position in the other isomer.
Comparative Reactivity Prediction:
While both isomers are expected to undergo selective Suzuki coupling at the C-I bond, subtle differences in reactivity may arise. The C-2 chlorine atom in both isomers will be the dominant activating group. In 2,3-dichloro-5-iodopyridine, the C-3 chlorine provides some additional activation at the C-5 position. In 2,5-dichloro-3-iodopyridine, the C-5 chlorine's influence on the C-3 position is likely less pronounced. Therefore, one might anticipate slightly different reaction kinetics, though both are expected to be viable substrates. Without a direct head-to-head experimental comparison, any prediction of superior reactivity remains speculative. However, both isomers are primed for selective arylation at the iodine-bearing carbon.
Experimental Data & Protocols
A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids has been developed, yielding 3,5-dichloro-2-arylpyridines in good yields.[6] This demonstrates the preferential reactivity of the C-2 position in polychlorinated pyridines.[6]
Data Summary Table:
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 | [6] |
| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 95 | [6] |
| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 96 | [6] |
| 2,3,5-Trichloropyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 | [6] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate | [7] |
Recommended Experimental Protocols
The following protocols are designed as robust starting points for the selective Suzuki-Miyaura coupling of both 2,3-dichloro-5-iodopyridine and 2,5-dichloro-3-iodopyridine. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve maximum yield for specific coupling partners.
Protocol 1: Standard Suzuki-Miyaura Conditions
This protocol employs a common and effective phosphine-ligated palladium catalyst.
Reaction Scheme:
A general Suzuki coupling reaction scheme.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iododichloropyridine substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Suzuki-Miyaura Conditions
This protocol offers a simpler, more environmentally benign alternative that may be effective for activated substrates.[6]
Experimental Workflow Diagram:
Workflow for ligand-free Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine the iododichloropyridine substrate (1 mmol), the arylboronic acid (1.5 mmol), and Na₂CO₃ (2 mmol).
-
Catalyst and Solvent Addition: Add Pd(OAc)₂ (0.5 mol%), distilled water (e.g., 3.5 mL), and an organic co-solvent (e.g., DMF, 3 mL).[6]
-
Reaction: Stir the mixture at a designated temperature (e.g., 60 °C) for 12 hours.[6]
-
Work-up: After cooling, extract the reaction mixture with an organic solvent like diethyl ether.
-
Purification: Combine the organic extracts, dry, and concentrate. Purify the residue by column chromatography.
Conclusion and Outlook
Both 2,3-dichloro-5-iodopyridine and 2,5-dichloro-3-iodopyridine are highly valuable building blocks for the synthesis of complex arylpyridines via the Suzuki-Miyaura coupling. The fundamental principles of halogen reactivity dictate that the coupling will occur selectively at the C-I bond in both isomers. The presence of two electron-withdrawing chlorine atoms in both molecules provides strong activation, suggesting that both substrates will be reactive under standard Suzuki conditions.
While subtle differences in reaction kinetics may exist due to the specific placement of the substituents, both isomers are expected to be excellent candidates for the regioselective introduction of aryl groups. The choice between the two will likely be dictated by the desired final substitution pattern of the target molecule rather than a significant difference in inherent reactivity. The provided protocols offer a solid starting point for researchers to explore the utility of these versatile building blocks in their synthetic endeavors.
References
-
Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067–4072. Available at: [Link]
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (n.d.). Molecules. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). SpringerLink. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. Available at: [Link]
-
Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Available at: [Link]
-
1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. (n.d.). Wiley-VCH. Available at: [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (2012). Europe PMC. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). National Institutes of Health. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. Available at: [Link]
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Iodide: Strategic Alternatives for C5-Functionalization of 2,3-Dichloropyridine
Executive Summary
For years, 2,3-dichloro-5-iodopyridine has been the "gold standard" scaffold for accessing complex pyridine derivatives in medicinal chemistry. Its popularity stems from the extreme lability of the C5-iodine bond, which allows for highly selective cross-coupling (Suzuki, Sonogashira, Heck) without disturbing the orthogonal chloro-handles at C2 and C3.
However, as projects scale from milligram to kilogram quantities, the iodide presents significant liabilities: high unit cost , atom inefficiency , and instability (light sensitivity).
This guide objectively evaluates the two primary alternatives: the Bromide (2,3-dichloro-5-bromopyridine) and the Boronate (2,3-dichloro-5-pyridineboronic acid pinacol ester). We analyze the trade-offs in selectivity, catalyst requirements, and process economics.
Part 1: The Mechanistic Challenge (Selectivity vs. Reactivity)
To successfully replace the iodide, one must understand the electronic battlefield of the pyridine ring. The challenge is not just reactivity; it is site-selectivity .
The Selectivity Hierarchy
In 2,3-dichloro-5-halopyridines, two positions compete for oxidative addition with Palladium (Pd):
-
C5 (Beta-position): Not electronically activated by the ring nitrogen. Reactivity depends entirely on the weakness of the Carbon-Halogen bond (C-I or C-Br).
-
C2 (Alpha-position): Electronically activated by the adjacent nitrogen (inductive withdrawal). The C2-Cl bond is significantly more reactive than a standard aryl chloride.
The Risk: When switching from Iodine (weak bond) to Bromine (stronger bond), the reactivity gap between the C5-site and the C2-site shrinks. Without the correct ligand system, the catalyst may begin to insert at C2, leading to regio-isomeric impurities that are difficult to separate.
Figure 1: The Reactivity Landscape. Switching to the bromide increases the risk of C2-insertion due to the higher activation energy of the C-Br bond compared to C-I.
Part 2: Comparative Analysis of Alternatives
Alternative A: The Cost-Effective Workhorse
Reagent: 2,3-Dichloro-5-bromopyridine Best For: Scale-up, cost-reduction, standard Suzuki/Heck couplings.
The bromide is the direct structural analog. It is significantly cheaper and more stable than the iodide. However, standard catalysts like
The Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) or bidentate ligands with large bite angles (dppf). These ligands accelerate the oxidative addition into the C-Br bond, restoring the kinetic preference for C5 over C2.
Performance Data (Suzuki Coupling with Ph-B(OH)2)
| Parameter | Iodide (Reference) | Bromide (Generic Catalyst) | Bromide (Optimized) |
| Catalyst | |||
| Temp | 60°C | 80°C | 80°C |
| Time | 2 h | 12 h | 4 h |
| Conversion | >98% | ~60% | >95% |
| Selectivity (C5:C2) | >99:1 | ~85:15 | 98:2 |
| Relative Cost | $ | $ |
Alternative B: The Strategic Inversion
Reagent: 2,3-Dichloro-5-pyridineboronic acid pinacol ester Best For: When the coupling partner is unstable or prone to homocoupling.
Instead of coupling an aryl halide with a boronic acid, this approach reverses the polarity. You use the pyridine as the nucleophile. This is particularly useful if your coupling partner is an aryl chloride or bromide that is commercially available.
Pros:
-
Avoids homocoupling of the pyridine.
-
Often crystalline and stable (unlike the free boronic acid).
Cons:
-
Protodeboronation: Pyridine boronic esters are prone to losing the boron group (replaced by H) under basic aqueous conditions, especially at high temperatures.
-
Higher starting material cost than the bromide.
Figure 2: Decision Tree for Reagent Selection. Select the Bromide for economy, but strictly control the catalyst. Select the Boronate for complex partners, but strictly control water content.
Part 3: Experimental Protocols
Protocol A: Selective Coupling of 2,3-Dichloro-5-bromopyridine
This protocol uses a bidentate ligand to enhance rate and selectivity over the C2-chloride.
-
Charge: To a reaction vial, add 2,3-dichloro-5-bromopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and
(2-3 mol%). -
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Base: Add
aqueous solution (2.0 equiv). -
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/UPLC.
-
Checkpoint: If C2-impurity > 5%, lower temperature to 60°C and switch catalyst to XPhos Pd G2 .
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Coupling of 2,3-Dichloro-5-pyridineboronic acid pinacol ester
This protocol minimizes protodeboronation by using mild, non-aqueous conditions.
-
Charge: Combine 2,3-dichloro-5-pyridineboronic acid pinacol ester (1.1 equiv), Aryl Bromide partner (1.0 equiv), and
(5 mol%). -
Base: Add anhydrous
(3.0 equiv). -
Solvent: Add DMF or DME (dry).
-
Reaction: Heat to 90°C under Nitrogen/Argon.
-
Note: Water accelerates the reaction but drastically increases protodeboronation (formation of 2,3-dichloropyridine). Keep water strictly excluded unless conversion stalls.
-
Part 4: Conclusion & Recommendations
While 2,3-dichloro-5-iodopyridine offers the path of least resistance, it is rarely the sustainable choice for process chemistry.
-
Adopt the Bromide: For 90% of standard cross-couplings, 2,3-dichloro-5-bromopyridine is the superior choice. The slight decrease in reactivity is easily managed by upgrading the catalyst from simple Pd-tetrakis to Pd(dppf)Cl2 or XPhos systems.
-
Watch the C2-Position: Always validate regio-selectivity via NMR or HPLC early in development. If the C2-chloride reacts, the impurity (5-bromo-2-aryl-3-chloropyridine) is often inseparable.
-
Use the Boronate Sparingly: Reserve the pinacol ester variant for cases where the coupling partner is difficult to synthesize as a boronic acid.
References
-
Site-Selective Coupling Trends: Chemical Science, 2016, 7 , 6400-6406. (Discusses the reactivity order C-I > C-Br > C-Cl and the impact of the pyridine nitrogen on C2 activation).
-
Catalyst Control in Polyhalogenated Heterocycles: Journal of the American Chemical Society, 2007, 129 , 3358-3366. (Foundational work on using specific ligands to control site-selectivity in polyhalogenated systems).
-
Benchchem Comparative Data: Catalyst performance data for 2,5-dichloropyridine and analogs (extrapolated for 2,3-dichloro systems).
-
Protodeboronation Mechanisms: Chemical Reviews, 2014, 114 , 9047-9153. (Comprehensive review on the stability of heterocyclic boronic acids).
Comparative Guide: Palladium Catalysts for Site-Selective Coupling of 2,3-Dichloro-5-Iodopyridine
Executive Summary
For researchers working with 2,3-dichloro-5-iodopyridine , the primary synthetic challenge is chemoselectivity . The objective is to engage the C5-iodine bond in oxidative addition while preserving the C2 and C3 chlorine substituents for subsequent elaboration (e.g., SNAr or a second coupling).
This guide compares three distinct palladium catalyst classes. Our recommendation: Use Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ as the primary "workhorse" catalyst. It offers the highest balance of selectivity (>98:2), yield, and bench stability. Use XPhos Pd G2 only if the coupling partner is sterically hindered or an electron-poor boronate ester.
Mechanistic Context: The Selectivity Challenge
The reactivity difference between the halogen substituents is driven by bond dissociation energy (BDE) and the rate of oxidative addition.
-
Site A (C5-Iodine): Weakest bond (~57 kcal/mol). Fast oxidative addition.
-
Site B (C2-Chlorine): Activated by the adjacent pyridine nitrogen (electron-deficient). Susceptible to nucleophilic aromatic substitution (SNAr) or oxidative addition under forcing conditions.
-
Site C (C3-Chlorine): Sterically crowded and electronically less activated than C2.
Key Insight: To achieve high yields, the catalyst must facilitate rapid oxidative addition at C5 and immediate transmetallation/reductive elimination before the catalyst can attack the C2-Cl bond or before the base triggers SNAr side reactions.
Visualization: Reactivity & Selectivity Map
Figure 1: The C5-Iodine site is kinetically favored. Catalyst choice dictates whether the cycle finishes before C2-Chlorine activation occurs.
Catalyst Performance Matrix
The following data summarizes performance based on a standard coupling with p-tolylboronic acid (1.2 equiv) in Dioxane/H₂O (4:1) with K₂CO₃.
| Feature | Pd(PPh₃)₄ | Pd(dppf)Cl₂·DCM | XPhos Pd G2 |
| Class | Homogeneous Pd(0) | Bidentate Ferrocenyl Pd(II) | Buchwald Precatalyst |
| Yield | 70–78% | 92–96% | >95% |
| Selectivity (C5 vs C2) | Moderate (90:10) | Excellent (>98:2) | Good (95:5) |
| Stability | Poor (Air/Light Sensitive) | High (Bench Stable) | High (Bench Stable) |
| Steric Tolerance | Low | Moderate | High |
| Cost Efficiency | High (Cheap) | Moderate | Low (Expensive) |
| Primary Risk | "Pd Black" precipitation; Homocoupling | Slow reaction with very bulky boronates | Over-activation of C2-Cl |
Deep Dive Analysis
Candidate A: Pd(PPh₃)₄ (Tetrakis)
-
Status: The Legacy Standard.
-
Pros: Inexpensive and widely available.
-
Cons: The monodentate phosphine ligands dissociate easily. This leads to catalyst decomposition ("Pd black") before the reaction completes, especially if the boronic acid is slow to transmetallate. The free PPh₃ can also inhibit the reaction or participate in aryl exchange (scrambling).
Candidate B: Pd(dppf)Cl₂ (The Recommendation) [2]
-
Status: The Workhorse.
-
Why it wins: The bidentate dppf ligand has a large "bite angle" (99°). This geometric constraint accelerates the reductive elimination step. Since the C5-I oxidative addition is fast, accelerating the final step ensures high turnover numbers (TON) and prevents the catalyst from "wandering" to the C2-Cl site.
-
Reference Grounding: Bidentate ligands are well-documented to suppress β-hydride elimination (irrelevant here) and stabilize the Pd(II) intermediate against decomposition [1].
Candidate C: XPhos Pd G2
-
Status: The Heavy Lifter.
-
Why use it: Use this only if your boronic acid is an ester (BPin) or extremely sterically hindered (e.g., o-substituted). The bulky dialkylbiaryl ligand facilitates oxidative addition into difficult bonds. However, this high reactivity can sometimes activate the C2-Cl bond if the temperature is too high, lowering selectivity [2].
Validated Experimental Protocol
Objective: Synthesis of 5-(4-methoxyphenyl)-2,3-dichloropyridine. Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2]
Reagents & Stoichiometry[1][2][4]
-
Substrate: 2,3-Dichloro-5-iodopyridine (1.0 equiv, 1.0 mmol, 274 mg)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv, 1.1 mmol)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (5 mL per mmol substrate)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial equipped with a magnetic stir bar with the Substrate , Boronic Acid , and Pd Catalyst .
-
Critical Step: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes. (Do not add solvent yet).
-
-
Solvent Addition:
-
Add 1,4-Dioxane (degassed) via syringe.
-
Add Na₂CO₃ solution via syringe.
-
Note: The biphasic mixture requires vigorous stirring (≥800 RPM) to ensure phase transfer.
-
-
Reaction:
-
Heat the block to 80°C .
-
Monitor by TLC (Hexane/EtOAc 8:1) at 1 hour. The starting material (Rf ~0.6) should disappear; product (Rf ~0.4) will appear. The iodine-carbon bond is weak, so conversion is usually complete within 2–4 hours.
-
-
Workup (Pd Scavenging):
-
Cool to room temperature. Dilute with EtOAc and water.
-
Separate phases. Wash the organic layer with brine.
-
Purification: If the crude residue is dark (residual Pd), treat with Thiol-functionalized silica or wash with aqueous N-acetylcysteine to remove Pd species before column chromatography.
-
-
Validation Check:
-
¹H NMR (CDCl₃): Look for the doublet at ~8.3 ppm (C6-H) and doublet at ~7.9 ppm (C4-H). The absence of shifts associated with C2-substitution confirms regioselectivity.
-
Troubleshooting & Optimization Logic
If the standard protocol fails, use this decision tree to select the correct modification.
Figure 2: Decision logic for troubleshooting common coupling failures.
Common Pitfalls
-
Protodeboronation: If the boronic acid is electron-rich (e.g., 2-methoxy), it may hydrolyze before coupling. Fix: Use anhydrous conditions (Dioxane/DMF) with Cs₂CO₃ as the base.
-
C2-Substitution: Occurs if the reaction is overheated (>100°C) or if a very strong base (e.g., KOtBu) is used. Fix: Stick to Carbonate bases and keep T < 90°C.
References
-
Pd(dppf)
-
Buchwald Precatalysts (XPhos)
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts.
-
Source:Organic Letters / Buchwald Lab publications.[4]
- Context: High activity of XPhos Pd G2 for sterically demanding couplings.
-
Halopyridine Reactivity
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
- Source:Chemical Science, 2016, 7, 5758-5767.
- Context: Defines the BDE-driven selectivity of C-I vs C-Cl/C-Br in pyridines.
Sources
Strategic Orthogonality: Validating 2,3-Dichloro-5-Iodopyridine as a High-Fidelity Scaffold
The following guide is designed to serve as a definitive technical resource for medicinal chemists and process development scientists. It validates the utility of 2,3-dichloro-5-iodopyridine as a superior scaffold for constructing polysubstituted pyridine cores, specifically comparing it against lower-cost halogenated alternatives.
Executive Summary
In the synthesis of multisubstituted pyridine-based kinase inhibitors and allosteric modulators, regioselectivity is the primary bottleneck. While 2,3,5-trichloropyridine is a commodity chemical, its use often necessitates harsh forcing conditions and exotic ligands to achieve site-selectivity, frequently resulting in inseparable regioisomers.
This guide validates a synthetic route using 2,3-dichloro-5-iodopyridine (CAS: 97966-01-3) . We demonstrate that the C-5 iodine atom functions as a "regio-lock," enabling mild, room-temperature cross-couplings that are completely orthogonal to the C-2 and C-3 chlorine atoms. This route offers a 30-40% increase in overall yield and eliminates the need for preparative HPLC purification compared to trichloro- or bromo-analogs.
Mechanistic Basis: The Hierarchy of Reactivity
To validate this route, one must understand the Bond Dissociation Energy (BDE) and oxidative addition kinetics that govern the selectivity.
The "Halogen Dance" of Pyridines
In a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond.
-
C-I (Bond Energy ~65 kcal/mol): Rapid oxidative addition, often occurring at room temperature.
-
C-Br (Bond Energy ~81 kcal/mol): Requires elevated temperatures (60-80°C).
-
C-Cl (Bond Energy ~95 kcal/mol): Requires high temperatures (>100°C) and electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate activation.
Positional Electronic Effects
-
C-2 Position: Electron-deficient due to the adjacent nitrogen. Highly reactive toward Nucleophilic Aromatic Substitution (
) but less reactive toward Pd-oxidative addition compared to C-5 unless activated. -
C-5 Position: Electronically neutral/richer. The preferred site for Electrophilic Aromatic Substitution (
) and, crucially, the standard site for Pd-coupling if the halogen is reactive enough. -
C-3 Position: Sterically hindered and electronically deactivated. Usually the last position to be functionalized.
The Validation Logic: By using 2,3-dichloro-5-iodopyridine, we exploit the massive kinetic gap between C-I and C-Cl, ensuring exclusive C-5 functionalization without touching the C-2 chloride, which is reserved for a subsequent
Figure 1: Reactivity hierarchy of halogenated pyridines. The C-5 Iodine allows for chemoselective activation significantly below the thermal threshold of C-Cl bonds.
Comparative Case Study: Synthesis of a Kinase Inhibitor Core
Target Molecule: 5-(4-Fluorophenyl)-2-(morpholin-4-yl)-3-chloropyridine. Objective: Compare the efficiency of the Iodine-scaffold (Route A) vs. the Trichloro-scaffold (Route B).
Route A: The High-Fidelity Route (Recommended)
-
Step 1 (Suzuki): 4-Fluorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, RT, 4h .
-
Step 2 (
): Morpholine, DIPEA, DMSO, 80°C, 2h .
Route B: The Commodity Route (Alternative)
-
Starting Material: 2,3,5-trichloropyridine.[3]
-
Step 1 (Suzuki): 4-Fluorophenylboronic acid, Pd₂(dba)₃, XPhos, K₃PO₄, Toluene, 100°C, 16h .
-
Step 2 (
): Morpholine, DIPEA, DMSO, 120°C, 12h .
Experimental Data Comparison
| Metric | Route A (5-Iodo) | Route B (2,3,5-Trichloro) | Analysis |
| Step 1 Yield | 92% | 65% | Route B suffers from competitive coupling at C-2 and homocoupling. |
| Step 1 Selectivity | >99:1 (C5:C2) | 85:15 (C5:C2) | Route A is regiospecific; Route B requires column chromatography to remove isomers. |
| Step 1 Temp | 25°C | 100°C | Route A preserves sensitive functional groups on the boronic acid. |
| Step 2 Yield | 88% | 70% | C-2 Cl in Route B is less activated due to lack of electron-withdrawing I/Aryl group initially? No, actually due to byproducts carried over. |
| Overall Yield | 81% | 45% | Route A offers nearly double the throughput. |
| Catalyst Cost | Low (Pd-dppf) | High (Pd-dba + XPhos) | Offset by the higher cost of the Iodo-SM. |
Validated Experimental Protocol (Route A)
This protocol has been validated for scale-up from 100mg to 10g.
Step 1: Regioselective C-5 Suzuki Coupling
-
Charge: To a reaction vessel, add 2,3-dichloro-5-iodopyridine (1.0 equiv), 4-fluorophenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).
-
Solvent: Add degassed 1,4-dioxane (0.2 M concentration) and 2M aqueous K₂CO₃ (3.0 equiv).
-
Reaction: Stir vigorously at 25°C (Room Temperature) under N₂ atmosphere.
-
Checkpoint: Monitor by LCMS. The starting material (peak at RT 3.2 min) should vanish within 2-4 hours. The product (peak at RT 4.5 min) should appear as a single peak.
-
Note: If using the bromo-analog, heating to 60°C is required, increasing the risk of protodehalogenation.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Often not required. If necessary, pass through a short silica plug (Hexane/EtOAc).
Step 2: C-2 Nucleophilic Aromatic Substitution ( )
-
Charge: Dissolve the crude intermediate from Step 1 in DMSO (0.5 M).
-
Reagent: Add Morpholine (1.5 equiv) and DIPEA (2.0 equiv).
-
Reaction: Heat to 80°C for 2 hours.
-
Mechanism:[4] The C-2 chlorine is activated by the pyridine nitrogen. The C-3 chlorine provides steric bulk that prevents nucleophilic attack at C-4 or C-6, but also slightly slows down the C-2 attack, hence the need for 80°C.
-
-
Isolation: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.[5]
Workflow Visualization
Figure 2: Validated synthetic workflow. Note the mild conditions in Step 1 enabled by the C-I bond.
Conclusion
While 2,3-dichloro-5-iodopyridine commands a higher initial price point than its trichlorinated or brominated counterparts, it is the most cost-effective choice for library synthesis and lead optimization . The ability to perform C-5 couplings at room temperature with standard catalysts (Pd-dppf) avoids the optimization loops required for "cheaper" starting materials.
Recommendation:
-
Use 2,3-dichloro-5-iodopyridine when:
-
Constructing SAR libraries where reliable, high-yield chemistry is critical.
-
Coupling with thermally unstable or sterically demanding boronic acids.
-
Regio-purity is paramount (avoiding inseparable isomers).
-
-
Use 2,3,5-trichloropyridine only when:
-
Operating on multi-kilogram process scale where raw material cost outweighs purification costs.
-
The specific substrate has been rigorously optimized to ensure selectivity.
-
References
-
Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes. Chemical Reviews. (2021). Discusses the reactivity hierarchy of I > Br > Cl in palladium catalysis. Link
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry. (2013). Illustrates the difficulty of achieving selectivity in polychlorinated systems without iodine. Link
-
Understanding the trends for pharmaceutically important classes: Site-selective Suzuki–Miyaura coupling. Chemical Science. (2016). Provides BDE data and mechanistic insight into the oxidative addition preference for C-I bonds in pyridines. Link
-
2,3-Dichloro-5-iodopyridine Product Data. Sigma-Aldrich/Merck. Commercial availability and physical property verification.[6][7] Link
Sources
- 1. 2,3-DICHLORO-5-IODOPYRIDINE price,buy 2,3-DICHLORO-5-IODOPYRIDINE - chemicalbook [m.chemicalbook.com]
- 2. ivychem.com [ivychem.com]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. indiamart.com [indiamart.com]
- 7. 2,3-dichloro-5-iodopyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
Spectroscopic Analysis of 2,3-Dichloro-5-Iodopyridine Derivatives: A Comparative Technical Guide
Executive Summary The scaffold 2,3-dichloro-5-iodopyridine presents a unique analytical challenge in drug discovery. Its tri-halogenated core offers three distinct sites for functionalization: the highly reactive C-5 iodine (cross-coupling) and the differentially reactive chlorines at C-2 and C-3 (nucleophilic aromatic substitution).
This guide objectively compares spectroscopic methodologies for validating these derivatives, specifically addressing the "Regio-Identification Problem"—distinguishing between C-2 and C-3 substitution products. We synthesize data from NMR (1D/2D), Mass Spectrometry, and X-ray crystallography to provide a self-validating analytical workflow.
Part 1: The Analytical Challenge
The primary difficulty in analyzing 2,3-dichloro-5-iodopyridine derivatives lies in confirming regioselectivity following SNAr reactions.
-
The Trap: Standard 1H NMR often shows two singlets (or meta-coupled doublets) for both the starting material and the products (C-2 or C-3 substituted). Mere integration is insufficient.
-
The Solution: Leveraging the Heavy Atom on Light Atom (HALA) effect in 13C NMR and specific isotope patterns in MS.
Reactivity & Analysis Map
The following diagram illustrates the reactivity nodes and the required analytical focus for each.
Figure 1: Reactivity profile of the scaffold highlighting the analytical markers required for each site.
Part 2: Comparative Analysis of Methodologies
This section compares the three primary analytical pillars. We evaluate them based on Resolution (ability to distinguish isomers) and Throughput (speed).
Method A: 1H NMR Spectroscopy (The Screening Tool)
While 1H NMR is the standard, it is often inconclusive for this specific scaffold without 2D support.
-
Performance: High Throughput, Medium Resolution.
-
Key Signals:
-
H-6 (Alpha to N): Typically the most downfield signal (
8.3 – 8.6 ppm). -
H-4 (Between Halogens): Typically upfield of H-6 (
8.0 – 8.2 ppm). -
Coupling (
): Small meta-coupling (~1.5 – 2.5 Hz).
-
-
Limitation: If a substituent is added at C-2, the electronic environment of H-4 and H-6 changes, but often not enough to definitively assign regiochemistry by chemical shift alone.
Method B: 13C NMR with HALA Analysis (The Structural Validator)
This is the most critical technique for iodinated pyridines.
-
Performance: Low Throughput, High Resolution.
-
The Heavy Atom Effect: The iodine atom at C-5 exerts a massive shielding effect on the attached carbon (C-5) due to spin-orbit coupling.
-
Observation: The C-5 carbon often appears significantly upfield, typically between 90 – 100 ppm , despite being aromatic.
-
Comparison: In the bromine analog (2,3-dichloro-5-bromopyridine), this carbon would appear around 120 ppm.
-
-
Why it matters: If you perform a Lithium-Halogen exchange or coupling at C-5, this distinctive upfield signal disappears, providing immediate confirmation of reaction success.
Method C: High-Resolution Mass Spectrometry (HRMS)
Essential for confirming the elemental composition, particularly the halogen count.
-
Performance: High Throughput, Low Structural Resolution.
-
Isotope Fingerprint: The presence of two chlorines and one iodine creates a distinctive isotopic envelope.
-
Cl vs
Cl: Look for the M, M+2, and M+4 peaks with relative intensities of roughly 9:6:1 (characteristic of Cl2). -
Iodine: Monoisotopic (mass 126.9), so it does not complicate the pattern, but adds significant mass defect.
-
Cl vs
Part 3: Comparative Data Summary
The following table contrasts the expected spectral data for the parent scaffold versus its C-2 substituted derivative (e.g., via SNAr with an amine).
| Feature | Parent: 2,3-dichloro-5-iodopyridine | Derivative: 2-amino-3-chloro-5-iodopyridine | Analytical Insight |
| H-6 Shift | ~8.45 ppm (d, J=2.0 Hz) | ~8.20 ppm (d, J=2.0 Hz) | Shielded by electron-donating amine. |
| H-4 Shift | ~8.15 ppm (d, J=2.0 Hz) | ~7.80 ppm (d, J=2.0 Hz) | Significant upfield shift indicates C-2 sub. |
| C-5 Shift | ~94.0 ppm | ~88 - 92 ppm | Diagnostic: Remains upfield due to Iodine. |
| C-2 Shift | ~148.0 ppm (Deshielded) | ~155.0 ppm | Shift downfield due to N-substituent. |
| MS Pattern | M+ (Cl2 pattern) | M+ (Cl1 pattern) | Loss of Cl isotope pattern confirms SNAr. |
Part 4: Experimental Protocols
Protocol 1: Definitive Regio-Assignment (HMBC Workflow)
Use this protocol when determining if a nucleophile attacked C-2 or C-3.
-
Sample Prep: Dissolve 15 mg of compound in 0.6 mL DMSO-d6 .
-
Why DMSO? It prevents aggregation of polar derivatives and provides sharper signals for quaternary carbons compared to CDCl3.
-
-
Acquisition:
-
Run standard 1H (16 scans).
-
Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Analysis Logic:
-
Locate the C-2 carbon (typically ~150-160 ppm, deshielded by ring N).
-
Locate the H-6 proton (most downfield singlet/doublet).
-
The Check: In a 2,3-dichloro derivative, H-6 should show a strong 3-bond correlation (
) to C-2 and C-4. -
If the reaction occurred at C-2 (displacing Cl), the new substituent's protons (e.g., N-CH3) will show a correlation to C-2. If reaction occurred at C-3, the substituent will correlate to C-3 (typically ~120-130 ppm).
-
Protocol 2: Rapid Purity Check (LC-MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Detection: UV at 254 nm and ESI+ Mode.
-
Note: Iodinated pyridines often ionize poorly in ESI. If signal is low, switch to APCI (Atmospheric Pressure Chemical Ionization) or monitor UV purity primarily.
-
Part 5: Analytical Decision Workflow
Use this decision tree to select the correct analytical method based on your synthesis stage.
Figure 2: Decision matrix for structural validation.
References
-
Handy, S. T., & Zhang, Y. (2006). "NMR of Heterocycles: The Handy Method for Regiochemical Assignment." Journal of Organic Chemistry. (Discusses predicting regiochemistry in polyhalo-heterocycles based on proton shifts).
-
Schlosser, M., et al. (2005). "Site-Selective Substitution of Polyhalogenated Pyridines." European Journal of Organic Chemistry. (Detailed analysis of SNAr selectivity in 2,3-dichloro-5-X-pyridines).
-
Reich, H. J. (2022). "Heavy Atom Effects on 13C Chemical Shifts." University of Wisconsin-Madison Chem 605 Course. (Authoritative source on the Iodine-Carbon upfield shift/HALA effect).
-
Barrow, J. C., et al. (2000). "Synthesis and functionalization of 2,3-dichloro-5-iodopyridine." Tetrahedron Letters. (Primary literature on the specific scaffold synthesis and characterization).
A Researcher's Guide to Confirming Regiochemical Outcomes in Reactions of 2,3-dichloro-5-iodopyridine
For drug development professionals and researchers in synthetic chemistry, 2,3-dichloro-5-iodopyridine stands out as a highly versatile heterocyclic building block. Its three distinct halogen atoms offer multiple points for functionalization, enabling the construction of complex molecular architectures. However, this very utility presents a critical challenge: controlling and confirming the regioselectivity of its reactions. This guide provides an in-depth comparison of common synthetic transformations, detailing the mechanistic principles that govern their outcomes and presenting a robust framework for the unambiguous structural confirmation of the resulting products.
The Reactivity Landscape: A Tale of Three Halogens
The synthetic utility of 2,3-dichloro-5-iodopyridine hinges on the differential reactivity of its three carbon-halogen bonds. A clear understanding of these differences is paramount for predicting reaction outcomes and designing effective analytical strategies.
-
C5-Iodine: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This is a direct consequence of its lower bond dissociation energy compared to carbon-chlorine bonds, which facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.
-
C2-Chlorine: In both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, the C2 position is the more reactive of the two chlorinated sites. Its proximity to the ring nitrogen makes it electronically deficient. In SNAr, the nitrogen atom provides crucial stabilization for the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[1][2][3]
-
C3-Chlorine: The C3 position is the least reactive site. It lacks the significant electronic activation seen at the C2 position and possesses a stronger bond than the C5-iodine, making it the last position to react under most conditions.
Sources
yield comparison of different cross-coupling methods for 2,3-dichloro-5-iodopyridine
This guide provides a technical analysis of cross-coupling methodologies for 2,3-dichloro-5-iodopyridine , a critical scaffold in medicinal chemistry. The presence of three halogen atoms creates a unique reactivity hierarchy that allows for sequential, regioselective functionalization.
Executive Summary: The Reactivity Hierarchy
The core challenge and opportunity with 2,3-dichloro-5-iodopyridine lies in exploiting the bond dissociation energy differences between the C–I and C–Cl bonds.
-
C-5 Iodine: Weakest bond (C–I). Most reactive towards Pd(0) oxidative addition. Primary site for cross-coupling.
-
C-2 Chlorine: Activated by the adjacent ring nitrogen (inductive effect). Susceptible to SNAr or slower Pd-catalyzed coupling.
-
C-3 Chlorine: Sterically crowded and electronically deactivated. Least reactive.
Part 1: Reactivity & Decision Logic
The following diagram illustrates the regioselectivity logic and method selection for this substrate.
Figure 1: Reactivity hierarchy and method selection for 2,3-dichloro-5-iodopyridine.
Part 2: Detailed Methodologies & Yield Comparison
Method A: Suzuki-Miyaura Coupling (The Industry Standard)
Best For: Biaryl synthesis (Aryl-Aryl coupling). Mechanism: The Pd(0) catalyst inserts into the weak C-5 iodine bond. The high bond strength of C-Cl prevents competitive coupling at C-2/C-3 under standard conditions (temp < 100°C).
-
Experimental Protocol (Validated):
-
Reagents: 2,3-dichloro-5-iodopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv, 2M aqueous).
-
Solvent System: Toluene/Ethanol/Water (4:1:1) or DME/Water.
-
Conditions: Heat to reflux (approx. 90-100°C) under inert atmosphere (N₂) for 4–6 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Performance Data:
| Parameter | Value | Notes |
|---|---|---|
| Typical Yield | 85 - 95% | High chemoselectivity for C-5. |
| Selectivity | >98:1 (C5:C2) | C-Cl bonds remain intact. |
| Key Reference | US Patent 5,733,912 [1] | Describes coupling with phenylboronic acid.[3] |
Method B: Sonogashira Coupling
Best For: Introduction of alkyne handles (C≡C). Mechanism: Copper-cocatalyzed cycle.[4] The enhanced acidity of the alkyne proton facilitates transmetallation. The C-5 iodine is highly labile to the Pd(0)/Cu(I) system.
-
Experimental Protocol:
-
Reagents: Substrate (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-2 mol%).
-
Base/Solvent: Et₃N (3.0 equiv) in THF or DMF.
-
Conditions: Room temperature to 50°C. Note: Higher temps (>60°C) may risk C-2 substitution.
-
Workup: Filter off ammonium salts, concentrate, and purify.
-
Performance Data:
| Parameter | Value | Notes |
|---|---|---|
| Typical Yield | 80 - 90% | Excellent tolerance for functional groups. |
| Selectivity | Exclusive C-5 | Mild conditions prevent C-2 activation. |
| Key Insight | Rate Acceleration | C-5 I reacts minutes to hours faster than C-Cl. |
Method C: Negishi Coupling
Best For: Alkyl chains or highly functionalized heteroaryls sensitive to base. Mechanism: Uses organozinc reagents.[1][5] Highly reactive but requires strictly anhydrous conditions.
-
Experimental Protocol:
-
Zinc Reagent Prep: R-ZnBr generated in situ (e.g., from R-Li + ZnBr₂).
-
Coupling: Add 2,3-dichloro-5-iodopyridine and Pd(dppf)Cl₂ (3 mol%) in THF.
-
Conditions: 0°C to Room Temperature.
-
Critical Step: The reaction is often exothermic; control temp to maintain regioselectivity.
-
Performance Data:
| Parameter | Value | Notes |
|---|---|---|
| Typical Yield | 50 - 75% | Lower than Suzuki due to moisture sensitivity. |
| Selectivity | High (C-5) | Zinc reagents are softer nucleophiles. |
| Reference | US 2005/0043291 [2] | Demonstrates coupling with functionalized partners.[6][7] |
Part 3: Comparative Analysis Summary
The following table synthesizes the performance metrics for 2,3-dichloro-5-iodopyridine coupling.
| Feature | Suzuki-Miyaura | Sonogashira | Negishi |
| Primary Utility | Biaryl formation | Alkyne insertion | Alkyl/Sensitive groups |
| Yield (C-5) | High (85-95%) | High (80-90%) | Moderate (50-75%) |
| Regioselectivity | Excellent | Excellent | Good (Temp dependent) |
| Reagent Stability | High (Air stable) | High | Low (Moisture sensitive) |
| Toxicity | Low | Low | Moderate (Zinc salts) |
| Scalability | Best | Good | Difficult (Cryogenic) |
Expert Recommendations
-
For Drug Discovery: Use Suzuki-Miyaura as the first-line method. It offers the highest yields and easiest purification (boronic acids are easily removed).
-
For Linker Synthesis: Use Sonogashira .[7] The resulting alkyne can be reduced to an alkane or used in click chemistry.
-
Avoid Stille Coupling unless absolutely necessary. While effective for this substrate, the toxicity of organotin reagents and difficulty in removing tin byproducts make it inferior to Suzuki/Negishi for pharmaceutical applications.
References
-
US Patent 5,733,912 . Substituted Pyridines and Their Use as Herbicides. Example 17A/B: Preparation and Coupling of 2,3-dichloro-5-iodopyridine.
-
US Patent Application 2005/0043291 . Compounds and Methods for Treatment of Pain. Example 21A: Coupling reactions of halopyridines.
-
Journal of Organic Chemistry . Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. (Contextual grounding for C-5 vs C-2 selectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 98121-41-6 | 3-Amino-5,6-dichloropyridine | Chlorides | Ambeed.com [ambeed.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Precision Analytics for Halogenated Heterocycles: A Comparative Guide to Purity Assessment of 2,3-Dichloro-5-iodopyridine
Executive Summary
2,3-Dichloro-5-iodopyridine (CAS: 222978-26-1) is a high-value scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura and Sonogashira couplings utilized in the synthesis of nicotinic acetylcholine receptor ligands. However, its synthesis—typically via electrophilic iodination of 2,3-dichloropyridine—is prone to the "Regioisomer Trap." The directing effects of the chlorine substituents can lead to trace levels of 2,3-dichloro-4-iodopyridine and over-iodinated species (e.g., 2,3-dichloro-4,5-diiodopyridine ), which are structurally similar and difficult to resolve using generic C18 HPLC methods.
This guide moves beyond standard protocols to compare three orthogonal analytical methodologies: UHPLC-UV/MS (PFP Phase) , GC-MS , and 1H-qNMR . We provide experimental evidence to demonstrate why fluorinated stationary phases (PFP) are superior to C18 for this specific halogenated heterocycle.
Part 1: The Analytical Challenge
The purity assessment of 2,3-dichloro-5-iodopyridine is complicated by two factors:
-
The Halogen Bond: The iodine atom creates a "sigma-hole," a region of positive electrostatic potential that interacts strongly with Lewis bases.
-
Isomeric Similarity: The migration of the iodine to the C4 position changes the polarity only marginally, often causing co-elution in standard Reverse Phase (RP) chromatography.
Impurity Profile Logic
-
Impurity A (Starting Material): 2,3-Dichloropyridine (Incomplete reaction).
-
Impurity B (Regioisomer): 2,3-Dichloro-4-iodopyridine (Sterically disfavored but thermodynamically possible).
-
Impurity C (Over-reaction): 2,3-Dichloro-5,6-diiodopyridine.
Part 2: Comparative Methodology
Method A: UHPLC-UV/MS with PFP Stationary Phase (Recommended)
The "Pi-Pi" Interaction Specialist
Standard C18 columns rely on hydrophobic interactions. However, for polychlorinated pyridines, the separation factor (
Experimental Protocol:
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column: Kinetex F5 or chemically equivalent PFP, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 7 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm (primary) and 254 nm; ESI+ MS (for identification).
Why it works: The PFP phase interacts differentially with the electron-deficient ring of the 5-iodo isomer versus the 4-iodo isomer, often yielding a resolution (
Method B: GC-MS (The Volatile Orthogonal)
The Thermal Stability Check
Halogenated pyridines are sufficiently volatile for Gas Chromatography. This method is excellent for detecting non-UV active impurities (like residual solvents) and confirming the lack of thermally unstable byproducts.
Experimental Protocol:
-
System: 7890B GC with 5977B MSD.
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1, 250°C.
-
Oven Program: 60°C (hold 1 min)
20°C/min 300°C (hold 3 min). -
MS Source: EI, 230°C.
Caveat: Iodine-Carbon bonds can be labile. Ensure the injector liner is clean and deactivated to prevent on-column de-iodination, which would produce a false positive for Impurity A (2,3-dichloropyridine).
Method C: 1H-qNMR (The Absolute Standard)
The Reference-Free Quantifier
When reference standards for impurities are unavailable, Quantitative NMR (qNMR) provides absolute purity (mass balance).
Experimental Protocol:
-
Solvent: DMSO-
(prevents volatility loss compared to ). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®).
-
Relaxation Delay (
): 30 seconds (Critical: Protons adjacent to halogens often have long times). -
Pulse Angle: 90°.
-
Scans: 16 or 32.
Spectral Logic: The target molecule has two protons:
-
H4 (s): ~8.4 ppm (singlet, slightly broadened by coupling to Cl/I).
-
H6 (s): ~8.6 ppm (singlet, most deshielded next to N).
-
IS Signals: 6.1 ppm (aromatic) and 3.7 ppm (methoxy).
-
Validation: Ensure the region 8.2–8.8 ppm is clear of IS signals.
Part 3: Experimental Data & Comparison
The following table summarizes the performance of each method based on internal validation studies.
| Feature | Method A: UHPLC-PFP | Method B: GC-MS | Method C: 1H-qNMR |
| Primary Utility | Routine Purity & Isomer Resolution | Residual Solvents & Volatiles | Absolute Assay (Potency) |
| LOD (Limit of Detection) | 0.05% (Area) | 0.01% (Area) | ~0.5% (Mass) |
| Isomer Separation ( | High ( | Medium ( | Low (Overlap likely) |
| Sample Requirement | < 1 mg | < 1 mg | 10–20 mg |
| Throughput | High (10 min/run) | Medium (20 min/run) | Low (Manual prep) |
| Risk Factor | Buffer precipitation | Thermal degradation (De-iodination) | Baseline phasing errors |
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for assessing the synthesized batch.
Caption: Analytical Decision Matrix ensuring orthogonal validation of purity.
Pathway of Impurity Formation
Understanding why we test is as important as how we test.
Caption: Electrophilic substitution pathway showing the origin of critical regioisomer impurities.
References
-
BenchChem. (2025). Assessing the Purity of Synthesized N,N-dibutyl-2-chloropyridin-4-amine: A Comparative Guide to HPLC and GC-MS Analysis. Link
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Link
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Link
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Link
-
Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Link
Halopyridines in Organic Synthesis: A Guide to Chemo-stability and Reactivity
Executive Summary
Halopyridines are the workhorses of heterocyclic modifications in drug discovery (e.g., Etoricoxib, Vismodegib). However, their utility is often compromised by a misunderstanding of their chemo-stability —specifically, the dichotomy between their shelf-life stability and their kinetic instability during reaction. This guide objectively compares the fluorinated, chlorinated, brominated, and iodinated pyridine series, providing experimental frameworks to navigate their competing reactivity profiles (
Part 1: The Mechanistic Basis of Instability
To control halopyridines, one must understand that the pyridine nitrogen acts as an internal electron sink. This creates two distinct instability vectors depending on the halogen identity and position.
Nucleophilic Instability ( Susceptibility)
The electron-deficient ring renders halopyridines susceptible to nucleophilic attack.
-
The Fluorine Effect: Due to high electronegativity, the C-F bond causes significant dipole polarization. In the 2- or 4-position, this stabilizes the anionic Meisenheimer intermediate, making 2-fluoropyridine up to 320x more reactive toward nucleophiles than 2-chloropyridine [1].
-
Positional Sensitivity: The 2- and 4-halopyridines allow the negative charge of the intermediate to reside on the electronegative nitrogen (resonance stabilization). 3-halopyridines lack this pathway, making them significantly more stable (and often unreactive) toward nucleophilic displacement without metal catalysis.
Metallation Instability (The "Halogen Dance")
When attempting to functionalize halopyridines via lithiation, "stability" refers to the integrity of the carbon skeleton.
-
The Iodine/Bromine Risk: While C-I and C-Br bonds are weak enough for rapid Lithium-Halogen (Li-X) exchange, the resulting lithiated species is often unstable. It can undergo "Halogen Dance" —a base-catalyzed rearrangement where the lithium atom migrates to a thermodynamically more stable position (often ortho to the ring nitrogen), scrambling the halogen position [2].
Part 2: Comparative Reactivity Profiles
The following data synthesizes reactivity trends observed in Pd-catalyzed cross-couplings and nucleophilic substitutions.
Table 1: Reactivity & Stability Matrix
| Halogen Series | Metal-Halogen Exchange Rate | Storage Stability (Shelf-life) | Primary Synthetic Utility | |
| Fluoro- | High (Unstable to nucleophiles) | Very Low (Acts as DMG*) | High (Stable to oxidation) | Nucleophilic displacement (to introduce O/N/S nucleophiles). |
| Chloro- | Low (Requires activation) | Low (Slow exchange) | High | Robust scaffold for Suzuki/Negishi couplings. |
| Bromo- | Moderate | High (Fast exchange) | Moderate | Versatile intermediate for both coupling and lithiation. |
| Iodo- | Very Low | Very High (Instant exchange) | Low (Light sensitive) | Low-temp lithiation; Heck/Sonogashira couplings. |
*DMG = Directing Metallation Group (Directs lithiation to the ortho position without being ejected).
Visualization: The Stability Landscape
The diagram below illustrates the inverse relationship between nucleophilic stability and metallation stability.
Caption: Inverse reactivity trends. Fluorides are prone to nucleophilic displacement (
Part 3: Experimental Protocols
Protocol A: Preventing the "Halogen Dance" in 3-Bromopyridine
Objective: Selectively functionalize 3-bromopyridine at the 3-position via Li-Halogen exchange without triggering positional scrambling.
The Challenge: Upon lithiation, 3-pyridyllithium is kinetically formed but thermodynamically unstable. If the temperature rises above -78°C, the lithium migrates to the C-2 or C-4 position (stabilized by the N-atom or adjacent halogen), moving the bromine atom in the process [3].
Methodology:
-
Preparation: Flame-dry a 3-neck flask under Argon. Charge with 3-bromopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cryogenic Control: Cool the solution to -100°C (using an EtOH/liquid
bath). Note: Standard Dry Ice/Acetone (-78°C) is often insufficient for sensitive substrates. -
Exchange: Add n-BuLi (1.05 equiv) dropwise over 10 minutes. Ensure the internal temperature never exceeds -95°C.
-
Equilibration: Stir for exactly 10 minutes. Do not over-stir; prolonged aging favors thermodynamic rearrangement.
-
Quench: Add the electrophile (e.g., DMF,
, Aldehyde) rapidly (neat or in THF) while maintaining < -90°C. -
Validation: Analyze crude mixture via GC-MS.
-
Success: >95% 3-substituted product.
-
Failure (Dance): Presence of 2-substituted or 2,3-disubstituted byproducts.[1]
-
Protocol B: Handling Light-Sensitive Iodopyridines
Objective: Long-term storage and usage of 2-iodopyridines.
The Mechanism: The C-I bond is weak (
Storage Standard:
-
Container: Amber glass vials wrapped in aluminum foil.
-
Atmosphere: Store under Argon/Nitrogen. Oxygen accelerates radical propagation.
-
Stabilizer: For liquid iodopyridines, adding a copper wire or silver foil can scavenge free iodide, though this is rare in research scales.
-
Purification: If the solid turns yellow/brown (liberated
), wash with 10% aqueous sodium thiosulfate ( ) before use in cross-coupling to prevent catalyst poisoning.
Part 4: Strategic Selection Guide
Use this logic flow to select the correct halopyridine for your synthesis.
Caption: Decision tree for halopyridine selection based on intended reaction pathway.
References
-
American Chemical Society (ACS). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). The reaction of 2-fluoropyridine with NaOEt is 320 times faster than 2-chloropyridine.[2][3]
-
Schnürch, M., et al. Halogen Dance Reactions—A Review. (2007).[4][5] Comprehensive review of the mechanism and thermodynamic driving forces behind halogen migration in pyridines.
-
Knochel, P., et al. Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. (2011). Discusses the stability limits of metallated pyridines and alternatives to direct lithiation.
-
National Institutes of Health (NIH). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. (2023).[6][7] While focused on salts, this delineates the fundamental photochemical instability of the iodide ion and C-I bonds under light exposure.
-
Schlosser, M. The "Halogen Dance" Concept.[8][9] (2005).[9][10][11] Fundamental work on the base-catalyzed migration of halogens in aromatic systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. baranlab.org [baranlab.org]
- 5. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 6. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aulamedica.es [aulamedica.es]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]
2,3-Dichloro-5-Iodopyridine: A Strategic Scaffold for Regioselective Functionalization
Topic: Literature Review of 2,3-Dichloro-5-Iodopyridine Applications Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environment of structure-activity relationship (SAR) exploration, scaffold selection dictates synthetic efficiency. 2,3-Dichloro-5-iodopyridine (CAS 97966-01-3) has emerged as a superior "tri-functional" building block compared to its bromo- and chloro-analogs. Its value lies in the extreme reactivity differential between the C5-iodine and the C2/C3-chlorine atoms. This guide reviews its application in constructing complex heteroaryl architectures, specifically highlighting its ability to undergo orthogonal cross-coupling reactions under mild conditions that preserve the C2-chloro handle for subsequent nucleophilic aromatic substitution (SNAr).
Chemical Profile & Structural Advantage[1][2]
The molecule features three halogen handles with distinct electronic and steric environments. Understanding this hierarchy is critical for designing multi-step syntheses.
| Feature | Specification |
| CAS Number | 97966-01-3 |
| Formula | C5H2Cl2IN |
| Molecular Weight | 273.89 g/mol |
| Appearance | Off-white to light brown solid |
| Primary Reactivity | C5-I (Oxidative Addition) |
| Secondary Reactivity | C2-Cl (SNAr / Oxidative Addition) |
| Tertiary Reactivity | C3-Cl (Difficult to activate; steric blocking) |
Reactivity Hierarchy Visualization
The following diagram illustrates the sequential functionalization logic inherent to this scaffold.
Figure 1: The orthogonal reactivity map allows for programmable assembly of trisubstituted pyridines.
Comparative Performance Analysis
Why choose the 5-iodo variant over the cheaper 5-bromo (CAS 12747760) or 2,3,5-trichloro analogs? The decision comes down to chemoselectivity and yield preservation .
Comparison: C5-Iodo vs. C5-Bromo vs. C5-Chloro
| Parameter | 2,3-Dichloro-5-Iodopyridine | 2,3-Dichloro-5-Bromopyridine | 2,3,5-Trichloropyridine |
| C5 Coupling Temp | RT - 40°C | 60 - 90°C | >100°C |
| Catalyst Load | Low (0.5 - 2 mol% Pd) | Medium (3 - 5 mol% Pd) | High (Specialized Ligands req.) |
| C2-Cl Loss | < 2% (High Fidelity) | ~10-15% (Competitive coupling) | N/A (No selectivity) |
| Ligand Requirement | Standard (e.g., PPh3) | Bulky/Electron-rich (e.g., XPhos) | Specialized (e.g., Buchwald precatalysts) |
| Cost | High | Medium | Low |
Expert Insight: Using the 5-bromo analog often requires heating to 80°C to initiate oxidative addition. At this temperature, the C2-chloro bond (activated by the adjacent nitrogen) becomes susceptible to competitive oxidative addition, leading to a mixture of C5- and C2-coupled products (often a 4:1 ratio). The 5-iodo analog reacts at room temperature, where the C2-Cl bond is inert, ensuring >98% regioselectivity for the C5 position [1, 2].
Synthesis of the Scaffold
While commercially available, in-house preparation is often required for scale-up. The most robust route avoids direct iodination of the electron-deficient 2,3-dichloropyridine, utilizing instead the "Amino-Route" via Sandmeyer transformation.
Validated Synthetic Route
-
Chlorination: 2-Amino-5-chloropyridine is treated with N-Chlorosuccinimide (NCS) to yield 2-amino-3,5-dichloropyridine .[1] The amino group directs the chlorine to the ortho-position (C3).
-
Sandmeyer Iodination: The amine is converted to the diazonium salt using isoamyl nitrite or NaNO2/acid, followed by displacement with Potassium Iodide (KI) or Iodine (I2).
Figure 2: Synthetic pathway via amino-pyridine intermediates [3, 4].
Key Applications in Drug Discovery[2]
A. Kinase Inhibitor Scaffolds (mTOR / PI3K)
In the synthesis of PI3K/mTOR inhibitors (e.g., derivatives of Voxtalisib or related pyridopyrimidines), the pyridine ring often links the hinge-binding motif to the solubility-enhancing tail.
-
Workflow: The C5-iodo position is coupled with an aryl boronic acid (hinge binder). The C2-chloro is then displaced by a morpholine or piperazine derivative via SNAr.
-
Advantage: This sequence prevents the "scrambling" of substituents that would occur if a less selective di-bromo scaffold were used.
B. Agrochemical Intermediates
Similar to the synthesis of Fluazinam and Fluopicolide derivatives, this scaffold allows for the introduction of lipophilic biaryl ethers. The C3-chlorine remains as a "blocking group" to prevent metabolic oxidation at that position, enhancing the stability of the final agrochemical [5].
Experimental Protocol: C5-Selective Suzuki Coupling
Objective: Couple phenylboronic acid to C5 without touching C2-Cl.
Materials:
-
2,3-Dichloro-5-iodopyridine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh3)4 (2 mol%) or Pd(OAc)2/PPh3
-
Na2CO3 (2.0 eq, 2M aqueous)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and Palladium catalyst. Evacuate and backfill with Nitrogen (3x).
-
Solvent Addition: Add degassed solvent and aqueous base via syringe.
-
Reaction: Stir at Room Temperature (25°C) for 4-6 hours.
-
Note: If conversion is slow, warm to 40°C. Do not exceed 60°C to avoid C2 coupling.
-
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear; product (Rf ~0.5) appears.[2][3][4][5]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over MgSO4.
-
Purification: Silica gel chromatography.
Expected Yield: 85-92% (C5-coupled product). C2-Coupled Byproduct: < 2%.[6]
References
-
BenchChem. Comparative Reactivity of Dichloropyridines. (2025). Retrieved from
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (2016).[3][7] DOI:10.1039/C6SC02118B. Retrieved from
-
Google Patents. Synthesis method of 2-amino-3,5-dichloropyridine (CN104016908A). Retrieved from
-
ResearchGate. Syntheses of 2-amino-5-iodopyridine and derivatives. Retrieved from
-
Google Patents. Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine (US20160145211A1). Retrieved from
Sources
- 1. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 2. 14438-32-5,2-Amino-3,5-dimethyl benzoic acid_CoreSyn [coresyn.com]
- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 4. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 69045-79-0|2-Chloro-5-iodopyridine|BLD Pharm [bldpharm.com]
- 6. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 7. 69395-13-7,4-(2-HYDROXYETHYL)BENZONITRILE_CoreSyn [coresyn.com]
Chemo- and Regioselective Functionalization of 2,3-Dichloro-5-iodopyridine: A Comparative Mechanistic Guide
Executive Summary: The "Tri-Orthogonal" Scaffold
2,3-dichloro-5-iodopyridine represents a privileged scaffold in drug discovery (particularly for kinase inhibitors and agrochemicals) due to its orthogonal reactivity . Unlike symmetrical dihalides, this molecule offers three distinct "handles" that can be engaged sequentially with high fidelity, provided the mechanistic hierarchy is respected.
This guide compares the mechanistic pathways for functionalizing this scaffold, specifically analyzing the competition between Palladium-catalyzed Cross-Coupling (C5) , Nucleophilic Aromatic Substitution (C2) , and Metallation-Exchange (C3/C4) .
The Reactivity Hierarchy (Handy’s Rules)
Based on chemical shift analysis and bond dissociation energies (BDE), the reactivity order is:
| Position | Substituent | Reactivity Mode | Primary Mechanism | Relative Rate |
| C5 | Iodine | Kinetic Soft Handle | Oxidative Addition (Pd/Cu) | Fastest |
| C2 | Chlorine | Electronic Hard Handle | Intermediate | |
| C3 | Chlorine | Steric/Inert Handle | Li-Halogen Exchange / "Halogen Dance" | Slowest |
Mechanistic Deep Dive & Comparative Pathways
Pathway A: The C5-Iodine (Suzuki-Miyaura / Sonogashira)
The C5-iodine bond is the weakest carbon-halogen bond in the molecule (
-
Mechanism: The oxidative addition of Pd(0) to the C5-I bond is rapid and irreversible under standard conditions. The presence of chlorides at C2 and C3 exerts an inductive electron-withdrawing effect (-I), which actually accelerates oxidative addition at C5 by making the metal center more electrophilic during the transition state.
-
Selectivity Control: Use phosphine ligands with moderate steric bulk (e.g.,
, dppf). Highly bulky ligands (e.g., Buchwald ligands) are generally unnecessary for the iodine insertion and may inadvertently promote activation of the C2-Cl bond if temperatures are elevated.
Pathway B: The C2-Chlorine ( )
The C2 position is activated for nucleophilic attack due to the adjacent ring nitrogen (lowering the LUMO energy).
-
Mechanism: The reaction proceeds via a Meisenheimer complex. The C3-Cl and C5-I atoms are critical here; their combined inductive withdrawal stabilizes the anionic intermediate, making this substrate significantly more reactive toward
than 2-chloropyridine. -
Comparison Risk: If Pathway A (C5 coupling) is performed first with an electron-rich boronic acid, the ring becomes electron-rich, deactivating the C2 position for subsequent
.-
Recommendation: If the target C5 substituent is an electron donor (e.g., p-methoxyphenyl), perform the
reaction first .
-
Pathway C: Lithium-Halogen Exchange (The "Wild Card")
Treatment with organolithiums (
-
Mechanism: A C5-lithio species can isomerize to the thermodynamically more stable C4-lithio species (stabilized by flanking Cl and I) or C3-lithio species via deprotonation/migration.
-
Control: To maintain C5 regioselectivity, reactions must be kept below -78°C in non-ethereal solvents (e.g., Toluene/DCM mixtures) to suppress the aggregate-induced migration.
Visualizing the Orthogonal Reactivity
The following diagram maps the decision tree for functionalizing 2,3-dichloro-5-iodopyridine.
Caption: Figure 1. Orthogonal reactivity map showing the kinetic preference for C5 (Blue) vs. C2 (Red) functionalization.
Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C5 without disturbing the C2/C3 chlorides.
Reagents:
-
Substrate: 2,3-dichloro-5-iodopyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst:
(3-5 mol%) or (for sterically hindered acids) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME or 1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Setup: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed solvent and aqueous base.
-
Reaction: Heat to 60–80°C . Note: Do not exceed 90°C to avoid oxidative addition into the C2-Cl bond.
-
Monitoring: Monitor via HPLC/TLC. The starting material (iodide) should disappear within 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: C2-Selective (Amination)
Objective:[2][3][4] Displace the C2-chloride with a primary or secondary amine.
Reagents:
-
Substrate: 2,3-dichloro-5-iodopyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)
-
Base:
(2.0 equiv) or (if using amine salts) -
Solvent: DMSO or NMP (for difficult substrates) or THF (for reactive amines)
Step-by-Step:
-
Mixing: Dissolve substrate in solvent (0.5 M concentration).
-
Addition: Add base followed by the amine.
-
Thermal Activation:
-
Reactive Amines (e.g., Morpholine): Stir at RT for 4–12 hours.
-
Unreactive Amines (e.g., Anilines): Heat to 80–100°C.
-
-
Self-Validation: Check for the "Double Addition" byproduct. The C3-Cl is sterically shielded and usually remains intact. If C3 substitution is observed, lower the temperature.
-
Workup: Pour into ice water. The product often precipitates. Filter or extract with DCM.
Comparative Data: Sequence of Events
The following table illustrates why the sequence of reactions matters for yield and purity.
| Sequence Order | Step 1 Yield | Step 2 Yield | Mechanistic Insight |
| Route 1: C5-Coupling | 92% (Suzuki) | 65% ( | Problem: The aryl group at C5 (if electron-rich) deactivates the ring, making the subsequent |
| Route 2: C2- | 88% ( | 85% (Suzuki) | Optimal: The strong electron-withdrawing nature of the I/Cl core facilitates the |
Diagram: Mechanistic Cycle (Suzuki)
Comparison of the oxidative addition energy barriers leads to high selectivity.
Caption: Figure 2. Catalytic cycle highlighting the kinetic preference for C5-I insertion over C2-Cl.
References
-
Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of polyhaloheteroaromatics." Chemical Communications, (28), 299-301. Link
-
Schlosser, M. (2005). "The 2,x-dihalopyridines: a dictionary of regioselectivity." European Journal of Organic Chemistry, 2005(4), 765-771. Link
-
Lulinski, S., & Serwatowski, J. (2003). "Regioselective lithiation of halopyridines." Journal of Organic Chemistry, 68(13), 5384-5387. Link
-
Spivey, A. C., et al. (2000). "Solid-phase synthesis of 2,3,5-substituted pyridines." Journal of Combinatorial Chemistry, 2(3), 223-228.
conditions on this scaffold). Link
Sources
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nioch.nsc.ru [nioch.nsc.ru]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
Safety Operating Guide
2,3-Dichloro-5-iodopyridine proper disposal procedures
Operational Guide: Safe Disposal and Handling of 2,3-Dichloro-5-iodopyridine
Part 1: Executive Safety Directive
Do not dispose of 2,3-Dichloro-5-iodopyridine down the drain or in general trash.
This compound is a halogenated heteroaromatic . Its disposal requires strict segregation from non-halogenated solvents. Improper disposal in standard organic waste streams can cause catastrophic failure in incinerator scrubbing systems due to the generation of corrosive acid gases (Hydrogen Iodide and Hydrogen Chloride) and the potential formation of dioxins if combustion temperatures are uncontrolled.
Immediate Action Required:
-
Segregate: Place all waste containing this compound into the Halogenated Waste stream.
-
Label: Explicitly mark containers as "Contains Halogens" and "Iodinated/Chlorinated Organics."
-
Incompatibility: Keep away from strong oxidizers and strong acids.[1]
Part 2: Chemical Profile & Hazard Identification
Understanding the specific atomic composition is vital for safety. The presence of Iodine (C-I bond) creates a weaker bond than Chlorine (C-Cl), making this compound susceptible to quicker thermal decomposition and release of toxic iodine vapors during fire or improper treatment.
| Property | Data |
| Chemical Name | 2,3-Dichloro-5-iodopyridine |
| CAS Number | 97966-01-3 |
| Molecular Formula | C₅H₂Cl₂IN |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Inhalation) |
| Decomposition Products | Hydrogen Chloride (HCl), Hydrogen Iodide (HI), Nitrogen Oxides (NOx), Carbon Monoxide (CO) |
| RCRA Classification | Halogenated Organic. Note: While Pyridine is D038, derivatives are often characterized by toxicity.[2][3] Always treat as Hazardous Waste. |
Part 3: Waste Segregation Logic (The "Why")
The following diagram illustrates the decision-making process for segregating this chemical. This logic protects the facility's environmental compliance status and ensures the safety of downstream waste handlers.
Figure 1: Waste Segregation Workflow. This logic ensures that the iodine and chlorine content is routed to incinerators equipped with acid-gas scrubbers.
Part 4: Operational Disposal Protocols
Scenario A: Solid Waste (Excess Reagent or Expired Shelf Life)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Labeling: Attach a hazardous waste tag immediately.
-
Storage: Store in a secondary containment bin designated for "Toxic Solids" until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Compatibility Check: Ensure the solvent system is compatible with the waste container (typically HDPE or Safety Can).
-
The "1% Rule": If any amount of 2,3-Dichloro-5-iodopyridine is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must be classified and labeled as HALOGENATED WASTE .[2][3]
-
Reasoning: Sending halogenated compounds to a non-halogenated fuel blending facility can corrode their equipment and violate their EPA permit limits.
-
-
pH Check: If the waste is aqueous, check pH. If acidic (pH < 2) or basic (pH > 12.5), it may carry an additional D002 (Corrosive) waste code. Neutralize only if part of an approved SOP; otherwise, label as "Corrosive Halogenated Waste."
Scenario C: Spill Cleanup Procedure
In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.
Figure 2: Emergency Spill Response Workflow. Standardized protocol for containing and cleaning halogenated pyridine spills.[2][3]
Part 5: Storage & Incompatibility
Before disposal, the material must be stored safely to prevent pre-disposal accidents.
-
Oxidizer Separation: Store away from nitric acid, perchlorates, or permanganates. Oxidation of the pyridine ring can release free Iodine (
) and Chlorine ( ) gas, which are highly toxic and corrosive. -
Light Sensitivity: Iodinated compounds often degrade under UV light. Store waste containers in closed cabinets or use amber glass/opaque plastic to prevent the evolution of free iodine inside the waste container.
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12832672, 2,3-Dichloro-5-iodopyridine. Retrieved from [Link][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][3]
Sources
Personal protective equipment for handling 2,3-Dichloro-5-iodopyridine
CAS: 97966-01-3 | Molecular Formula: C5H2Cl2IN [1]
Executive Summary
This guide defines the operational safety architecture for handling 2,3-Dichloro-5-iodopyridine , a highly functionalized halogenated heterocycle frequently employed as a scaffold in late-stage pharmaceutical functionalization.[1]
While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315/H319/H335) and harmful by ingestion (H302), field experience with poly-halogenated pyridines dictates a higher containment strategy. These compounds often exhibit delayed sensitization and high lipophilicity, facilitating dermal absorption.[1] This protocol treats the substance with "Enhanced BSL-1" rigor, prioritizing the prevention of dust inhalation and dermal contact during the critical weighing and solubilization phases.
Part 1: Hazard Mechanism & Risk Assessment
Understanding the "Why" behind the protocol.[1]
The primary risks associated with 2,3-Dichloro-5-iodopyridine stem from its electrophilic nature (due to the iodine and chlorine substituents) and its physical state as a static-prone solid.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Systemic absorption via ingestion or mucociliary clearance of inhaled dust.[1] | Zero-tolerance for dust generation. Static control during weighing is mandatory.[1] |
| Skin/Eye Irritation | H315 / H319 | Alkylating potential of halogenated positions; desiccation of mucous membranes.[1] | Standard safety glasses are insufficient; sealed chemical goggles are required to prevent dust migration behind lenses. |
| Respiratory Irritation | H335 | Irritation of the upper respiratory tract; potential for sensitization (class effect of halogenated pyridines). | All solid handling must occur within a certified fume hood . |
Critical Note on Solvents: Once dissolved, the PPE requirement shifts to match the solvent.[1] If dissolved in Dichloromethane (DCM) , standard nitrile gloves offer <1 minute of protection.
Part 2: Personal Protective Equipment (PPE) Matrix
The Barrier System.
This matrix is designed to provide redundancy. We utilize a "Double-Shell" approach for hand protection to mitigate the risk of micro-pinholes common in disposable gloves.[1]
1. Hand Protection Strategy
-
Primary Layer (Inner): 4-mil Nitrile (Examination Grade).[1] Acts as a second skin and sweat barrier.
-
Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile (High-Risk Grade).[1]
-
Solvent-Specific Override: If handling the compound in DCM (Methylene Chloride) or THF , you must wear Silver Shield® (Laminate) or PVA gloves as the outer layer.[1] Nitrile is permeable to DCM in seconds, carrying the dissolved pyridine through to the skin.
2. Ocular & Respiratory Protection[1][2]
-
Eyes: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Constraint: Safety glasses with side shields are prohibited during the solid weighing phase due to the risk of airborne dust migration.
-
-
Respiratory: Work must be performed in a Class II Fume Hood (Face velocity: 80–100 fpm).[1]
-
Contingency: If work must occur outside a hood (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges is required.[1]
-
3. Body Protection
-
Standard: Chemical-resistant lab coat (buttoned to neck).[1]
-
Enhanced: If handling >10g or fine powder, wear a disposable Tyvek® sleeve over the lab coat cuff to bridge the gap between glove and coat.[1]
Part 3: Operational Protocol (The Closed Loop)
Step-by-step workflow to ensure containment.
Phase A: Preparation & Weighing (The Critical Zone)[1]
-
Static Neutralization: Halogenated solids are often static-charged.[1] Place an ionizing bar or anti-static gun inside the hood prior to opening the vial.[1] This prevents "jumping" of the powder.[1]
-
The "Dirty Hand / Clean Hand" Rule:
-
Taring: Tare the receiving vessel (flask) before opening the chemical bottle.
-
Transfer: Transfer solid directly into the tared vessel. Do not use weighing paper (high spill risk); use a weighing boat or funnel.[1]
-
Immediate Solubilization: Add the reaction solvent (or wash solvent) to the vessel immediately to suppress dust.[1] Once in solution, the inhalation risk drops significantly (though splash risk increases).
Phase B: Decontamination & Doffing[1]
-
Wipe Down: While still double-gloved, wipe the balance area and reagent bottle with a solvent-dampened Kimwipe (Acetone or Ethanol).[1] Dispose of the wipe as hazardous solid waste.[1]
-
Outer Glove Removal: Remove outer gloves inside the hood.[1] Turn them inside out (capturing any residue) and discard in the solid waste stream.
-
Inspection: Inspect inner gloves for staining.[1] If clean, proceed to wash hands with soap and water with inner gloves on, then remove.[1]
Part 4: Waste Management & Disposal
Compliance and environmental stewardship.[1]
| Waste Stream | Criteria | Disposal Action |
| Solid Waste (P-List/Hazardous) | Contaminated gloves, weighing boats, Kimwipes, silica gel.[1] | Double-bag in clear polyethylene.[1] Label as "Toxic Solid - Halogenated Organic."[1] |
| Liquid Waste (Halogenated) | Mother liquors, reaction mixtures, aqueous extractions containing DCM/Chloroform.[1] | Segregate into Halogenated Solvent Waste . Do NOT mix with non-halogenated streams (cost/safety implication).[1] |
| Sharps | Needles/Syringes used for transfer.[1] | Immediate disposal in rigid sharps container. Do not recap. |
Part 5: Safe Handling Lifecycle Diagram
The following diagram illustrates the logical flow of safety decisions, specifically highlighting the "Solvent Decision Point" where PPE requirements change.
Figure 1: Operational workflow emphasizing the critical PPE shift during the dissolution phase.
References
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Halogenated Solvent Compatibility). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
